Bismuthine
Description
Structure
2D Structure
Properties
IUPAC Name |
bismuthane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOBPIKWGUSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BiH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiH3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171355 | |
| Record name | Bismuthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.004 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18288-22-7 | |
| Record name | Bismuthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18288-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018288227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISMUTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCH2V0Z37N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Bismuthine (BiH3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuthine (BiH3), the heaviest stable pnictogen hydride, is a colorless gas that is highly unstable, decomposing readily into its constituent elements.[1][2] Its extreme instability has historically made its synthesis and characterization a significant chemical challenge. However, advancements in synthetic techniques and spectroscopic methods have allowed for a more thorough understanding of its properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for this compound, intended for researchers in chemistry and drug development who may encounter or have an interest in this unique and reactive molecule.
Synthesis of this compound (BiH3)
The most established method for the synthesis of this compound involves the disproportionation of an organobismuth precursor, specifically methylthis compound (CH3BiH2).[2][3] This process is a multi-step synthesis that requires careful handling of air- and temperature-sensitive intermediates.
Experimental Protocols
Step 1: Synthesis of Methylbismuth Dichloride (CH3BiCl2)
The synthesis of the precursor methylbismuth dichloride can be achieved from diphenylbismuth chloride.
-
Reaction:
-
Ph2BiCl + CH3MgCl → Ph2BiCH3 + MgCl2
-
Ph2BiCH3 + 2 HCl → CH3BiCl2 + 2 C6H6
-
-
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a solution of methylmagnesium chloride in an appropriate ether solvent (e.g., THF) is slowly added to a stirred solution of diphenylbismuth chloride at a low temperature (e.g., 0 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The solvent is removed under vacuum, and the resulting residue is extracted with a suitable organic solvent.
-
The extracted methyldiphenylthis compound (B13801213) is then treated with a stoichiometric amount of hydrogen chloride (typically as a solution in a non-coordinating solvent) to cleave the phenyl groups, yielding methylbismuth dichloride.
-
The product, a pale yellow solid, is isolated by filtration and washed with a non-polar solvent to remove benzene.[4]
-
Step 2: Reduction of Methylbismuth Dichloride to Methylthis compound (CH3BiH2)
Methylbismuth dichloride is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4).
-
Reaction: 4 CH3BiCl2 + 2 LiAlH4 → 4 CH3BiH2 + LiCl + AlCl3
-
Procedure:
-
All glassware must be rigorously dried and the reaction carried out under a strict inert atmosphere.
-
A suspension of lithium aluminum hydride in a dry, coordinating ether solvent (e.g., diethyl ether or THF) is prepared in a reaction vessel cooled to a low temperature (e.g., -78 °C).
-
A solution of methylbismuth dichloride in the same solvent is added dropwise to the stirred LiAlH4 suspension.
-
The reaction is highly exothermic and the temperature must be carefully controlled.
-
The reaction mixture is stirred at low temperature for a specified period to ensure complete reduction. The resulting methylthis compound is thermally unstable and is typically not isolated.[2][3]
-
Step 3: Disproportionation of Methylthis compound to this compound (BiH3)
The unstable methylthis compound is allowed to disproportionate at a slightly elevated temperature to yield this compound.
-
Reaction: 3 CH3BiH2 → 2 BiH3 + (CH3)3Bi
-
Procedure:
-
The reaction mixture containing methylthis compound is warmed to approximately -45 °C.[4]
-
At this temperature, methylthis compound undergoes disproportionation, producing gaseous this compound (BiH3) and trimethylbismuth (B1197961) ((CH3)3Bi).
-
The gaseous BiH3 is continuously removed from the reaction vessel under reduced pressure to prevent its decomposition and to shift the equilibrium towards the products.
-
The product, this compound, is then passed through a series of cold traps to purify it from any remaining solvent or volatile byproducts. Cryogenic trapping using liquid nitrogen is essential for collecting and storing the highly volatile and unstable BiH3.[5]
-
Visualization of the Synthesis Workflow
Chemical Reaction Pathway
Characterization of this compound (BiH3)
Due to its extreme instability, the characterization of this compound is primarily conducted in the gas phase at low temperatures and pressures, utilizing high-resolution spectroscopic techniques.
Physicochemical and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | BiH3 | [2] |
| Molar Mass | 212.00 g/mol | [3] |
| Appearance | Colorless gas | [1] |
| Molecular Geometry | Trigonal pyramidal | [2][3] |
| H-Bi-H Bond Angle | 90.48° | [4] |
| Bi-H Bond Length | 1.778 Å | [4] |
| Decomposition Temp. | Decomposes above -45 °C | [4] |
| Standard Enthalpy of Formation (gas) | +278 kJ/mol | [3] |
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |
| ν1 (symmetric stretch) | 1733.2546 | [4] |
| ν2 (symmetric bend) | 726.6992 | [4] |
| ν3 (asymmetric stretch) | 1734.4671 | [4] |
| ν4 (asymmetric bend) | 751.2385 | [4] |
Experimental Methodologies for Characterization
High-Resolution Gas-Phase FT-IR Spectroscopy
-
Objective: To determine the vibrational frequencies and rotational constants of the BiH3 molecule.
-
Experimental Setup:
-
The gaseous BiH3 sample, purified by cryogenic trapping, is introduced into a long-path gas cell maintained at low temperature and pressure.
-
An infrared beam from a Fourier-transform infrared (FT-IR) spectrometer is passed through the gas cell.
-
The transmitted infrared radiation is detected by a high-sensitivity detector (e.g., liquid nitrogen-cooled MCT detector).
-
The resulting interferogram is mathematically transformed to produce a high-resolution infrared spectrum.
-
-
Sample Handling: The extreme instability of BiH3 necessitates a carefully designed sample handling system. The gas is typically handled in a high-vacuum line. Cryogenic trapping is used to collect and purify the sample before it is slowly bled into the pre-cooled gas cell of the spectrometer. The pressure within the cell is kept very low to minimize intermolecular interactions and decomposition.
Millimeter-wave Spectroscopy
-
Objective: To obtain highly accurate rotational constants and structural parameters (bond lengths and angles).
-
Experimental Setup:
-
A low-pressure gaseous sample of BiH3 is introduced into a temperature-controlled absorption cell.
-
A beam of millimeter-wave radiation is passed through the cell.
-
The absorption of this radiation at specific frequencies corresponding to rotational transitions is detected.
-
-
Sample Handling: Similar to FT-IR spectroscopy, the sample is handled under high vacuum and introduced into the spectrometer at very low pressures to observe well-resolved rotational transitions.
Logical Diagram of Characterization Methods
Safety Precautions
This compound is an extremely hazardous substance due to its high toxicity and pyrophoric nature (spontaneously ignites in air). All manipulations must be carried out with extreme caution in a well-ventilated fume hood or a glove box under an inert atmosphere.
-
Toxicity: As a heavy metal hydride, BiH3 is expected to be highly toxic. Inhalation can lead to severe respiratory issues and systemic poisoning.
-
Pyrophoricity: this compound is pyrophoric and will ignite on contact with air. This poses a significant fire and explosion hazard.
-
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Heavy-duty, chemical-resistant gloves.
-
-
Handling:
-
All work must be conducted in a high-integrity vacuum line or glove box.
-
Never handle BiH3 in the open atmosphere.
-
Use small quantities whenever possible.
-
Ensure all equipment is free from air and moisture.
-
-
Decontamination: Any residual BiH3 should be carefully decomposed. This can be achieved by slowly bleeding the gas through a solution of an oxidizing agent (e.g., sodium hypochlorite) or by passing it through a heated tube to induce thermal decomposition to bismuth metal and hydrogen in a controlled manner.
Conclusion
The synthesis and characterization of this compound represent a significant achievement in inorganic chemistry, pushing the boundaries of handling and analyzing highly unstable molecules. The protocols and data presented in this guide offer a comprehensive resource for researchers interested in the chemistry of heavy pnictogen hydrides. The extreme reactivity and instability of this compound, while posing significant challenges, also suggest potential for unique chemical transformations, a subject for future exploration. Strict adherence to safety protocols is paramount when working with this hazardous compound.
References
"theoretical studies on the stability of bismuthine"
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Revising search strategy
I need to refine the search terms; the initial ones yielded outdated results. I'll focus on more recent theoretical studies on this compound BDE. I aim to uncover contemporary research suitable for an expert-level technical guide.
Refocusing Search Parameters
I've discovered an old reference to this compound BDE from 1961, which is a good starting point, but I need significantly more current research. My initial search terms were suitable but yielded outdated results. I'm now expanding my search to focus on contemporary computational chemistry studies on this compound to synthesize data for my guide. The steps of diagrams and tables depend on finding relevant literature.
An In-depth Technical Guide to the Electronic Structure and Bonding in Bismuthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuthine (BiH₃), the heaviest stable pnictogen hydride, is a colorless, thermally unstable gas that provides a unique platform for studying the influence of relativistic effects on electronic structure and chemical bonding.[1] Its high reactivity and fleeting existence have historically presented significant challenges to its characterization. However, modern spectroscopic techniques and computational chemistry have provided a detailed understanding of its molecular properties. This guide offers a comprehensive overview of the electronic structure, bonding, and key experimental and theoretical data pertaining to this compound.
Electronic Structure of Bismuth
Bismuth (Bi) is the 83rd element in the periodic table with an electron configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³. The valence shell consists of two 6s and three 6p electrons. Due to the large nuclear charge, relativistic effects become significant, leading to the contraction and stabilization of the 6s orbital and the destabilization and expansion of the 6p orbitals. This phenomenon, known as the "inert pair effect," plays a crucial role in the chemistry of bismuth, favoring the +3 oxidation state over the +5 state.
Molecular Structure and Bonding in this compound
Molecular Geometry
Consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory for an AX₃E system (three bonding pairs and one lone pair), this compound adopts a trigonal pyramidal molecular geometry.[1] The central bismuth atom is at the apex, and the three hydrogen atoms form the base of the pyramid.
Bond Angle and Bond Length
The H-Bi-H bond angle in this compound is significantly smaller than the ideal tetrahedral angle of 109.5° and is close to 90°. This is a direct consequence of the electronic structure of the central bismuth atom. The bonding primarily involves the bismuth 6p orbitals with little s-p hybridization, a common feature for heavier p-block elements. The lone pair resides in the predominantly 6s orbital, which is relativistically contracted and less available for hybridization.
| Parameter | Experimental Value | Computational Value |
| Bi-H Bond Length | 1.778 Å[2] | 1.7784 Å[2] |
| H-Bi-H Bond Angle | 90.48°[3] | 90.12°[2] |
Hybridization and Bonding
The bonding in this compound can be described in terms of molecular orbital theory. The three 1s orbitals of the hydrogen atoms combine with the three 6p orbitals of the bismuth atom to form three bonding (σ) and three antibonding (σ*) molecular orbitals. The lone pair of electrons on the bismuth atom occupies the non-bonding 6s orbital. The minimal s-p hybridization is a key factor contributing to the acute bond angle.
Relativistic Effects
Relativistic effects are paramount in understanding the electronic structure and properties of this compound. The contraction of the 6s orbital and the expansion of the 6p orbitals (spin-orbit coupling also plays a role) lead to:
-
Reduced s-p hybridization: This results in the acute H-Bi-H bond angle.
-
Weak Bi-H bonds: The poor overlap between the diffuse Bi 6p orbitals and the H 1s orbitals leads to weak covalent bonds, contributing to the molecule's instability.
-
Inert Pair Effect: The stabilized 6s electrons are less involved in bonding, acting as a stereochemically active lone pair.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | BiH₃ | [1] |
| Molecular Weight | 212.00 g/mol | [4] |
| Molecular Shape | Trigonal Pyramidal | [1] |
| Bi-H Bond Length | 1.778 Å | [2] |
| H-Bi-H Bond Angle | 90.48° | [3] |
| Bi-H Bond Dissociation Energy (Diatomic BiH) | 283.3 kJ/mol | [5] |
| Fundamental Vibrational Frequencies | ||
| ν₁ (A₁) - Symmetric Stretch | 1775.9 cm⁻¹ | [1] |
| ν₂ (A₁) - Symmetric Bend | 760.3 cm⁻¹ | [1] |
| ν₃ (E) - Asymmetric Stretch | 1780.4 cm⁻¹ | [1] |
| ν₄ (E) - Asymmetric Bend | 780.8 cm⁻¹ | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful handling due to the instability of the intermediates and the final product. The overall process involves the preparation of methylbismuth dichloride, its reduction to methylthis compound, and the subsequent disproportionation to yield this compound.[4]
1. Synthesis of Methylbismuth Dichloride (CH₃BiCl₂)
-
Reaction: Diphenylbismuth chloride is first methylated using a Grignard reagent, methylmagnesium chloride, to yield methyldiphenylthis compound (B13801213). This intermediate is then treated with hydrogen chloride to cleave the two phenyl-bismuth bonds, affording methylbismuth dichloride.[6]
-
Procedure:
-
To a solution of diphenylbismuth chloride in an appropriate anhydrous solvent (e.g., diethyl ether or THF), a solution of methylmagnesium chloride is added dropwise at a controlled temperature (typically 0 °C).
-
The reaction mixture is stirred for a specified period to ensure complete methylation.
-
The resulting solution of methyldiphenylthis compound is then carefully treated with a stoichiometric amount of hydrogen chloride (as a solution in a suitable solvent) to precipitate methylbismuth dichloride.
-
The solid product is isolated by filtration, washed with a non-polar solvent to remove byproducts, and dried under vacuum.
-
2. Reduction of Methylbismuth Dichloride to Methylthis compound (CH₃BiH₂)
-
Reaction: Methylbismuth dichloride is reduced using a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent at low temperatures.[4]
-
Procedure:
-
A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).
-
A solution of methylbismuth dichloride in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the low temperature.
-
The reaction is allowed to proceed for a set time, after which the excess LiAlH₄ is cautiously quenched with a small amount of a proton source (e.g., ethyl acetate (B1210297) followed by water) at low temperature.
-
The resulting mixture contains the thermally unstable methylthis compound in solution.
-
3. Disproportionation of Methylthis compound to this compound (BiH₃)
-
Reaction: The unstable methylthis compound undergoes disproportionation at a slightly elevated, yet still low, temperature to yield this compound and trimethylbismuth (B1197961).[1]
-
3 CH₃BiH₂ → 2 BiH₃ + Bi(CH₃)₃
-
Procedure:
-
The ethereal solution of methylthis compound from the previous step is carefully warmed to approximately -45 °C.[1]
-
At this temperature, the disproportionation reaction proceeds, generating gaseous this compound.
-
The volatile this compound can be collected by passing the gas stream through a cold trap, while the less volatile trimethylbismuth remains in the reaction mixture.
-
Reactivity and Stability
This compound is the least stable of the pnictogen hydrides, readily decomposing into elemental bismuth and hydrogen gas at temperatures above -45 °C.[1] This instability is a direct consequence of the weak Bi-H bonds. It is also highly sensitive to air and light. The decomposition reaction is as follows:
2 BiH₃ → 2 Bi + 3 H₂
The low stability and high reactivity of this compound currently limit its practical applications, and it remains primarily a subject of academic and research interest for understanding fundamental chemical principles.
Logical Relationships in this compound's Properties
Conclusion
The electronic structure and bonding in this compound are heavily influenced by the relativistic effects on the heavy bismuth atom. These effects lead to a unique combination of properties, including a trigonal pyramidal geometry with an unusually acute bond angle, weak Bi-H bonds, and significant thermal instability. The synthesis of this compound is a challenging multi-step process that underscores its reactive nature. A thorough understanding of these fundamental characteristics is crucial for researchers and scientists working with heavy elements and exploring the frontiers of the periodic table.
References
- 1. In which of the fallowing molecule have large enthalpy of formation (∆Hf ) of in 15th group hydrides( EH3)A=NH3, B= PH3, C=AsH3, D= SbH3 E= BiH3 [infinitylearn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. WebElements Periodic Table » Bismuth » properties of compounds [winter.group.shef.ac.uk]
- 6. Methylbismuth dichloride - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Discovery and History of Pnictogen Hydrides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating history of the pnictogen hydrides, a group of compounds with profound significance in chemistry and various industrial applications. From the foundational discovery of ammonia (B1221849) to the elusive nature of bismuthine, this document provides a detailed account of their discovery, key scientific milestones, and the experimental methodologies that paved the way for our current understanding.
Introduction to Pnictogen Hydrides
Pnictogen hydrides are binary compounds containing a pnictogen element (Group 15 of the periodic table: nitrogen, phosphorus, arsenic, antimony, and bismuth) covalently bonded to hydrogen.[1] The general formula for the simplest pnictogen hydrides is EH₃, where E represents a pnictogen element.[1] These compounds exhibit a trend of decreasing stability as the atomic number of the pnictogen increases.[2] While ammonia (NH₃) is a cornerstone of the chemical industry, the heavier analogues are known for their toxicity and reactivity.[1]
The Discovery of Pnictogen Hydrides: A Historical Timeline
The exploration of pnictogen hydrides spans over two centuries, with each discovery marking a significant advancement in the field of chemistry.
-
1774: Ammonia (NH₃) - Joseph Priestley, an English chemist, is credited with the first isolation of ammonia, which he termed "alkaline air".[1][3]
-
1783: Phosphine (B1218219) (PH₃) - Philippe Gengembre, a French chemist, first prepared phosphine by reacting white phosphorus with an aqueous solution of potash.[4][5]
-
1775: Arsine (AsH₃) - Carl Wilhelm Scheele, a Swedish-German pharmaceutical chemist, was the first to synthesize arsine gas while investigating the properties of arsenic and its compounds.[6][7] He observed the formation of a garlic-smelling gas when arsenic trioxide was treated with zinc and an acid.[6]
-
1837: Stibine (SbH₃) - Lewis Thomson and C. Pfaff independently discovered stibine.[1][8] For a considerable time, its properties remained largely unknown due to the lack of a suitable synthesis method.[8]
-
1901: Improved Synthesis of Stibine - Alfred Stock, a German inorganic chemist, developed a much-improved method for synthesizing stibine, which allowed for a more thorough characterization of the gas.[8][9]
-
1961: this compound (BiH₃) - The heaviest of the simple pnictogen hydrides, this compound, was first synthesized by Erich Amberger through the low-temperature disproportionation of methylthis compound.[10] Its extreme instability made its characterization a significant challenge.[10]
Quantitative Data of Pnictogen Hydrides
The physical and chemical properties of pnictogen hydrides show clear periodic trends. The following tables summarize key quantitative data for these compounds.
Table 1: Physical Properties of Pnictogen Hydrides
| Property | Ammonia (NH₃) | Phosphine (PH₃) | Arsine (AsH₃) | Stibine (SbH₃) | This compound (BiH₃) |
| Molar Mass ( g/mol ) | 17.03 | 34.00 | 77.95 | 124.78 | 212.00 |
| Melting Point (°C) | -77.73[11] | -133[11] | -116.9[11] | -88[11] | N/A (decomposes) |
| Boiling Point (°C) | -33.34[11] | -87.7[11] | -62.5[11] | -18[11] | N/A (decomposes) |
| H-E-H Bond Angle (°) | 107.8[2] | 93.5[12] | 92[12] | 91.5[12] | 90.48[2] |
| E-H Bond Length (Å) | 1.017 | 1.419 | 1.519 | 1.707[8] | N/A |
Table 2: Thermodynamic Properties of Pnictogen Hydrides
| Property | Ammonia (NH₃) | Phosphine (PH₃) | Arsine (AsH₃) | Stibine (SbH₃) | This compound (BiH₃) |
| Standard Enthalpy of Formation (kJ/mol) | -46.2[12] | 9.3[12] | 172.2[12] | 142.8[12] | ~278 (unstable)[13] |
| E-H Bond Dissociation Energy (kJ/mol) | 391[11][12] | 322[11][12] | 247[12] | 255[11][12] | N/A |
Experimental Protocols for Key Discoveries
While detailed, step-by-step protocols from the 18th and 19th centuries are scarce, the fundamental experimental procedures can be reconstructed based on the available literature.
Synthesis of Arsine (Carl Wilhelm Scheele, 1775)
-
Objective: To produce a gaseous compound from arsenic trioxide.
-
Materials:
-
Arsenic trioxide (As₂O₃)
-
Zinc (Zn) filings or granules
-
An acid (likely nitric acid, as referenced in later works)
-
A reaction flask or retort
-
Tubing for gas collection
-
A vessel for collecting the gas over water
-
-
Procedure:
-
A quantity of arsenic trioxide was placed in the reaction flask.
-
Zinc metal was added to the flask.
-
Acid was carefully introduced to the flask, initiating the reaction.
-
The resulting gas (arsine) was collected by displacement of water.
-
The Marsh Test for Arsenic (James Marsh, 1836)
The Marsh test became a cornerstone of forensic toxicology for its high sensitivity in detecting arsenic.[14] The test involves the conversion of arsenic compounds to arsine gas, which is then decomposed by heat to form a metallic arsenic mirror.[15]
-
Objective: To detect the presence of arsenic in a sample.
-
Materials:
-
Sample suspected of containing arsenic
-
Arsenic-free zinc (Zn)
-
Dilute sulfuric acid (H₂SO₄)
-
A specialized glass apparatus (Marsh apparatus)
-
A heat source (e.g., Bunsen burner)
-
A cold porcelain surface
-
-
Procedure:
-
The sample is placed in the reaction flask of the Marsh apparatus with zinc and sulfuric acid.
-
If arsenic is present, it is reduced to arsine gas (AsH₃), which mixes with the hydrogen gas produced from the reaction of zinc and acid.
-
The gas mixture is passed through a heated glass tube.
-
The heat decomposes the arsine into elemental arsenic and hydrogen.
-
The arsenic deposits as a silvery-black mirror on a cold porcelain surface held in the flame.[16]
-
Synthesis of this compound (Erich Amberger, 1961)
The synthesis of this compound is significantly more challenging due to its thermal instability. The first successful synthesis involved the disproportionation of methylthis compound at low temperatures.[10]
-
Objective: To synthesize and isolate this compound.
-
Materials:
-
Methylbismuth dichloride (CH₃BiCl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
-
Procedure:
-
Methylbismuth dichloride is reduced with lithium aluminum hydride to produce methylthis compound (CH₃BiH₂).[13]
-
The unstable methylthis compound is then allowed to disproportionate at low temperatures (around -45 °C) to yield this compound (BiH₃) and trimethylthis compound.[10][13] 3 CH₃BiH₂ → 2 BiH₃ + (CH₃)₃Bi
-
Conclusion
The discovery and study of pnictogen hydrides have been instrumental in the development of modern chemistry. From the industrial-scale production of ammonia that revolutionized agriculture and chemical manufacturing to the forensic application of arsine detection, these compounds have had a profound impact.[17] The ongoing investigation into the properties and synthesis of the heavier, more unstable pnictogen hydrides continues to push the boundaries of our understanding of chemical bonding and reactivity. This guide provides a foundational overview for researchers and professionals, highlighting the key historical discoveries and experimental methodologies that have shaped this important field of study.
References
- 1. Claude François Geoffroy - Wikipedia [en.wikipedia.org]
- 2. Pnictogen - Wikipedia [en.wikipedia.org]
- 3. Joseph Priestley - Wikipedia [en.wikipedia.org]
- 4. What is Bismuth? Definitions and Examples - Club Z! Tutoring [clubztutoring.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Carl Wilhelm Scheele - Wikipedia [en.wikipedia.org]
- 8. Stibine - Wikipedia [en.wikipedia.org]
- 9. Alfred Stock - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. grokipedia.com [grokipedia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound [chemeurope.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Marsh test | Research Starters | EBSCO Research [ebsco.com]
- 16. youtube.com [youtube.com]
- 17. iai.int [iai.int]
A Technical Guide to the Thermodynamic Properties of Bismuth Trihydride (Bismuthine)
Audience: Researchers, scientists, and drug development professionals.
Bismuth trihydride (BiH₃), also known as bismuthine, is the heaviest pnictogen hydride and an analogue of ammonia.[1][2] It is a colorless gas characterized by its extreme thermal instability, decomposing to its constituent elements well below room temperature.[1][2][3] This inherent instability has made its experimental study challenging, with characterization often limited to spectroscopic methods on gas mixtures.[1][4] This guide provides a comprehensive overview of the known thermodynamic properties of bismuth trihydride, details relevant experimental protocols, and visualizes key chemical processes.
Core Thermodynamic and Physical Properties
The thermodynamic properties of bismuth trihydride are dictated by its weak Bi-H bonds. Compared to other Group 15 hydrides, BiH₃ has the lowest bond dissociation enthalpy, which accounts for its low thermal stability and its character as a strong reducing agent.[5][6]
Table 1: Key Thermodynamic and Physical Data for Bismuth Trihydride
| Property | Value | Notes |
| Standard Enthalpy of Formation (ΔHf°gas) | +278 kJ/mol (for 2 moles of BiH₃) | This value is derived from the reported enthalpy of the decomposition reaction (2 BiH₃ → 2 Bi + 3 H₂), which is -278 kJ/mol.[1] The positive formation enthalpy indicates the compound is thermodynamically unstable with respect to its elements. |
| Enthalpy of Vaporization (ΔHvap) | ~25.15 kJ/mol | [7][8][9] |
| Boiling Point | 16.8 °C (62.2 °F; 289.9 K) | This is an extrapolated value due to the compound's instability at this temperature.[1][2] |
| Melting Point | -108.0 °C (-162.4 °F; 165.15 K) | [10] |
| Molecular Weight / Molar Mass | 212.00 g/mol | [1][2] |
| Molecular Shape | Trigonal Pyramidal | [1][2] |
| H-Bi-H Bond Angle | 90.48° | This angle is very close to 90°, suggesting the use of nearly pure p-orbitals in bonding.[2][4] |
| Bond Dissociation Enthalpy Trend | NH₃ > PH₃ > AsH₃ > SbH₃ > BiH₃ | BiH₃ has the lowest bond energy in the series, leading to its instability.[5][6] |
Experimental Protocols
The extreme instability of this compound necessitates specialized, low-temperature experimental procedures for its synthesis and characterization.
The most effective method for preparing BiH₃ involves the disproportionation (redistribution) of methylthis compound (BiH₂Me) at low temperatures, such as -45 °C.[4] This is a two-step process:
-
Generation of Methylthis compound (BiH₂Me): The precursor, methylthis compound, which is also thermally unstable, is generated in situ via the reduction of methylbismuth dichloride (BiCl₂Me) using a strong reducing agent like lithium aluminium hydride (LiAlH₄).[1][2]
-
Disproportionation to this compound (BiH₃): The generated methylthis compound undergoes a redistribution reaction to yield bismuth trihydride and trimethylthis compound (BiMe₃).[1][2]
-
Reaction: 3 BiH₂Me → 2 BiH₃ + BiMe₃
-
Direct characterization is challenging. Most data has been obtained using high-resolution gas-phase spectroscopy.
-
Spectroscopic Analysis: this compound has been identified and characterized in mixtures using infrared (IR) and millimeter-wave spectroscopy.[1][4] These methods have been crucial in determining its molecular structure, including its pyramidal shape and bond angles.[4]
-
Marsh Test Analogue for Detection: A classic qualitative analysis method, the Marsh test for arsenic, can be adapted to detect BiH₃.[1][2] The protocol relies on thermal decomposition:
-
The gas suspected of containing BiH₃ is passed through a heated glass tube.
-
The unstable hydride decomposes, depositing a metallic "mirror" of elemental bismuth on the tube's inner surface.[1]
-
This bismuth deposit can be distinguished from arsenic and antimony mirrors by its unique chemical resistance; it does not dissolve in sodium hypochlorite (B82951) (NaOCl) or ammonium (B1175870) polysulfide, whereas arsenic and antimony deposits do.[1][2]
-
Key Process Visualizations
The following diagrams illustrate the core chemical processes associated with bismuth trihydride.
References
- 1. This compound [chemeurope.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In which of the fallowing molecule have first lowest ( E-H) bond energy in 15th group hydridesA=NH3, B= PH3, C=AsH3, D= SbH3 E= BiH3 [infinitylearn.com]
- 6. smartachievers.online [smartachievers.online]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. Bismuth hydride. | 18288-22-7 [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Reactivity of Organobismuth(III) Compounds
Abstract
Organobismuth compounds have garnered significant interest in organic synthesis, materials science, and medicinal chemistry due to the unique properties of bismuth, including its low cost, low toxicity, and rich reactivity. This guide provides a comprehensive overview of the synthesis and reactivity of organobismuth(III) compounds. It details the primary synthetic methodologies, explores their structural characteristics, and examines their diverse applications as reagents and catalysts in various organic transformations, with a particular focus on C-C, C-N, and C-O bond-forming reactions. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to serve as a practical resource for researchers in the field.
Introduction to Organobismuth Chemistry
Organobismuth chemistry involves the study of compounds containing a carbon-bismuth (C-Bi) bond. Bismuth, the heaviest stable element in Group 15, primarily exists in the +3 and +5 oxidation states. The chemistry of organobismuth compounds has developed significantly, driven by the principles of green chemistry, which favor the use of environmentally benign reagents. Bismuth and its derivatives are particularly attractive due to their low toxicity compared to other heavy metals like lead and mercury.
Organobismuth(III) compounds, the focus of this guide, are versatile reagents and catalysts. They exhibit Lewis acidic properties and are widely used in arylation reactions. While trialkylbismuth(III) compounds are often pyrophoric and unstable, triaryl derivatives are typically air-stable crystalline solids, making them more amenable to laboratory use.
Synthesis of Organobismuth(III) Compounds
Several general methodologies have been established for the synthesis of homoleptic and heteroleptic organobismuth(III) compounds.
Transmetalation with Organolithium and Grignard Reagents
The most common and versatile method for synthesizing triorganobismuth(III) compounds is the reaction of a bismuth(III) halide (typically BiCl₃) with an organolithium (RLi) or Grignard (RMgX) reagent. This method is widely applicable for preparing both trialkyl- and triarylbismuthines.
-
General Reaction:
-
BiCl₃ + 3 RLi → R₃Bi + 3 LiCl
-
BiCl₃ + 3 RMgX → R₃Bi + 3 MgXCl
-
This approach is exemplified by the standard synthesis of triphenylbismuth (B1683265) (BiPh₃) from bismuth trichloride (B1173362) and phenylmagnesium bromide.
Other Synthetic Routes
While transmetalation is dominant, other methods are also employed:
-
From Potassium Bismuthide (K₃Bi): An older method involves the reaction of K₃Bi with organic halides. This route is generally more difficult and results in lower yields.
-
K₃Bi + 3 RX → R₃Bi + 3 KX
-
-
Arylation of Bismuth(III) Carboxylates: Sodium tetraarylborate salts can serve as effective arylating agents for bismuth(III) carboxylates, providing a facile route to both symmetrical and unsymmetrical triarylbismuthines under mild conditions.
-
Redistribution Reactions: Asymmetric organobismuth compounds (RBiX₂ and R₂BiX) can be prepared via redistribution reactions between a triarylbismuth compound (Ar₃Bi) and a bismuth halide (BiX₃).
A significant challenge in synthesizing heteroleptic (mixed-substituent) triarylbismuthanes is the tendency for dismutation, a process of substituent scrambling. Careful selection of the electrophilic bismuth source and reaction conditions, such as using low concentrations, is crucial to suppress this side reaction.
Table 1: Representative Yields for the Synthesis of Triaryl Bismuth(III) Compounds
| Starting Materials | Arylating Reagent | Product | Solvent | Yield (%) | Reference |
| BiCl₃ | Phenylmagnesium Bromide | Triphenylbismuth | Toluene/THF | 91.7 | |
| BiCl₃ | o-Tolylmagnesium Bromide | Tri(o-tolyl)bismuth | Toluene | 92.8 | |
| BiCl₃ | Cyclopropylmagnesium Bromide | Tricyclopropylbismuth | N/A | High |
Reactivity of Organobismuth(III) Compounds
Organobismuth(III) compounds are valuable synthetic intermediates due to the versatile reactivity of the C-Bi bond.
Arylation Reactions
One of the most significant applications of triarylbismuth(III) compounds is in arylation reactions to form C-C, C-N, C-O, and C-S bonds. These transformations often require a metal co-catalyst, with copper and palladium being the most common.
-
C-N Bond Formation (N-Arylation): Triarylbismuth(III) reagents, in the presence of a copper(II) salt, can efficiently N-arylate amines. This reaction, pioneered by Barton, provides a mild and effective method for synthesizing arylamines.
-
C-C Bond Formation (Cross-Coupling): Triarylbismuthines serve as effective aryl group donors in palladium-catalyzed cross-coupling reactions with aryl halides and triflates. A key advantage is that all three aryl groups on the bismuth center can potentially be transferred, leading to high atom economy.
-
C-O and C-S Bond Formation: Similar copper- and palladium-catalyzed methodologies have been developed for the O-arylation of alcohols and phenols and the S-arylation of thiols.
Table 2: Examples of Metal-Catalyzed Arylation Reactions using Triarylbismuth(III) Reagents
| Reaction Type | Substrate | Bismuth Reagent | Catalyst | Product | Yield (%) | Reference |
| N-Arylation | Adamantane-containing amines | Iodobenzene (with Bi as aryl source implied) | CuI | N-Aryl adamantane (B196018) amines | 50-75 | |
| N-Arylation | Various amines | Aryl chlorides | Cu Nanoclusters | N-Aryl amines | Good | |
| C-C Coupling | Aryl Iodides | Triarylbismuths | Heterogeneous Pd | Biaryl Ketones | Good to Excellent | |
| C-C Coupling | Aryl Halides/Triflates | Tricyclopropylbismuth | Pd(PPh₃)₄ | Arylcyclopropanes | High |
Oxidation to Organobismuth(V) Compounds
Triarylbismuth(III) compounds can be readily oxidized by reagents like chlorine or bromine to form stable triarylbismuth(V) dihalides (Ar₃BiX₂). These pentavalent compounds are powerful arylating agents in their own right, often used for the arylation of enols, phenols, and amines under mild, neutral conditions.
Lewis Acid Catalysis
Due to the inert pair effect, organobismuth(III) compounds can function as mild Lewis acids, catalyzing a range of organic transformations. This has found application in reactions such as Michael additions, Knoevenagel condensations, and Biginelli reactions.
Experimental Protocols
Synthesis of Triphenylbismuth (Ph₃Bi) via Grignard Reaction
This protocol is adapted from established literature procedures. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (or THF)
-
Bismuth(III) chloride (BiCl₃)
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a small crystal of iodine.
-
Gently heat the flask to sublime the iodine, which activates the magnesium surface.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and begins to reflux.
-
Once the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with Bismuth Trichloride:
-
Cool the Grignard reagent solution to room temperature.
-
In a separate flask, prepare a suspension of anhydrous bismuth(III) chloride in anhydrous diethyl ether.
-
Slowly add the BiCl₃ suspension to the stirred Grignard reagent.
-
Stir the resulting mixture at room temperature for 12-15 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully hydrolyze it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from hot ethanol (B145695) or diethyl ether to yield triphenylbismuth as colorless crystals.
-
Expected Yield: 85-92%.
-
General Protocol for Copper-Catalyzed N-Arylation of an Amine
Materials:
-
Triarylbismuth reagent (e.g., Triphenylbismuth)
-
Amine substrate
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask under an inert atmosphere, add the amine, the triarylbismuth reagent (typically 0.3-0.5 equivalents relative to the amine), and copper(II) acetate (catalytic amount, e.g., 10 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-arylated amine.
Visualizations of Key Pathways
Synthesis of Triorganobismuth(III) Compounds
Caption: General synthesis of triorganobismuth(III) compounds via transmetalation.
Catalytic Cycle for Copper-Promoted N-Arylation
Caption: Simplified catalytic cycle for copper-promoted N-arylation with Ar₃Bi.
Oxidation and Subsequent Arylation Workflow
Caption: Workflow showing oxidation of Bi(III) to Bi(V) for use in arylation.
Conclusion and Future Outlook
Organobismuth(III) compounds are established as highly valuable and versatile reagents in modern organic synthesis. Their low toxicity, air stability (for aryl derivatives), and unique reactivity make them attractive alternatives to other organometallic reagents. The ability to participate in a wide array of catalytic and stoichiometric transformations, particularly in the formation of carbon-heteroatom and carbon-carbon bonds, underscores their importance. Future research will likely focus on expanding the scope of their catalytic applications, developing more efficient and selective transformations, and exploring their potential in asymmetric synthesis and the development of novel pharmaceuticals and functional materials. The principles of green chemistry will continue to be a major driving force in the advancement of organobismuth chemistry.
An In-depth Technical Guide to the Properties of Pentavalent Organobismuth Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentavalent organobismuth compounds, characterized by a bismuth atom in the +5 oxidation state, have emerged as a fascinating and increasingly important class of organometallic reagents. Their unique reactivity, relatively low toxicity compared to other heavy metals, and diverse applications in organic synthesis and medicinal chemistry have garnered significant attention from the scientific community. This technical guide provides a comprehensive overview of the core properties of pentavalent organobismuth compounds, with a focus on their structure, stability, reactivity, and biological activities. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding and practical application of these versatile compounds.
Core Properties of Pentavalent Organobismuth Compounds
Structure and Bonding
The geometry of pentavalent organobismuth compounds is typically trigonal bipyramidal or square pyramidal. The nature of the organic and inorganic ligands attached to the bismuth center plays a crucial role in determining the final structure.[1] For instance, homoleptic compounds of the type Ar₅Bi generally adopt square pyramidal structures.[1] The iconic pentaphenylbismuth ([Bi(Ph)₅]), for example, exhibits a square pyramidal geometry in the solid state.
The bonding in these hypervalent compounds involves three-center, four-electron (3c-4e) bonds for the axial ligands in a trigonal bipyramidal geometry. The Bi-C bonds are generally weaker than those in their lighter Group 15 counterparts (P, As, Sb), which contributes to their characteristic reactivity.[1]
Stability
The thermal stability of pentavalent organobismuth compounds (R₅Bi) is generally lower than that of their arsenic (R₅As) and antimony (R₅Sb) analogs, following the trend As > Sb > Bi.[1] Aryl-substituted compounds are notably more stable than their alkyl counterparts. For example, pentamethylbismuth (B12692907) (Me₅Bi) is highly unstable and decomposes explosively at temperatures as low as 20°C.[1] In contrast, aryl derivatives can often be isolated and handled under normal laboratory conditions. The stability is also influenced by the electronic nature of the aryl substituents; electron-withdrawing groups tend to increase the stability of the compound.
Data Presentation: Structural and Physical Properties
To provide a clear and comparative overview, the following tables summarize key quantitative data for selected pentavalent organobismuth compounds.
| Compound | Geometry | Bi-C (equatorial) (Å) | Bi-C (axial) (Å) | Bi-X (axial) (Å) | C-Bi-C (equatorial) (°) | X-Bi-X (axial) (°) | Reference |
| Triphenylbismuth (B1683265) Dichloride | Trigonal Bipyramidal | 2.187(10)–2.212(13) | - | 2.53(1)–2.59(1) | 360.6 (sum) | 175.1(5) | [2] |
| Triphenylbismuth Difluoride | Trigonal Bipyramidal | 2.10(3)–2.22(2) | - | 2.53(1)–2.59(1) | - | 175.1(5) | |
| Triphenylbismuth Bis(salicylate) | Distorted Pentagonal Bipyramidal | 2.187(10)–2.212(13) | - | 2.275(8), 2.295(8) | - | 172.2(3) | [2] |
| Compound | Decomposition Temperature (°C) | Comments | Reference |
| Pentamethylbismuth (Me₅Bi) | 20 (explosive) | Highly unstable alkyl derivative. | [1] |
| Triphenylbismuth Diacetate | ~170 (decomposes) | Aryl derivative with carboxylate ligands. | [3] |
| Triphenylbismuth Dichloride | 146 - 147 (Melting Point) | Stable crystalline solid. | [4] |
Reactivity and Applications in Organic Synthesis
Pentavalent organobismuth reagents are powerful tools in organic synthesis, primarily utilized as oxidizing agents and for aryl group transfer reactions.
Oxidation Reactions
Organobismuth(V) compounds are potent oxidants capable of converting a wide range of functional groups.[1] For instance, they can oxidize primary and secondary alcohols to aldehydes and ketones, respectively. They are also effective in the cleavage of glycols.[1] Reagents such as triphenylbismuth carbonate (Ph₃BiCO₃) and bis(tert-butylperoxy)triphenylbismuth (Ph₃Bi(OOtBu)₂) have been successfully employed for the oxidation of alcohols, thiols, phenols, and phosphines.[1] The reactivity can be tuned by modifying the electronic properties of the aryl ligands, with electron-withdrawing substituents generally leading to more powerful oxidizing agents.
Arylation Reactions
One of the most significant applications of pentavalent organobismuth compounds is in C-, N-, and O-arylation reactions. These reagents serve as efficient sources of aryl groups for the formation of new carbon-carbon and carbon-heteroatom bonds. The arylation of phenols, amines, and enolates has been extensively studied. Copper-catalyzed arylation reactions using triarylbismuth(V) diacetates have proven to be a particularly mild and efficient method for the N-arylation of amines and O-arylation of phenols.
Experimental Protocols
Synthesis of Triphenylbismuth Dichloride
Materials:
-
Triphenylbismuth (Ph₃Bi)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous diethyl ether
Procedure:
-
A solution of triphenylbismuth in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0°C using an ice bath.
-
A solution of sulfuryl chloride in anhydrous diethyl ether is added dropwise to the stirred solution of triphenylbismuth over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The resulting white precipitate of triphenylbismuth dichloride is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Oxidation of a Secondary Alcohol to a Ketone using Triphenylbismuth Carbonate
Materials:
-
Secondary alcohol (e.g., benzhydrol)
-
Triphenylbismuth carbonate (Ph₃BiCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the secondary alcohol in dichloromethane, a stoichiometric amount of triphenylbismuth carbonate is added.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion of the reaction, the mixture is filtered to remove the insoluble bismuth(III) byproducts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure ketone.
Mandatory Visualizations
Biological Properties and Drug Development Potential
The interest in pentavalent organobismuth compounds extends into the realm of medicinal chemistry and drug development. Several studies have highlighted their potential as anticancer and antimicrobial agents. The cytotoxicity of these compounds is often linked to their ability to induce apoptosis and generate reactive oxygen species (ROS) within cells.[5]
Cytotoxicity and Anticancer Activity
A number of organobismuth(V) compounds have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The mechanism of action is thought to involve the disruption of mitochondrial function and the induction of oxidative stress. The lipophilicity and structural features of the ligands play a crucial role in the biological activity, influencing cellular uptake and interaction with intracellular targets.[6]
| Compound | Cell Line | IC₅₀ (µM) | Comments | Reference |
| Bismuth diethyldithiocarbamate | MCF-7 | <10 | Induces apoptosis via the intrinsic pathway. | |
| Tris[2-(N,N-dimethylaminomethyl)phenyl]bismuthane (TDPBi) | Bovine Aortic Endothelial Cells | Potent | Selective cytotoxicity towards vascular endothelial cells. | [7] |
| Biologically synthesized Bi Nanoparticles | HT-29 | 28.7 ± 1.4 µg/ml | Induces late apoptosis/necrosis independent of caspase-3. | [8] |
Toxicity Profile
While generally considered less toxic than other heavy metals, the toxicity of organobismuth compounds is an important consideration for their potential therapeutic applications. The toxicity is highly dependent on the specific structure of the compound. For instance, the organic ligands can significantly influence the bioavailability and intracellular distribution of the bismuth ion. Acute toxicity studies in animal models have been conducted for some compounds, but more extensive in vivo toxicological data is needed for a comprehensive risk assessment. It has been noted that the cytotoxicity of certain organobismuth compounds can be diminished by replacing the bismuth atom with antimony, suggesting a key role for the bismuth center in the toxic mechanism.[9] For elemental bismuth, the oral LD50 in rats is greater than 2,000 mg/kg, indicating low acute toxicity.[10] However, specific organobismuth compounds may exhibit different toxicity profiles.
Conclusion
Pentavalent organobismuth compounds represent a versatile and powerful class of reagents with significant potential in both synthetic and medicinal chemistry. Their unique structural features, predictable reactivity, and tunable properties make them valuable tools for the construction of complex organic molecules and the development of novel therapeutic agents. Further research into the detailed mechanisms of their biological activity and the development of more efficient and selective catalytic systems will undoubtedly continue to expand the utility of these remarkable compounds. This guide serves as a foundational resource for researchers and professionals seeking to explore and harness the potential of pentavalent organobismuth chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. The cytotoxicity of organobismuth compounds with certain molecular structures can be diminished by replacing the bismuth atom with an antimony atom in the molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triphenylthis compound - Wikipedia [en.wikipedia.org]
- 8. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triphenylbismuth synthesis - chemicalbook [chemicalbook.com]
- 10. Oral toxicity of bismuth in rat: single and 28-day repeated administration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Relativistic Effects in Heavy p-Block Element Hydrides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemistry of heavy p-block elements is profoundly influenced by relativistic effects, a consequence of the high nuclear charge and the resulting high velocities of core electrons. These effects lead to significant deviations from the periodic trends observed in lighter elements, impacting molecular structure, stability, and reactivity. This technical guide provides a comprehensive overview of relativistic effects in the hydrides of heavy p-block elements, specifically thallium (Tl), lead (Pb), bismuth (Bi), and polonium (Po). Understanding these phenomena is crucial for researchers in various fields, including inorganic chemistry, materials science, and computational chemistry, and can offer insights for drug development professionals exploring the properties of heavy-element-containing compounds.
Relativistic effects are broadly categorized into two main types: scalar relativistic effects and spin-orbit coupling. Scalar effects arise from the relativistic mass increase of electrons, leading to the contraction of s and p orbitals (direct relativistic effect) and the expansion of d and f orbitals (indirect relativistic effect). Spin-orbit coupling is the interaction between an electron's spin and its orbital angular momentum, which becomes increasingly significant for heavier elements and leads to the splitting of energy levels. A well-known consequence of these effects in heavy p-block elements is the inert pair effect , which describes the tendency of the outermost s-electrons to remain uninvolved in bonding.[1]
This guide will delve into the synthesis, characterization, and theoretical understanding of TlH, PbH₂, BiH₃, and PoH₂, with a focus on how relativistic effects dictate their properties.
Data Presentation: A Comparative Analysis
The influence of relativistic effects on the molecular properties of heavy p-block hydrides is evident in their bond lengths, bond angles, dissociation energies, and vibrational frequencies. The following tables summarize the available quantitative data for TlH, PbH₂, BiH₃, and PoH₂, providing a basis for comparison and understanding the trends driven by relativity.
| Hydride | Bond Length (Å) | Bond Angle (°) | Bond Dissociation Energy (kJ/mol) |
| TlH | 1.87 (experimental)[2] | - | 188 ± 8[3] |
| PbH₂ | 1.73 (for PbH₄)[4][5] | ~90-109.5 (predicted) | Not available |
| BiH₃ | 1.7882 (experimental)[2] | 90.320 (experimental)[2] | Not available |
| PoH₂ | Not available | Bent (predicted) | Not available |
Table 1: Molecular Geometry and Bond Dissociation Energies. The bond length of PbH₄ is provided as a reference for the Pb-H bond. The bond angle for PbH₂ is predicted to be between that of a purely p-orbital bonded molecule (~90°) and a fully sp³ hybridized one (109.5°). The bent structure of PoH₂ is a theoretical prediction.
| Hydride | Enthalpy of Formation (kJ/mol) | Vibrational Frequencies (cm⁻¹) |
| TlH | Not available | Not available |
| PbH₂ | Not available | Not available |
| BiH₃ | +139 (for the decomposition of BiH₃)[6] | ν₁/ν₃: 1733.25/1734.47, ν₂/ν₄: 726.70/751.24[2] |
| PoH₂ | +137[7] | Po-H stretch: ~1850 (predicted)[7] |
Table 2: Thermodynamic Stability and Vibrational Frequencies. The enthalpy of formation for BiH₃ is given for the decomposition into its constituent elements. The vibrational frequencies for BiH₃ are experimental values, while the stretching frequency for PoH₂ is a theoretical prediction.
Experimental Protocols
The synthesis and characterization of heavy p-block hydrides are challenging due to their inherent instability. The following sections provide an overview of the methodologies employed.
Synthesis of Thallium Hydride (TlH) via Matrix Isolation
Thallium hydride is typically studied in the gas phase or trapped in inert gas matrices at cryogenic temperatures due to its instability in bulk.[8]
Methodology:
-
Generation of Thallium Atoms: Thallium metal is placed in a Knudsen cell and heated to a temperature sufficient to generate a vapor of Tl atoms.
-
Matrix Gas Preparation: A mixture of a noble gas (e.g., argon or neon) and a hydrogen source (e.g., H₂) is prepared.
-
Co-deposition: The thallium vapor and the matrix gas mixture are co-deposited onto a cryogenic substrate (e.g., a CsI window) cooled to a very low temperature (typically 4-10 K) by a closed-cycle helium cryostat.
-
In-situ Analysis: The matrix-isolated species are then characterized spectroscopically, primarily through infrared (IR) spectroscopy, to identify the vibrational modes of the Tl-H bond.
Synthesis of Plumbane (B1204880) (PbH₄) via Laser Ablation
Plumbane is an extremely unstable gas. Laser ablation provides a method to generate and study it in situ.[4]
Methodology:
-
Target Preparation: A solid lead target is placed in a vacuum chamber.
-
Hydrogen Source: A carrier gas, typically a mixture of an inert gas like argon and hydrogen (H₂), is introduced into the chamber.
-
Laser Ablation: A high-power pulsed laser is focused onto the lead target. The intense laser pulses ablate the lead surface, creating a plasma of lead atoms and ions.
-
Reaction and Detection: The ablated lead species react with the hydrogen in the carrier gas to form plumbane and other lead hydrides. The products are then typically analyzed using mass spectrometry or matrix isolation infrared spectroscopy.
Synthesis of Bismuthine (BiH₃)
This compound is a highly unstable gas that decomposes well below 0 °C.[9] A common laboratory synthesis involves the redistribution of a methylthis compound precursor.
Methodology:
-
Preparation of Methylbismuth Dichloride (CH₃BiCl₂): This precursor is synthesized in a two-step process starting from diphenylbismuth chloride. First, diphenylbismuth chloride is methylated using a Grignard reagent like methylmagnesium chloride to form methyldiphenylthis compound. Subsequently, treatment with hydrogen chloride cleaves the two phenyl-bismuth bonds to yield methylbismuth dichloride.[10]
-
Reduction to Methylthis compound (CH₃BiH₂): The methylbismuth dichloride is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), at low temperatures to produce the thermally unstable methylthis compound.[9]
-
Redistribution to this compound (BiH₃): The methylthis compound undergoes a redistribution reaction at low temperatures (around -45 °C) to yield this compound, along with trimethylthis compound as a byproduct.[6][11] 3 CH₃BiH₂ → 2 BiH₃ + (CH₃)₃Bi
-
Characterization: The produced this compound is typically characterized in the gas phase using high-resolution infrared and millimeter-wave spectroscopy.[11]
Synthesis of Polonium Hydride (PoH₂)
Due to the intense radioactivity of polonium, PoH₂ has only been prepared and studied at tracer levels.[12]
Methodology:
-
Preparation of Polonium Source: A magnesium foil is plated with a small, known quantity of a polonium isotope (e.g., ²¹⁰Po).
-
Reaction: The polonium-plated magnesium foil is reacted with dilute hydrochloric acid. The nascent hydrogen produced in the reaction reacts with the polonium atoms to form volatile polonium hydride.
-
Detection: The gaseous PoH₂ is then transported in a carrier gas stream to a detector, typically a radiation detector, to confirm its formation and study its properties.
Mandatory Visualization: The Impact of Relativistic Effects
Relativistic effects, particularly spin-orbit coupling, have a profound impact on the electronic structure and, consequently, the molecular properties of heavy p-block element hydrides. These effects can be visualized through logical diagrams that illustrate their influence on orbital energies and molecular geometry.
The diagram above illustrates how relativistic effects modify the energies of the valence s and p orbitals in a heavy p-block element. The scalar relativistic effect causes a contraction and stabilization of both the ns and np orbitals. Subsequently, spin-orbit coupling splits the np orbital into two levels: the np₁/₂ orbital, which is further stabilized, and the np₃/₂ orbital, which is destabilized. This splitting is crucial in determining the bonding characteristics of the hydrides.
This simplified molecular orbital (MO) diagram for a hypothetical heavy p-block monohydride (like TlH) illustrates the consequences of the orbital energy shifts. The stabilized 6s orbital is less available for bonding, contributing to the inert pair effect and forming a largely non-bonding molecular orbital. The bonding primarily involves the interaction of the heavy atom's 6p₁/₂ orbital with the hydrogen 1s orbital to form a σ bonding and a σ* antibonding orbital. The significant energy separation between the 6p₁/₂ and 6p₃/₂ orbitals due to spin-orbit coupling influences the extent of p-orbital participation in bonding.
Conclusion
Relativistic effects are not mere theoretical curiosities but are essential for a predictive understanding of the chemistry of heavy p-block element hydrides. The stabilization of s and p₁/₂ orbitals, coupled with the destabilization of p₃/₂ orbitals, dictates the geometry, stability, and reactivity of these compounds. The inherent instability of these hydrides presents significant experimental challenges, often limiting their study to gas-phase or matrix-isolation conditions. For researchers, a thorough grasp of these relativistic phenomena is indispensable for designing new synthetic routes, interpreting spectroscopic data, and developing accurate computational models. For professionals in drug development, while these simple hydrides are not drug candidates, understanding the profound impact of heavy elements on molecular properties is crucial when considering heavy-element-containing pharmaceuticals or diagnostic agents, where relativistic effects can influence binding affinities, reaction mechanisms, and spectroscopic signatures. Continued research, combining advanced experimental techniques with high-level theoretical calculations, will be key to further unraveling the intricate interplay of relativity in the fascinating chemistry of the heaviest elements.
References
- 1. Methylbismuth: an organometallic bismuthinidene biradical - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. [2204.02751] Influence of spin-orbit coupling on chemical bonding [ar5iv.labs.arxiv.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Methylbismuth dichloride - Wikipedia [en.wikipedia.org]
- 11. vibrational frequencies [cup.uni-muenchen.de]
- 12. Molecular vibration - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Gas-Phase Chemistry of Unstable Hydrides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unstable hydrides are a class of highly reactive molecules that play a crucial, albeit transient, role in a vast array of chemical processes. Their fleeting existence, often on the order of microseconds or less, makes their study a formidable challenge. However, understanding their gas-phase chemistry is paramount for elucidating reaction mechanisms in diverse fields, from atmospheric and combustion chemistry to catalysis and materials science. For professionals in drug development, insights into the fundamental interactions of these species can inform the design of novel synthetic pathways and the understanding of metabolic processes. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key data related to the gas-phase chemistry of unstable hydrides.
I. Thermochemical Properties of Unstable Hydrides
The reactivity of unstable hydrides is intrinsically linked to their thermochemical properties. Key parameters such as bond dissociation energy (BDE), heat of formation, and gas-phase acidity dictate their stability and the types of reactions they are likely to undergo.
Data Presentation: Thermochemical Data
The following tables summarize key thermochemical data for a selection of unstable hydrides. These values have been compiled from various sources, including the NIST Chemistry WebBook and peer-reviewed literature.[1][2][3]
Table 1: Bond Dissociation Energies (BDEs) of Selected Unstable Hydrides
| Hydride | Bond | BDE (kJ/mol at 298 K) |
| Methylidyne (CH) | C-H | 339 |
| Methylene (CH₂) | H-CH | 423 |
| Silylene (SiH₂) | H-SiH | 289 |
| Germylene (GeH₂) | H-GeH | 268 |
| Phosphinidene (PH) | P-H | 310 |
| Arsanylidene (AsH) | As-H | 264 |
| Hydroxyl Radical (OH) | O-H | 497.1 |
| Thiol Radical (SH) | S-H | 344 |
Note: BDE values can vary depending on the experimental or computational method used for their determination.[4]
Table 2: Heats of Formation (ΔfH°) of Selected Unstable Hydrides
| Hydride | Formula | ΔfH° (kJ/mol at 298 K) |
| Methylidyne | CH | 596.3 |
| Methylene | CH₂ | 385.2 |
| Silylene | SiH₂ | 273.2 |
| Germylene | GeH₂ | 297 |
| Phosphinidene | PH | 239.3 |
| Arsanylidene | AsH | 222 |
| Hydroxyl Radical | OH | 39.0 |
| Thiol Radical | SH | 143.1 |
Source: NIST Chemistry WebBook and cited literature.[1][5]
Table 3: Gas-Phase Acidities (ΔacidG°) of Selected Unstable Hydrides
| Hydride | Formula | ΔacidG° (kJ/mol at 298 K) |
| Water | H₂O | 1606 |
| Hydrogen Sulfide | H₂S | 1441 |
| Ammonia (B1221849) | NH₃ | 1657 |
| Phosphine | PH₃ | 1500 |
| Methane (B114726) | CH₄ | 1743 |
| Silane | SiH₄ | 1529 |
Note: Gas-phase acidity refers to the Gibbs free energy change for the deprotonation reaction in the gas phase.
II. Experimental Protocols for Studying Unstable Hydrides in the Gas Phase
The study of unstable hydrides necessitates specialized experimental techniques capable of generating and probing these transient species in a controlled environment. This section details the methodologies for three key experimental approaches.
Flow-Tube Reactors
Flow-tube reactors are versatile instruments for studying the kinetics of gas-phase reactions at low pressures. A carrier gas, typically helium or argon, flows through a tube, and the unstable hydride and a reactant are introduced at different points along the tube. The reaction time is determined by the flow velocity and the distance between the injection points and the detector.
Experimental Protocol for a Typical Flow-Tube Experiment:
-
Generation of Unstable Hydrides: Unstable hydrides are often generated in situ within the flow tube. Common methods include:
-
Microwave Discharge: A precursor gas is passed through a microwave discharge to induce fragmentation and create the desired hydride. For example, a dilute mixture of methane in argon can be used to generate methylidyne (CH) radicals.
-
Photolysis: A precursor molecule is irradiated with a laser of a specific wavelength to induce phot-dissociation. For instance, the photolysis of ammonia (NH₃) can produce amidogen (B1220875) (NH₂) radicals.[6]
-
-
Introduction of Reactants: The reactant gas is introduced into the main flow through a movable or a series of fixed inlets. This allows for the variation of the reaction time.
-
Detection: The concentration of the unstable hydride is monitored at a fixed point downstream of the reaction zone. Common detection methods include:
-
Laser-Induced Fluorescence (LIF): A laser excites the hydride to a higher electronic state, and the resulting fluorescence is detected. This technique is highly sensitive and species-specific.
-
Mass Spectrometry: The gas mixture is sampled through a pinhole into a mass spectrometer, where the hydrides are ionized and detected based on their mass-to-charge ratio.[7]
-
-
Kinetic Analysis: By measuring the decay of the hydride concentration as a function of the reactant concentration or the reaction time, the rate constant for the reaction can be determined.[8]
Mass Spectrometry Techniques
Mass spectrometry is a powerful tool for the direct detection and characterization of unstable hydrides. Several specialized mass spectrometric techniques have been developed for this purpose.
a) Pulsed Laser Photolysis with Mass Spectrometric Detection:
This technique combines the generation of unstable hydrides by laser photolysis with their sensitive detection by mass spectrometry.
Experimental Protocol:
-
Sample Introduction: A precursor gas is introduced into a high-vacuum chamber, often as a pulsed molecular beam to cool the molecules and simplify the resulting spectra.
-
Photolysis: A pulsed laser beam intersects the molecular beam, photolyzing the precursor and generating the unstable hydride.
-
Ionization: A second pulsed laser or an electron beam ionizes the species in the interaction region. The timing between the photolysis and ionization pulses can be varied to study the temporal evolution of the hydrides.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., time-of-flight, quadrupole) and detected.
b) Neutralization-Reionization Mass Spectrometry (NRMS):
NRMS is a unique technique that allows for the study of neutral, unstable species by first neutralizing a corresponding ion beam, allowing the neutral to exist for a short period, and then reionizing it for detection.
Experimental Protocol:
-
Ion Generation and Selection: The desired hydride cation or anion is generated in an ion source and mass-selected.
-
Neutralization: The ion beam is passed through a collision cell containing a neutral gas (e.g., Xe, O₂). Charge exchange reactions neutralize the ions.
-
Drift Region: The now-neutral, unstable hydrides travel through a field-free region.
-
Reionization: The neutral beam collides with another gas in a second collision cell, causing reionization.
-
Mass Analysis and Detection: The reionized species are mass-analyzed and detected. By analyzing the fragmentation patterns upon reionization, information about the structure and stability of the neutral intermediate can be obtained.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization.[1] This technique is highly valuable for characterizing the bonding and energy levels of unstable hydrides.[9]
Experimental Protocol for PES of Unstable Hydrides:
-
Generation: Unstable hydrides are produced in the gas phase using methods similar to those in flow-tube or mass spectrometry experiments (e.g., microwave discharge, pyrolysis, or chemical reaction).
-
Ionization: A monochromatic source of high-energy photons (e.g., a UV lamp or synchrotron radiation) is used to ionize the hydrides.
-
Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.
-
Spectral Analysis: The photoelectron spectrum, a plot of electron counts versus kinetic energy (or binding energy), reveals the energies of the molecular orbitals of the hydride. Vibrational fine structure in the spectrum can provide information about the geometry and vibrational frequencies of the corresponding cation.
III. Key Gas-Phase Reactions of Unstable Hydrides
Unstable hydrides participate in a variety of fundamental gas-phase reactions. Understanding these reaction pathways is crucial for modeling complex chemical systems.
Abstraction Reactions
In an abstraction reaction, an unstable hydride removes an atom from another molecule. Hydrogen abstraction is a very common reaction pathway.
Example: Hydroxyl Radical (OH) reacting with Methane (CH₄)
The hydroxyl radical is a key oxidant in atmospheric chemistry. Its reaction with methane is the primary sink for this greenhouse gas.
OH + CH₄ → H₂O + CH₃
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sodium hydride [webbook.nist.gov]
- 3. web.utk.edu [web.utk.edu]
- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 5. NIST Chemistry WebBook [webbook.nist.gov]
- 6. Ammonia - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Using time-resolved photoelectron spectroscopy to unravel the electronic relaxation dynamics of photoexcited molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00627F [pubs.rsc.org]
Matrix Isolation Studies of Bismuthine (BiH₃): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the matrix isolation studies of bismuthine (BiH₃), an extremely unstable pnictogen hydride. The inherent instability of this compound necessitates the use of cryogenic matrix isolation techniques for its synthesis, trapping, and spectroscopic characterization. This document summarizes the key quantitative data from these studies, details the experimental protocols employed, and visualizes the underlying processes.
Introduction to this compound and Matrix Isolation
This compound (BiH₃) is the heaviest stable trihydride of the Group 15 elements and is of significant interest due to its predicted properties influenced by relativistic effects.[1] However, it is exceedingly unstable, decomposing readily into elemental bismuth and hydrogen.[1] This thermal lability makes its study in the gas phase or solution exceptionally challenging.
The matrix isolation technique is an experimental method ideally suited for the study of highly reactive or unstable species. The technique involves trapping the species of interest (the "guest") in a large excess of an inert, rigid solid (the "host" or "matrix") at very low temperatures, typically just a few kelvins.[2] Common matrix materials include noble gases like argon and neon. Within the inert matrix, the guest species are isolated from one another, preventing self-reaction, and their fleeting existence is prolonged, allowing for detailed spectroscopic analysis.
Experimental Protocols
The matrix isolation of this compound and its related hydrides (BiH and BiH₂) is achieved through the reaction of laser-ablated bismuth atoms with hydrogen gas, followed by co-deposition onto a cryogenic substrate.
Synthesis and Matrix Deposition
The primary method for generating this compound for matrix isolation studies involves the following steps:
-
Laser Ablation: A high-energy pulsed laser is focused onto a solid bismuth metal target within a vacuum chamber. This ablates bismuth atoms from the surface, creating a plume of gaseous Bi atoms.[1]
-
Gas Mixture: A mixture of hydrogen gas (H₂) diluted in a large excess of an inert matrix gas (e.g., argon or neon) is prepared. Typical concentrations are around 10% H₂ in the noble gas.[1]
-
Co-deposition: The laser-ablated bismuth atoms are co-deposited with the hydrogen/matrix gas mixture onto a transparent, cryogenic window (e.g., CsI) maintained at a very low temperature, typically around 3.5 K.[1]
-
In-situ Formation: this compound (BiH₃), along with bismuth monohydride (BiH) and dihydride (BiH₂), is formed through the reaction of bismuth atoms with hydrogen atoms and molecules on the cold surface during the deposition process. Further reactions of BiH₂ with hydrogen atoms can also lead to the formation of BiH₃, particularly in solid hydrogen and neon matrices.[1]
Figure 1: Experimental workflow for the matrix isolation of bismuth hydrides.
Spectroscopic Analysis
The primary analytical technique for characterizing matrix-isolated this compound is Fourier-transform infrared (FTIR) spectroscopy. The low temperatures suppress rotational motion, resulting in sharp vibrational absorption bands that can be precisely measured. Deuterium (B1214612) substitution (using D₂ instead of H₂) is a key technique to confirm the vibrational assignments, as the heavier deuterium atoms will cause a predictable isotopic shift to lower frequencies.[1]
Quantitative Data: Vibrational Frequencies
The infrared absorption frequencies of this compound and its related hydrides isolated in various cryogenic matrices have been experimentally determined. The data are summarized in the tables below.
Table 1: Infrared Absorption Frequencies (cm⁻¹) of BiH₃ and its Isotopologues in Various Matrices [1]
| Vibrational Mode | Gas Phase (Calculated) | Solid H₂ | Solid Ne | Solid Ar |
| BiH₃ | ||||
| ν₃ (Bi-H stretch) | 1714 | 1716.4 | 1729.4 | 1690.8 |
| ν₄ (H-Bi-H bend) | 739 | - | 741.8 | - |
| BiHD₂ | ||||
| Bi-H stretch | - | 1709.8 | 1722.6 | - |
| BiD₃ | ||||
| ν₃ (Bi-D stretch) | 1222 | 1226.2 | 1234.2 | 1210.4 |
Note: Some vibrational modes may not be observed in all matrices or may be obscured by other absorptions.
Table 2: Infrared Absorption Frequencies (cm⁻¹) of BiH and BiH₂ in Various Matrices [1]
| Species | Vibrational Mode | Solid H₂ | Solid Ne | Solid Ar |
| BiH | Bi-H stretch | 1622.3 | 1637.5 | 1603.2 |
| BiD | Bi-D stretch | 1157.0 | 1168.0 | 1144.1 |
| BiH₂ | ν₃ (asym. stretch) | 1680.7 | 1694.0 | 1655.8 |
| BiD₂ | ν₃ (asym. stretch) | 1201.2 | 1209.6 | 1186.2 |
Photochemistry of Matrix-Isolated this compound
The behavior of matrix-isolated bismuth hydrides upon irradiation with UV-visible light provides insight into their stability and photochemical pathways. Photolysis experiments demonstrate the interconversion of these species.
Upon deposition, a mixture of BiH, BiH₂, and BiH₃ is typically observed. Subsequent irradiation at specific wavelengths can alter the relative concentrations of these hydrides. For instance, broad-band UV irradiation (e.g., λ > 290 nm) has been shown to affect the populations of the different bismuth hydrides.[1] The observed changes suggest that photolysis can induce both the formation and decomposition of these species within the matrix. For example, photolysis can lead to an increase in BiH and BiH₂ at the expense of BiH₃, suggesting a photodissociation process. Conversely, under certain conditions, annealing the matrix after photolysis can lead to the reformation of BiH₃, indicating that the photofragments remain trapped in close proximity within the matrix cage and can recombine.[1]
Figure 2: Photochemical pathways of this compound in an inert matrix.
Conclusion
Matrix isolation spectroscopy has been indispensable in the first definitive characterization of this compound and its smaller hydride counterparts. By generating these unstable species in situ via laser ablation and trapping them in cryogenic inert gas matrices, detailed infrared spectroscopic data have been obtained. These experimental findings, supported by theoretical calculations, have provided fundamental insights into the vibrational properties and structure of these heavy p-block hydrides. Furthermore, photochemical studies within the matrix have begun to elucidate the decomposition and formation pathways of these transient molecules. This body of work lays a crucial foundation for a deeper understanding of the chemistry of heavy elements and the influence of relativistic effects on their bonding and stability.
References
A Technical Guide to the Spectroscopic Identification of Transient Bismuthine (BiH₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract: Bismuthine (BiH₃), the heaviest pnictogen hydride, is a highly unstable and transient molecule, making its detection and characterization a significant chemical challenge. Its fleeting existence necessitates sophisticated spectroscopic techniques for definitive identification. This technical guide provides an in-depth overview of the methods employed to generate and spectroscopically identify transient this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this specialized field.
Introduction
This compound (BiH₃) is a colorless, pyramidal gas that is the least stable among the trihydrides of the group 15 elements.[1][2] Its high propensity to decompose into elemental bismuth and hydrogen, even well below 0 °C, has historically made its study exceptionally difficult.[3][4] The first detection of this compound in trace amounts was by F. Paneth in 1918 using radiochemical techniques.[2] However, it was not until decades later that sufficient quantities could be produced for detailed spectroscopic analysis.[1] The conclusive characterization of its molecular structure and vibrational frequencies was achieved in 2002 through a combination of gas-phase high-resolution infrared and millimeter-wave spectroscopy, supported by ab initio calculations.[3] Understanding the properties of this transient molecule is crucial for completing the chemical trends in the pnictogen hydrides and for theoretical chemistry.
Generation of Transient this compound
The most effective method for synthesizing this compound for spectroscopic studies is the disproportionation of methylthis compound (CH₃BiH₂) at low temperatures.[2][3] This method, originally proposed by Amberger in 1961, remains the standard.[1][2]
The overall reaction scheme is as follows:
-
Synthesis of Methylbismuth Dichloride (CH₃BiCl₂): This precursor is typically prepared through established organometallic routes.
-
Reduction to Methylthis compound (CH₃BiH₂): Methylbismuth dichloride is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the thermally unstable methylthis compound.[4][5]
-
Disproportionation to this compound (BiH₃): At approximately -45 °C, methylthis compound undergoes disproportionation to produce this compound and trimethylthis compound (Bi(CH₃)₃).[3][4]
The reaction is: 3 CH₃BiH₂ → 2 BiH₃ + Bi(CH₃)₃[4][5]
Due to the extreme thermal lability of both methylthis compound and this compound, the entire synthesis and subsequent spectroscopic analysis must be conducted at very low temperatures and under high vacuum conditions.
Spectroscopic Identification Techniques
The definitive identification of transient this compound relies on a combination of high-resolution spectroscopic techniques capable of probing its rotational and vibrational energy levels.
Fourier Transform Infrared (FTIR) Spectroscopy
High-resolution FTIR spectroscopy has been instrumental in characterizing the vibrational modes of this compound.[1] By analyzing the rovibrational structure of the infrared absorption bands, precise molecular constants can be determined. The fundamental vibrational modes for BiH₃ are the symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄).[1]
Millimeter-wave and Microwave Spectroscopy
These techniques directly probe the pure rotational transitions of gas-phase this compound.[1][5] Millimeter-wave spectroscopy has been used to measure the rotational spectrum of BiH₃ over a wide range of frequencies.[1] Analysis of the rotational spectrum provides highly accurate values for rotational constants, which in turn allows for the precise determination of the molecular geometry. Furthermore, the resolution of hyperfine structures, such as quadrupole and spin-rotation interactions, provides detailed information about the electronic environment of the bismuth nucleus.[1]
Atomic Absorption Spectrometry (AAS)
While not directly identifying the BiH₃ molecule, hydride generation atomic absorption spectrometry (HG-AAS) is a highly sensitive method for detecting bismuth.[6][7][8] In this technique, bismuth-containing samples are chemically reduced, typically with sodium borohydride, to generate volatile this compound.[7][8] The generated BiH₃ is then thermally decomposed in a heated quartz tube, and the resulting ground-state bismuth atoms are quantified by their characteristic atomic absorption. This method is primarily used for quantitative analysis of bismuth rather than for the structural characterization of this compound itself.
Quantitative Spectroscopic and Structural Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: Molecular Geometry of this compound
| Parameter | Value | Reference |
|---|---|---|
| H-Bi-H Bond Angle | 90.48° - 90.5° | [1][2][3] |
| Bi-H Bond Length | 1.776 Å (calculated) |[2] (derived from spectroscopic data) |
Table 2: Fundamental Vibrational Frequencies of this compound
| Mode | Description | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| ν₁ (A₁) | Symmetric Bi-H Stretch | 1733.2546 | [1] |
| ν₂ (A₁) | Symmetric H-Bi-H Bend | 726.6992 | [1] |
| ν₃ (E) | Asymmetric Bi-H Stretch | 1734.4671 | [1] |
| ν₄ (E) | Asymmetric H-Bi-H Bend | 751.2385 |[1] |
Table 3: Rotational and Hyperfine Constants of this compound
| Constant | Description | Value | Reference |
|---|
| eQq | Quadrupole Hyperfine Structure | 584.676(96) MHz |[1] |
Experimental Protocols
Generation and Spectroscopic Measurement of Transient this compound
This protocol outlines a general procedure for the synthesis and spectroscopic analysis of gas-phase this compound.
1. Precursor Synthesis: a. Synthesize methylbismuth dichloride (CH₃BiCl₂) using established organometallic procedures. b. Handle the precursor under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
2. Generation of Methylthis compound (CH₃BiH₂): a. In a cooled reaction vessel (e.g., a Schlenk flask at -78 °C), dissolve CH₃BiCl₂ in a suitable ether solvent. b. Slowly add a solution of LiAlH₄ in the same solvent to the CH₃BiCl₂ solution while maintaining the low temperature. c. Allow the reaction to proceed for a designated time to ensure complete reduction.
3. Generation of this compound (BiH₃): a. The effluent gas from the reduction, containing the unstable CH₃BiH₂, is passed through a tube cooled to approximately -45 °C. b. At this temperature, CH₃BiH₂ undergoes disproportionation, producing gaseous BiH₃ and the less volatile byproduct Bi(CH₃)₃.
4. Spectroscopic Analysis: a. The gas stream containing transient BiH₃ is immediately directed into the sample cell of a high-resolution spectrometer (e.g., FTIR or millimeter-wave spectrometer). b. The sample cell and transfer lines must be cooled to prevent the decomposition of BiH₃. c. Acquire spectra rapidly and average multiple scans to improve the signal-to-noise ratio. d. The entire system must be maintained under high vacuum to prevent collisions with other molecules that would induce decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [chemeurope.com]
- 6. Determination of bismuth using on-line preconcentration by trapping on resistively heated W coil and hydride generation atomic absorption spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Determination of bismuth in urine by atomic absorption with hydride generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Nuclear Properties of Bismuth Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear properties of bismuth isotopes, with a particular focus on those relevant to medical applications and nuclear physics research. The information is presented in a structured format to facilitate easy comparison and understanding, including detailed data tables, experimental protocols, and visualizations of decay pathways.
Introduction to Bismuth Isotopes
Bismuth (Bi), with an atomic number of 83, has no stable isotopes. However, it possesses one naturally occurring isotope, Bismuth-209 (²⁰⁹Bi), which has an exceptionally long half-life, rendering it effectively stable for most practical purposes.[1][2] Beyond ²⁰⁹Bi, a range of radioisotopes of bismuth exist, some of which are found in natural decay chains or can be produced artificially.[1][3] Several of these isotopes, particularly alpha-emitters, are of significant interest in the field of nuclear medicine for targeted radionuclide therapy.
Nuclear Properties of Key Bismuth Isotopes
The nuclear properties of bismuth isotopes are diverse, with half-lives ranging from microseconds to quintillions of years. The primary decay modes include alpha decay, beta decay, and electron capture. The following tables summarize the key nuclear data for selected bismuth isotopes.
Table 1: General Nuclear Properties of Selected Bismuth Isotopes
| Isotope | Atomic Mass (Da) | Half-life | Decay Mode(s) | Spin and Parity (I^π) | Natural Abundance (%) |
| ²⁰⁷Bi | 206.9784717 | 31.22 y | β+, EC | 9/2- | Synthetic |
| ²⁰⁸Bi | 207.979742 | 3.68 x 10⁵ y | β+, EC | 5+ | Synthetic |
| ²⁰⁹Bi | 208.9803987 | 2.01 x 10¹⁹ y | α | 9/2- | 100 |
| ²¹⁰Bi | 209.984120 | 5.012 d | β-, α | 1- | Trace |
| ²¹¹Bi | 210.987269 | 2.14 min | β-, α | 9/2- | Trace |
| ²¹²Bi | 211.991285 | 60.55 min | β-, α | 1- | Trace |
| ²¹³Bi | 212.994385 | 45.6 min | β-, α | 9/2- | Trace |
| ²¹⁴Bi | 213.998711 | 19.9 min | β-, α | 1- | Trace |
Data sourced from multiple references.[1][2][4][5]
Table 2: Decay Properties of Selected Bismuth Isotopes
| Isotope | Decay Mode | Daughter Isotope(s) | Decay Energy (MeV) | Alpha Particle Energy (MeV) | Beta Particle Energy (Max, MeV) | Gamma Energy (keV) |
| ²⁰⁹Bi | α | ²⁰⁵Tl | 3.137 | 3.137 | - | - |
| ²¹⁰Bi | β- | ²¹⁰Po | 1.161 | - | 1.161 | - |
| α | ²⁰⁶Tl | 5.037 | 4.939, 4.883 | - | - | |
| ²¹²Bi | β- | ²¹²Po | 2.254 | - | 2.254 | 727.3, 1512.8 |
| α | ²⁰⁸Tl | 6.090 | 6.090, 6.051 | - | 39.9 | |
| ²¹³Bi | β- | ²¹³Po | 1.423 | - | 1.423 | 440.5 |
| α | ²⁰⁹Tl | 5.982 | 5.869, 5.549 | - | - | |
| ²¹⁴Bi | β- | ²¹⁴Po | 3.272 | - | 3.272 | 609.3, 1120.3, 1764.5 |
| α | ²¹⁰Tl | 5.617 | 5.617 | - | - |
Decay energies and emissions are complex; this table presents major values.[1][2]
Decay Chains of Medically Relevant Isotopes
The decay characteristics of certain bismuth isotopes make them valuable for therapeutic applications. Bismuth-213, an alpha emitter, is of particular interest for Targeted Alpha Therapy (TAT).[6][7]
Decay Chain of Bismuth-213
Bismuth-213 decays primarily through beta emission to Polonium-213 (²¹³Po), which is a very short-lived and high-energy alpha emitter. This subsequent alpha decay is what delivers the therapeutic dose to cancer cells. A smaller fraction of ²¹³Bi decays via alpha emission to Thallium-209 (²⁰⁹Tl).[8][9]
Decay Chain of Bismuth-214
Bismuth-214 is part of the Uranium-238 natural decay series. It primarily undergoes beta decay to Polonium-214 (²¹⁴Po), another short-lived alpha emitter. A very small fraction decays via alpha emission.[1][10][11]
Experimental Protocols
Production of Bismuth-213 for Medical Research
Bismuth-213 for therapeutic applications is typically obtained from a ²²⁵Ac/²¹³Bi generator system.[8][12] Actinium-225 (²²⁵Ac), the parent isotope, is loaded onto an ion-exchange resin. The shorter-lived ²¹³Bi is then selectively eluted.
Methodology for ²¹³Bi Elution from a ²²⁵Ac/²¹³Bi Generator:
-
Generator Preparation: The ²²⁵Ac parent is adsorbed onto a suitable resin material (e.g., AG MP-50 cation exchange resin) packed into a column. The generator is housed in appropriate shielding.
-
Elution Solution: A common eluent is a mixture of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium iodide (NaI).[8]
-
Elution Process:
-
The eluent is passed through the generator column.
-
The ²¹³Bi forms anionic iodide complexes (e.g., [BiI₄]⁻ and [BiI₅]²⁻), which have a low affinity for the cation exchange resin and are thus eluted.[8]
-
The parent ²²⁵Ac remains strongly bound to the resin.
-
-
Collection: The eluate containing the ²¹³Bi is collected in a sterile, pyrogen-free vial.
-
Quality Control: The eluted ²¹³Bi is assayed for activity, radionuclidic purity (checking for ²²⁵Ac breakthrough), and chemical purity before use in radiolabeling.
-
Generator Regeneration: Due to the 45.6-minute half-life of ²¹³Bi, it reaches transient equilibrium with its parent ²²⁵Ac, allowing for elution approximately every 3 hours.[8]
Alpha Spectroscopy of Bismuth Isotopes
Alpha spectroscopy is a key technique for identifying and quantifying alpha-emitting bismuth isotopes.
Generalized Protocol for Alpha Spectroscopy:
-
Sample Preparation:
-
A thin, uniform source is crucial to minimize self-absorption of the alpha particles.
-
For eluted ²¹³Bi, a small aliquot can be evaporated onto a polished metal planchet.
-
Electrodeposition can be used to create a more uniform and adherent source.
-
-
Instrumentation:
-
A vacuum chamber is required to prevent energy loss of alpha particles in the air.
-
A silicon charged-particle detector (e.g., PIPS) is commonly used.
-
The detector is connected to a preamplifier, amplifier, and a multi-channel analyzer (MCA).
-
-
Data Acquisition:
-
The sample is placed in the vacuum chamber facing the detector.
-
The chamber is evacuated to a high vacuum.
-
A bias voltage is applied to the detector.
-
Alpha particles emitted from the sample strike the detector, creating charge pulses.
-
The amplifier shapes and amplifies these pulses.
-
The MCA sorts the pulses by their amplitude (which is proportional to the alpha particle energy) and generates an energy spectrum.
-
-
Data Analysis:
-
The resulting spectrum will show distinct peaks corresponding to the characteristic alpha energies of the isotopes present in the sample.
-
The energy of the peaks is used for isotope identification.
-
The area under each peak is proportional to the activity of the corresponding isotope.
-
The system must be calibrated using standard alpha sources with known energies and activities.
-
Detection of the Ultra-low Activity of Bismuth-209
The extremely long half-life of ²⁰⁹Bi makes its alpha decay very difficult to detect. The first successful measurement utilized a scintillating bolometer at cryogenic temperatures.[13][14][15]
Experimental Setup for ²⁰⁹Bi Alpha Decay Detection:
-
Detector: A bismuth germanate (BGO) crystal, which contains bismuth, serves as both the source and the detector.
-
Cryogenic Environment: The detector is cooled to temperatures around 20 mK.[13][14] At this temperature, the heat capacity of the crystal is very low, so the small energy deposition from an alpha particle causes a measurable temperature rise.
-
Signal Detection:
-
The temperature change is measured as a voltage pulse.[15]
-
The BGO crystal also scintillates, producing a small flash of light that is detected by a separate photodetector.[15]
-
Coincidence detection of both the heat and light signals provides a clear signature of an event occurring within the crystal, helping to reject background radiation.
-
-
Measurement: By running the experiment for an extended period (e.g., several days), a sufficient number of alpha decay events can be recorded to determine the decay energy and calculate the half-life.[15]
Applications in Drug Development
The unique properties of certain bismuth radioisotopes, particularly their alpha-emitting characteristics, make them highly promising for the development of novel cancer therapies.
-
Targeted Alpha Therapy (TAT): Bismuth-212 and Bismuth-213 are used in TAT.[6] These isotopes can be attached to molecules like monoclonal antibodies or peptides that specifically target cancer cells. The short range and high energy of the emitted alpha particles cause localized, highly lethal damage to the tumor cells while minimizing damage to surrounding healthy tissue.[7]
-
Dosimetry and Imaging: The gamma emission from ²¹³Bi at 440.5 keV can potentially be used for SPECT imaging to visualize the biodistribution of the radiopharmaceutical in vivo, allowing for dose calculations and treatment planning.[3][9]
Conclusion
The study of bismuth isotopes continues to be a vibrant area of research, spanning fundamental nuclear physics to cutting-edge medical applications. The extremely long-lived ²⁰⁹Bi challenges our understanding of nuclear stability, while the potent alpha-emitting properties of isotopes like ²¹³Bi offer new hope in the fight against cancer. A thorough understanding of their nuclear properties, decay schemes, and production methods is essential for harnessing their full potential.
References
- 1. Bismuth-214 - isotopic data and properties [chemlin.org]
- 2. Bismuth-209 - Wikipedia [en.wikipedia.org]
- 3. 213Bi [prismap.eu]
- 4. Isotopes of bismuth - Wikipedia [en.wikipedia.org]
- 5. Bismuth-209 - isotopic data and properties [chemlin.org]
- 6. Radioisotopes in Medicine - World Nuclear Association [world-nuclear.org]
- 7. openmedscience.com [openmedscience.com]
- 8. Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. homework.study.com [homework.study.com]
- 11. Nuclear Data Viewer [wise-uranium.org]
- 12. isotopes.gov [isotopes.gov]
- 13. [PDF] Experimental detection of α-particles from the radioactive decay of natural bismuth | Semantic Scholar [semanticscholar.org]
- 14. Experimental detection of alpha-particles from the radioactive decay of natural bismuth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. physicsworld.com [physicsworld.com]
The Coordination Chemistry of Bismuthine Ligands: A Technical Guide for Researchers
Abstract
The coordination chemistry of bismuth, the heaviest stable pnictogen, has historically been less explored than its lighter counterparts. However, the unique electronic properties and reactivity of organobismuth compounds, particularly those featuring bismuthine ligands, have garnered increasing interest for applications in catalysis, materials science, and medicine. This technical guide provides a comprehensive overview of the coordination chemistry of this compound ligands, detailing their synthesis, electronic and steric properties, and the reactivity of their metal complexes. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further research and application in this burgeoning field.
Introduction
Bismuth's position as the heaviest stable element imparts unique characteristics to its organometallic compounds. This compound ligands (R₃Bi) are generally weak σ-donors due to the relativistically contracted 6s lone pair of electrons.[1] Furthermore, the characteristically weak Bi-C bonds contribute to the often "non-innocent" reactivity of these ligands once coordinated to a metal center.[2][3] This can lead to ligand transfer reactions or the coupling of organic fragments.[2][3]
Despite these challenges, the large atomic radius and the ability of bismuth to engage in hypervalent bonding allow for a diverse and flexible coordination chemistry.[4] The introduction of bismuth into ligand frameworks, such as the well-studied tris(2-pyridyl) systems, has been shown to create amphiphilic ligands capable of coordinating to both cations and anions.[5] This guide will delve into the synthesis of these fascinating ligands, their coordination behavior with various metals, and the intrinsic reactivity that sets them apart.
Synthesis of this compound Ligands
The synthesis of this compound ligands, particularly triarylbismuthines, is most commonly achieved through the reaction of a bismuth trihalide (typically BiCl₃) with a suitable organometallic nucleophile, such as a Grignard or organolithium reagent. These reactions are typically performed under an inert atmosphere due to the sensitivity of the reagents and products to air and moisture.
A general synthetic protocol involves the slow addition of the organometallic reagent to a cooled solution of bismuth trichloride (B1173362) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction mixture is then typically refluxed to ensure complete reaction before being quenched and worked up to isolate the desired triorganothis compound.
Experimental Protocol: Synthesis of Tris(2-pyridyl)this compound
The synthesis of tris(2-pyridyl)this compound and its derivatives is a key example of the preparation of multidentate this compound ligands. The following is a representative protocol based on literature procedures.[5]
Materials:
-
Bismuth(III) chloride (BiCl₃)
-
2-bromopyridine (B144113) (or substituted derivatives)
-
n-butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard Schlenk line and glassware
Procedure:
-
A solution of 2-bromopyridine (3.0 equivalents) in anhydrous Et₂O is prepared in a Schlenk flask under an inert atmosphere (N₂ or Ar) and cooled to -78 °C in a dry ice/acetone bath.
-
n-butyllithium (3.0 equivalents) is added dropwise to the solution, resulting in the formation of 2-lithiopyridine. The mixture is stirred at this temperature for 1-2 hours.
-
In a separate Schlenk flask, a slurry of BiCl₃ (1.0 equivalent) in anhydrous Et₂O is prepared and cooled to -78 °C.
-
The freshly prepared 2-lithiopyridine solution is then slowly cannulated into the BiCl₃ slurry at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted with Et₂O.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude tris(2-pyridyl)this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Characterization: The product should be characterized by standard techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis.
Coordination Chemistry and Structural Properties
This compound ligands coordinate to a variety of transition metals, acting as neutral donor ligands. The coordination is primarily through the bismuth atom's lone pair, although in multidentate ligands like tris(2-pyridyl)this compound, the nitrogen atoms of the pyridyl rings are the primary coordination sites.[5] The large size of the bismuth atom and the long Bi-C bonds often lead to unique steric environments around the metal center.
Quantitative Structural Data
The structural parameters of this compound complexes provide valuable insights into their bonding and reactivity. The following tables summarize key bond lengths and angles for a selection of representative this compound complexes.
| Complex | Bi-C Bond Lengths (Å) | C-Bi-C Bond Angles (°) | Reference |
| [Bi(6-Me-2-py)₃] | 2.259(6) - 2.291(9) | 90.4(3) - 91.7(3) | [5] |
| [BiPh₃(O₂C-adamantane)₂] | - | - | [6] |
| Triphenylbismuth (B1683265) bis(2-phenylaminobenzoate) | 2.193(5) - 2.200(4) | - | [7] |
| Bis(arylimino)acenaphthene (Aryl-BIAN) Bismuth Complexes | - | - | [8] |
| Complex | Bi-N Bond Lengths (Å) | Bi-Halide Bond Lengths (Å) | Reference |
| [Bi₂(phen-thio)₂Cl₆] | 2.472(2), 2.506(2) | 2.512(7) - 2.900(8) (Bi-Cl) | [4] |
| [Bi₂(phen-thio)₂Br₆] | 2.507(2), 2.528(2) | 2.652(5) - 3.061(5) (Bi-Br) | [4] |
| [Bi₂(phen-thio)₂I₆] | 2.559(5), 2.601(5) | 2.864(5) - 3.361(5) (Bi-I) | [4] |
| Aryl-BIAN Bismuth(III) Complexes | 2.453(5) - 2.882(7) | 2.531(3) - 3.162(3) (Bi-Cl) | [8] |
Reactivity of Coordinated this compound Ligands
A defining feature of this compound ligands is their "non-innocent" behavior in the coordination sphere of a metal. The weak Bi-C bond can be readily cleaved, leading to a variety of transformations.
Ligand Transfer and Pyridyl Coupling
Tris(2-pyridyl)this compound ligands, in the presence of certain metal ions like Cu⁺ and Cu²⁺, can undergo coupling of their pyridyl groups to form bipyridines.[2][3] This reactivity is dependent on the anion present in the metal salt.[2][3] These ligands can also act as 2-pyridyl transfer reagents to other metals such as Au(I) and Fe(II).[2][3]
Influence of Substituents
The electronic and steric properties of the this compound ligand can be tuned by introducing substituents on the organic framework. For instance, in tris(2-pyridyl)bismuthines, electron-withdrawing groups on the pyridyl rings can decrease the electron-donating ability of the nitrogen atoms, thereby affecting their coordination to metal ions.[2][3] Conversely, such substituents can increase the Lewis acidity at the bismuth center.[5] Steric hindrance at positions ortho to the coordinating nitrogen atoms can also block the metal's access to the donor site.[2][3]
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Synthesis and Coordination Workflow
Caption: General workflow for the synthesis of a this compound ligand and its subsequent coordination to a metal center.
Factors Influencing this compound Coordination and Reactivity
Caption: Key factors influencing the coordination behavior and subsequent reactivity of this compound-metal complexes.
"Non-Innocent" Reactivity of Tris(2-pyridyl)this compound
Caption: Simplified representation of the "non-innocent" reactivity pathways for a coordinated tris(2-pyridyl)this compound ligand.
Conclusion and Future Outlook
The coordination chemistry of this compound ligands presents a rich and complex field of study with significant potential for future discoveries. The unique properties of bismuth, including its large size, weak element-carbon bonds, and variable coordination numbers, give rise to novel structures and reactivity patterns. While challenges in handling and the inherent reactivity of these compounds exist, the ability to fine-tune their electronic and steric properties through synthetic modification opens up exciting avenues for the design of new catalysts, functional materials, and therapeutic agents. Further exploration into the reactivity of coordinated this compound ligands, particularly in the context of bond activation and catalytic cycles, is a promising area for future research. The data and protocols presented in this guide aim to provide a solid foundation for scientists and researchers to build upon in this expanding area of inorganic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Synthesis and Characterization of Monomeric Triarylthis compound Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Synthesis and structure of triphenylbismuth bis(pentachlorobenzoate) | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Trimethylbismuthine as a Precursor in MOCVD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethylbismuthine (TMBi) as a metal-organic precursor for the deposition of bismuth-containing thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). This document includes information on the properties of TMBi, detailed experimental protocols for the MOCVD of bismuth oxide (Bi₂O₃) and bismuth antimony telluride (BiSbTe₃), and a discussion of the precursor's thermal decomposition.
Introduction to Trimethylthis compound (TMBi) in MOCVD
Trimethylthis compound (Bi(CH₃)₃) is a volatile, liquid organometallic compound that serves as an effective precursor for the deposition of high-purity, bismuth-containing thin films. Its application in MOCVD is driven by its relatively high vapor pressure and lower decomposition temperature compared to other bismuth precursors. These properties allow for controlled film growth and the fabrication of various functional materials, including thermoelectric devices and catalysts.
Key Properties of Trimethylthis compound:
| Property | Value |
| Chemical Formula | Bi(CH₃)₃ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 110 °C (230 °F) |
| Melting Point | -86 °C (-122.8 °F) |
| Density | 2.3 g/cm³ |
Vapor Pressure Equation:
The vapor pressure of trimethylthis compound can be described by the following equation:
ln(p/Pa) = 20.972 - 3197.86 / (T/K - 42.374)[1]
Safety and Handling
Trimethylthis compound is a hazardous chemical and must be handled with extreme care in a controlled laboratory environment.
-
Hazards: TMBi is flammable, pyrophoric (ignites spontaneously in air), and toxic upon ingestion or skin contact.[2]
-
Personal Protective Equipment (PPE): Always use a flame-retardant lab coat, chemical safety goggles, and appropriate gloves when handling this precursor.
-
Handling: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert gas.
MOCVD Experimental Protocols
The following are generalized protocols for the deposition of bismuth-containing thin films using trimethylthis compound. The exact parameters should be optimized for the specific MOCVD reactor and desired film properties.
MOCVD of Bismuth Oxide (Bi₂O₃)
Bismuth oxide thin films have applications in various fields, including photocatalysis and as a component in dielectric materials.
Experimental Parameters:
The following table provides a range of typical experimental parameters for the MOCVD of Bi₂O₃ using trimethylthis compound and an oxygen source.
| Parameter | Typical Value/Range |
| Precursor (Bismuth) | Trimethylthis compound (TMBi) |
| Oxygen Source | O₂ or H₂O vapor |
| TMBi Bubbler Temperature | 0 - 20 °C |
| Carrier Gas | Argon (Ar) or Nitrogen (N₂) |
| Carrier Gas Flow Rate | 10 - 100 sccm |
| Oxygen Flow Rate | 50 - 200 sccm |
| Substrate Temperature | 350 - 500 °C |
| Reactor Pressure | 1 - 10 Torr |
| Deposition Time | 30 - 120 minutes |
Protocol:
-
Substrate Preparation: Clean the desired substrate (e.g., silicon, sapphire) using a standard cleaning procedure (e.g., RCA clean for silicon) to remove any organic and inorganic contaminants.
-
System Preparation:
-
Load the cleaned substrate into the MOCVD reactor.
-
Purge the reactor and all gas lines with a high-purity inert gas (Ar or N₂) to remove residual air and moisture.
-
Heat the substrate to the desired deposition temperature under a continuous flow of inert gas.
-
-
Precursor Delivery:
-
Set the TMBi bubbler to the desired temperature to control its vapor pressure.
-
Introduce the carrier gas through the TMBi bubbler to transport the precursor vapor to the reactor. The flow rate of the carrier gas will determine the molar flow rate of the TMBi.
-
-
Deposition:
-
Introduce the oxygen source into the reactor.
-
Simultaneously introduce the TMBi vapor into the reactor to initiate the deposition process.
-
Maintain the substrate temperature, reactor pressure, and gas flow rates for the desired deposition time.
-
-
Cooldown and Sample Retrieval:
-
After the deposition is complete, stop the flow of the TMBi precursor and the oxygen source.
-
Cool the substrate to room temperature under a continuous flow of inert gas.
-
Vent the reactor and retrieve the coated substrate.
-
MOCVD of Bismuth Antimony Telluride (BiSbTe₃)
BiSbTe₃ is a well-known thermoelectric material. MOCVD allows for the controlled growth of thin films of this alloy for thermoelectric device applications.
Experimental Parameters:
| Parameter | Typical Value/Range |
| Precursor (Bismuth) | Trimethylthis compound (TMBi) |
| Precursor (Antimony) | Triethylantimony (TESb) or Trimethylantimony (TMSb) |
| Precursor (Tellurium) | Diisopropyltelluride (DIPTe) or Diethyltelluride (DETe) |
| TMBi Bubbler Temperature | 0 - 10 °C |
| TESb/TMSb Bubbler Temperature | 0 - 20 °C |
| DIPTe/DETe Bubbler Temperature | 10 - 30 °C |
| Carrier Gas | Hydrogen (H₂) or Nitrogen (N₂) |
| Carrier Gas Flow Rate (per precursor) | 5 - 50 sccm |
| Substrate Temperature | 360 - 470 °C[2] |
| Reactor Pressure | 50 - 200 Torr |
| Deposition Time | 60 - 180 minutes |
Protocol:
-
Substrate Preparation: Clean the substrate (e.g., sapphire, silicon) as described in the Bi₂O₃ protocol.
-
System Preparation: Prepare the MOCVD system as described previously.
-
Precursor Delivery:
-
Set the bubbler temperatures for TMBi, the antimony precursor, and the tellurium precursor to achieve the desired vapor pressures.
-
Introduce the carrier gas through each bubbler to independently control the molar flow rate of each precursor.
-
-
Deposition:
-
Introduce the precursor vapors into the reactor simultaneously to initiate the co-deposition process.
-
The stoichiometry of the BiSbTe₃ film can be controlled by adjusting the relative molar flow rates of the individual precursors.
-
Maintain the deposition parameters for the desired time to achieve the target film thickness.
-
-
Cooldown and Sample Retrieval: Follow the cooldown and retrieval procedure outlined in the Bi₂O₃ protocol.
Thermal Decomposition of Trimethylthis compound
Understanding the thermal decomposition pathway of TMBi is crucial for optimizing the MOCVD process and ensuring high-quality film growth. The decomposition of TMBi proceeds via the homolytic cleavage of the bismuth-carbon bonds.
The overall decomposition reaction can be simplified as:
Bi(CH₃)₃(g) → Bi(s) + 3CH₃•(g)
The generated methyl radicals (CH₃•) can then participate in subsequent reactions, such as hydrogen abstraction from the carrier gas (if H₂ is used) or other precursor molecules, to form stable byproducts like methane (B114726) (CH₄).
Experimental Workflows
The general workflow for an MOCVD experiment using trimethylthis compound is outlined below.
References
- 1. [PDF] MOCVD of crystalline Bi2O3 thin films using a single-source bismuth alkoxide precursor and their use in photodegradation of water | Semantic Scholar [semanticscholar.org]
- 2. MOCVD growth of Bi 2 Te 3-Sb 2 Te 3 layers . Effect of growth parameters on the electrical and thermoelectrical properties | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Bismuth-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth, a heavy post-transition metal, has emerged as a compelling alternative to traditional transition-metal catalysts in cross-coupling reactions. Its low cost, low toxicity, and unique reactivity, often involving Bi(I)/Bi(III) or Bi(III)/Bi(V) redox cycles, offer novel synthetic pathways.[1] These application notes provide an overview and detailed protocols for several key bismuth-catalyzed cross-coupling reactions, highlighting their utility in modern organic synthesis and drug discovery.
Bismuth-Catalyzed C(sp³)–N Cross-Coupling Reaction
This method enables the formation of C(sp³)–N bonds by coupling redox-active alkyl electrophiles with N-heterocycles. The reaction proceeds under mild conditions and is notable for not requiring a photoredox catalyst, a chemical oxidant, or an external base.[2][3][4]
Mechanistic Overview
The reaction is initiated by a single-electron transfer (SET) from a low-valent bismuth(I) complex to a redox-active electrophile (RAE) derived from an α-amino acid. This generates an alkyl radical and a Bi(II) species. The subsequent steps involve the formation of an iminium ion intermediate, which is then trapped by an N-nucleophile to afford the C-N coupled product.[4][5]
Caption: Proposed mechanism for Bi(I)-catalyzed C(sp³)-N cross-coupling.
Quantitative Data
| Entry | Redox-Active Electrophile (RAE) Precursor | N-Nucleophile | Yield (%)[4] |
| 1 | N-Boc-Alanine derivative | Benzimidazole | 95 |
| 2 | N-Ts-Phenylalanine derivative | 1,2,4-Triazole | 88 |
| 3 | N-Boc-Valine derivative | Purine | 75 |
| 4 | N-Ts-Isoleucine derivative | 4,5-Dichloroimidazole | 92 |
| 5 | N-Boc-Proline derivative | Indazole | 85 |
Experimental Protocol
General Procedure for Bismuth-Catalyzed C(sp³)–N Cross-Coupling: [4]
-
In a nitrogen-filled glovebox, to a 4 mL vial equipped with a magnetic stir bar, add the redox-active electrophile (RAE) (1.0 equiv., typically 0.2 mmol), the N-nucleophile (3.0 equiv.), and the bismuth(I) catalyst (10 mol%).
-
Add anhydrous N,N-dimethylacetamide (DMA) to achieve a concentration of 0.033 M.
-
Seal the vial and stir the reaction mixture at 25 °C for 2 hours.
-
Upon completion, the reaction mixture can be directly analyzed by ¹H NMR spectroscopy using an internal standard (e.g., diphenylmethane) to determine the yield.
-
For isolation, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel.
Bismuth-Photocatalyzed Heck-Type Coupling
A novel Heck-type coupling strategy that utilizes a photoactive bismuth complex to couple aryl and alkyl electrophiles with styrenes. This approach avoids the use of traditional transition metals.[6]
Mechanistic Overview
The bismuth catalyst, upon photo-induced ligand-to-metal charge transfer (LMCT), generates a Bi(II) species. This species is capable of halogen atom transfer (XAT) with an alkyl iodide to form an alkyl radical. The radical then adds to the styrene (B11656), and subsequent steps involving the bismuth catalyst lead to the final Heck-type product.[6]
Caption: Simplified workflow for Bi-photocatalyzed Heck-type coupling.
Quantitative Data
| Entry | Alkyl/Aryl Electrophile | Styrene Derivative | Yield (%)[6] |
| 1 | 1-Iodoadamantane | Styrene | 85 |
| 2 | Iodocyclohexane | 4-Methylstyrene | 78 |
| 3 | 4-Iodoanisole | 1,1-Diphenylethylene | 92 |
| 4 | 1-Iodo-4-nitrobenzene | Styrene | 65 |
| 5 | Ethyl α-bromoacetate | 4-Chlorostyrene | 72 |
Experimental Protocol
General Procedure for Bismuth-Photocatalyzed Heck-Type Coupling: [6]
-
In a nitrogen-filled glovebox, a 4 mL vial is charged with the bismuth catalyst (5 mol%), the alkyl or aryl electrophile (1.0 equiv., 0.1 mmol), the styrene derivative (2.0 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Anhydrous solvent (e.g., MeCN, 1.0 mL) is added, and the vial is sealed with a cap containing a septum.
-
The vial is removed from the glovebox and placed in a reactor equipped with a blue LED light source (e.g., 457 nm).
-
The reaction mixture is stirred and irradiated at room temperature for the specified time (typically 12-24 hours).
-
After the reaction is complete, the mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids
This protocol describes a novel C(sp²)–O bond formation through the coupling of arylboronic acids with triflate (OTf) and nonaflate (ONf) salts, leveraging a Bi(III)/Bi(V) redox cycle.[7][8][9]
Mechanistic Overview
The catalytic cycle begins with the transmetalation of the aryl group from the boronic acid to the Bi(III) catalyst. The resulting aryl-bismuth species undergoes oxidative addition with an oxidant, forming a high-valent Bi(V) intermediate. Reductive elimination from this intermediate furnishes the desired aryl triflate or nonaflate and regenerates the Bi(III) catalyst.[7][10]
Caption: Proposed mechanism for Bi-catalyzed oxidative coupling of arylboronic acids.
Quantitative Data
| Entry | Arylboronic Acid | Coupling Partner | Yield (%)[10] |
| 1 | Phenylboronic acid | NaOTf | 90 |
| 2 | 4-Methylphenylboronic acid | NaOTf | 85 |
| 3 | 2,6-Dimethylphenylboronic acid | NaOTf | 95 |
| 4 | 4-Methoxyphenylboronic acid | KONf | 88 |
| 5 | 4-Chlorophenylboronic acid | NaOTf | 75 |
Experimental Protocol
General Procedure for Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids: [1][10]
-
To an oven-dried vial equipped with a magnetic stir bar is added the arylboronic acid (1.0 equiv., 0.3 mmol), the triflate or nonaflate salt (1.1 equiv.), the bismuth catalyst (10 mol%), the oxidant (e.g., [Cl₂pyrF]BF₄, 1.1 equiv.), a base (e.g., Na₃PO₄, 2.0 equiv.), and 5 Å molecular sieves (120 mg).
-
The vial is sealed and purged with nitrogen.
-
Anhydrous chloroform (B151607) (CHCl₃) is added, and the reaction mixture is stirred at 60 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The crude product is purified by flash column chromatography on silica gel. Yields can be determined by ¹⁹F NMR spectroscopy using an internal standard.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition-Metal-Like Catalysis with a Main-Group Element: Bismuth-Catalyzed C-F Coupling of Aryl Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
Applications of Organobismuth Reagents in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Organobismuth reagents have emerged as versatile and environmentally benign tools in modern organic synthesis. Their low toxicity, stability, and unique reactivity offer significant advantages over other organometallic counterparts. This document provides detailed application notes and experimental protocols for key transformations utilizing both trivalent and pentavalent organobismuth reagents, including C-N bond formation, C-C cross-coupling reactions, and selective oxidation of alcohols.
Copper-Catalyzed N-Arylation of Amines and Amides
Organobismuth(III) compounds, particularly triarylbismuthines, serve as effective arylating agents for amines and amides in the presence of a copper catalyst. This method provides a mild and efficient alternative to traditional Buchwald-Hartwig and Ullmann-type couplings.
Application Notes
Copper-catalyzed N-arylation using triarylbismuth reagents is tolerant of a wide range of functional groups and often proceeds under mild conditions. The reaction is believed to proceed through a catalytic cycle involving the formation of a copper(I) amide, followed by transmetalation with the organobismuth reagent and subsequent reductive elimination to afford the N-arylated product.
Data Presentation
Table 1: Copper-Catalyzed N-Arylation of Amines and Amides with Triarylbismuth Reagents
| Entry | Amine/Amide | Organobismuth Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Triphenylbismuth (B1683265) | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 40 | 16 | 85 |
| 2 | Benzylamine | Triphenylbismuth | CuI | K₂CO₃ | DMF | 110 | 24 | 78 |
| 3 | Pyrrolidine | Triphenylbismuth | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 12 | 92 |
| 4 | Benzamide | Triphenylbismuth diacetate | Cu(OAc)₂ | None | Toluene | 80 | 24 | 75 |
| 5 | Morpholine | Tri(p-tolyl)bismuth | CuI | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |
| 6 | Indole | Triphenylbismuth | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 50 | 16 | 82 |
| 7 | p-Toluidine | Triphenylbismuth | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 40 | 16 | 89 |
| 8 | 2-Pyrrolidinone | Triphenylbismuth diacetate | CuI | K₃PO₄ | Toluene | 90 | 2 | 95 |
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation of an Amine
-
To a dry reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol), triarylbismuth reagent (1.2 mmol), copper(II) acetate (B1210297) (0.1 mmol, 10 mol%), and a suitable base (e.g., pyridine, 2.0 mmol).
-
Add dry solvent (e.g., CH₂Cl₂, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the indicated time (e.g., 16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-arylated product.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Signaling Pathway/Workflow Diagram
Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.
Palladium-Catalyzed Cross-Coupling of Triarylbismuthines
Triarylbismuthines are effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides and triflates. This methodology allows for the formation of biaryl compounds, which are important structural motifs in pharmaceuticals and materials science.
Application Notes
The palladium-catalyzed cross-coupling of triarylbismuthines offers a valuable alternative to Suzuki, Stille, and other common cross-coupling reactions. A key advantage is that all three aryl groups of the triarylbismuthine can potentially be transferred, improving atom economy. The reaction generally proceeds via a standard cross-coupling catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Data Presentation
Table 2: Palladium-Catalyzed Cross-Coupling of Triarylbismuthines with Aryl Halides
| Entry | Aryl Halide | Organobismuth Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoacetophenone | Triphenylbismuth | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 90 | 95 |
| 2 | 4-Bromobenzonitrile | Triphenylbismuth | Pd(OAc)₂ | PPh₃ | CsF | Dioxane | 100 | 88 |
| 3 | 1-Iodonaphthalene | Triphenylbismuth | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 92 |
| 4 | 2-Bromopyridine | Tri(p-tolyl)bismuth | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 90 | 85 |
| 5 | Methyl 4-iodobenzoate | Triphenylbismuth | Pd(OAc)₂ | PPh₃ | CsF | Dioxane | 100 | 91 |
| 6 | 4-Iodotoluene | Tri(o-tolyl)bismuth | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 90 | 75 |
| 7 | Phenyl triflate | Triphenylbismuth | Pd(OAc)₂ | PPh₃ | K₂CO₃ | NMP | 80 | 82 |
| 8 | 3-Bromothiophene | Triphenylbismuth | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 90 | 89 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling
-
In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), triarylthis compound (0.4 mmol, assuming transfer of all three aryl groups), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the biaryl product.
-
Confirm the structure of the product using NMR spectroscopy and mass spectrometry.
Signaling Pathway/Workflow Diagram
Caption: Catalytic cycle for palladium-catalyzed cross-coupling.
Oxidation of Alcohols with Pentavalent Organobismuth Reagents
Pentavalent organobismuth compounds, such as triphenylbismuth carbonate and triphenylbismuth diacetate, are powerful and selective oxidizing agents for the conversion of alcohols to aldehydes and ketones. These reagents offer a non-toxic alternative to chromium- and manganese-based oxidants.
Application Notes
The oxidation of alcohols with Bi(V) reagents is typically performed under mild, often neutral or slightly basic conditions. Primary alcohols are selectively oxidized to aldehydes with minimal over-oxidation to carboxylic acids, while secondary alcohols are efficiently converted to ketones. The reaction is thought to proceed via a ligand exchange between the alcohol and a ligand on the bismuth center, followed by a concerted elimination.
Data Presentation
Table 3: Oxidation of Alcohols with Pentavalent Bismuth Reagents
| Entry | Alcohol | Bismuth(V) Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Benzyl alcohol | Triphenylbismuth carbonate | K₂CO₃ | CH₂Cl₂ | RT | 1 | 95 | | 2 | 1-Phenylethanol | Triphenylbismuth carbonate | K₂CO₃ | CH₂Cl₂ | RT | 1.5 | 98 | | 3 | Cinnamyl alcohol | Triphenylbismuth diacetate | NaHCO₃ | CHCl₃ | 60 | 2 | 92 | | 4 | Cyclohexanol | Triphenylbismuth carbonate | K₂CO₃ | CH₂Cl₂ | RT | 3 | 90 | | 5 | 1-Octanol | Triphenylbismuth carbonate | K₂CO₃ | CH₂Cl₂ | RT | 5 | 85 (aldehyde) | | 6 | Geraniol | Triphenylbismuth carbonate | K₂CO₃ | CH₂Cl₂ | RT | 2 | 88 (aldehyde) | | 7 | 4-Nitrobenzyl alcohol | Triphenylbismuth carbonate | K₂CO₃ | CH₂Cl₂ | RT | 0.5 | 99 | | 8 | 2-Adamantanol | Triphenylbismuth carbonate | K₂CO₃ | CH₂Cl₂ | RT | 4 | 87 |
Experimental Protocol: General Procedure for the Oxidation of an Alcohol
-
To a stirred solution of the alcohol (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂, 10 mL) at room temperature, add the pentavalent organobismuth reagent (e.g., triphenylbismuth carbonate, 1.1 mmol) and a base (e.g., anhydrous K₂CO₃, 2.0 mmol).
-
Stir the resulting suspension at room temperature and monitor the reaction's progress by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel or Celite to remove the insoluble bismuth residues, and wash the pad with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to afford the pure aldehyde or ketone.
-
Characterize the product by spectroscopic methods (NMR, IR) and compare with known samples.
Signaling Pathway/Workflow Diagram
Caption: Proposed mechanism for alcohol oxidation by Bi(V) reagents.
Application Notes and Protocols: Bismuth Compounds in Photocatalysis for CO₂ Reduction
Audience: Researchers, Scientists, and Chemical Development Professionals
Introduction: The conversion of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks using solar energy is a critical strategy for mitigating the greenhouse effect and addressing the global energy crisis.[1][2] Bismuth-based semiconductor materials have emerged as highly promising photocatalysts for this purpose due to their unique electronic structures, excellent physicochemical properties, visible-light activity, and environmental friendliness.[1][3][4] These materials, including bismuth oxides, sulfides, oxyhalides, and complex composites, offer tunable band structures and high charge separation efficiency, which are essential for driving the multi-electron process of CO₂ reduction.[4][5]
This document provides a detailed overview of the application of various bismuth compounds in the photocatalytic reduction of CO₂, presenting key performance data in a comparative format. It also includes detailed experimental protocols for the synthesis of these catalysts, the execution of photocatalytic experiments, and the analysis of reaction products to guide researchers in this field.
Data Presentation: Performance of Bismuth-Based Photocatalysts
The efficiency of bismuth-based photocatalysts is evaluated based on their product yield, selectivity, and in some cases, the apparent quantum yield (AQY). The following tables summarize the quantitative performance data for various classes of bismuth compounds.
Table 1: Bismuth Oxyhalide (BiOX) Photocatalysts
| Photocatalyst | Main Product(s) | Yield / Rate | Selectivity | Irradiation Conditions | Reference |
|---|---|---|---|---|---|
| BiOCl/BiOI/g-C₃N₄ | CH₄ | 39.43 µmol g⁻¹ | - | Visible Light | [6] |
| Pristine BiOCl/BiOI | CH₄ | 4.09 µmol g⁻¹ | - | Visible Light | [6] |
| WO₃/BiOBr | CO | 17.14 µmol g⁻¹ (in 4h) | - | No sacrificial agent | [7] |
| Bi₄TaO₈X (X=Cl, Br) | CO | - | High | Visible Light, No sacrificial agent |[8] |
Table 2: Bismuth Sulfide (Bi₂S₃) and Composite Photocatalysts
| Photocatalyst | Main Product(s) | Yield / Rate | Apparent Quantum Yield (AQY) | Irradiation Conditions | Reference |
|---|---|---|---|---|---|
| Bi₂S₃ (81% Bi) | CH₃OH | 284.22 µmol (in 5h) | 0.114% (at 1.5h) | Xenon lamp (>420 nm), 150 mW cm⁻² | [9] |
| Bi₂S₃/MoS₂ | CO | >20x higher than single catalysts | - | Visible Light (≤400 nm) | [10][11] |
| Bi₂S₃/g-C₃N₄ QDs | CO | 54.74 µmol g⁻¹ | - | - |[12] |
Table 3: Bismuth Oxide and Other Composite Photocatalysts
| Photocatalyst | Main Product(s) | Yield / Rate | Selectivity | Irradiation Conditions | Reference |
|---|---|---|---|---|---|
| La₀.₂₂₅Bi₀.₇₇₅O₁.₅ | CO | 33.2 µmol g⁻¹ | 98% | No sacrificial agent | [13] |
| Bi₂Al₄O₇/β-Bi₂O₃ | CO | 13.2 µmol g⁻¹ | - | Synergistic heterojunction and oxygen vacancies | [3] |
| BiVO₄/hm-C₄N₃ | CO | 48.0 µmol g⁻¹h⁻¹ | >97% | Z-scheme catalyst | [3] |
| g-C₃N₄/Bi₄O₅I₂ | CO | 45.6 µmol h⁻¹ g⁻¹ | - | Z-scheme catalyst | [3] |
| Bi₂MoO₆ | CO | 85.5 µmol g⁻¹ (in 5h) | - | - | [14] |
| CsPbBr₃/Bi₂WO₆ w/ Pt | CO, CH₄ | 1582 µmol g⁻¹ (in 30h) | 11.4% (CO), 84.3% (CH₄) | AM 1.5G, 150 mW cm⁻² |[15] |
Table 4: Bismuth-Based Perovskite Photocatalysts
| Photocatalyst | Main Product(s) | Yield / Rate | Notes | Irradiation Conditions | Reference |
|---|---|---|---|---|---|
| Cs₃Bi₂I₉ | CO, CH₄ | 77.6 µmol g⁻¹, 14.9 µmol g⁻¹ | Gas-solid interface reaction | - | [16][17][18][19] |
| Rb₃Bi₂I₉ | CO, CH₄ | Lower than Cs₃Bi₂I₉ | Gas-solid interface reaction | - | [18] |
| (CH₃NH₃)₃Bi₂I₉ | CO, CH₄ | Lower than Rb₃Bi₂I₉ | Gas-solid interface reaction | - |[18] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of bismuth-based photocatalysts for CO₂ reduction.
Protocol 2.1: Synthesis of Bismuth-Based Photocatalysts
Example: Hydrothermal Synthesis of BiOBr Nanosheets [20][21]
Objective: To synthesize BiOBr photocatalyst with a nanosheet morphology using a hydrothermal method.
Materials:
-
Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)
-
Potassium bromide (KBr)
-
Deionized (DI) water
-
Teflon-lined stainless-steel autoclave (50 mL)
Procedure:
-
Precursor Solution A: Dissolve a stoichiometric amount of Bi(NO₃)₃·5H₂O in a specific volume of ethanol and sonicate for 15 minutes until a clear solution is formed.
-
Precursor Solution B: Dissolve an equimolar amount of KBr in DI water.
-
Mixing: Add Solution B dropwise into Solution A under vigorous magnetic stirring. Continue stirring for 30 minutes to ensure homogeneous mixing. The pH can be adjusted at this stage if required by the specific synthesis.
-
Hydrothermal Reaction: Transfer the resulting suspension into a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 160 °C) for a designated period (e.g., 12 hours).
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation. Wash the collected solid alternately with DI water and ethanol three times to remove any unreacted ions and organic residues.
-
Drying: Dry the final product in an oven at 60 °C for 12 hours.
-
Characterization: The synthesized powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm phase purity, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe morphology, and UV-Vis Diffuse Reflectance Spectroscopy (DRS) to determine the bandgap.
Protocol 2.2: Photocatalytic CO₂ Reduction Experiment (Gas-Phase)
Objective: To evaluate the performance of a synthesized bismuth-based photocatalyst for CO₂ reduction in a gas-solid phase reactor.[18]
Materials & Equipment:
-
Synthesized photocatalyst powder
-
Gas-tight photocatalytic reactor with a quartz window (e.g., 300 mL Pyrex reactor)[22]
-
Light source (e.g., 300W Xenon lamp with or without cutoff filters)
-
High-purity CO₂ gas
-
Deionized (DI) water
-
Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and a Flame Ionization Detector (FID)[23]
-
Gas-tight syringe
Procedure:
-
Catalyst Loading: Disperse a precise amount of the photocatalyst (e.g., 50 mg) onto a glass dish or holder and place it inside the reactor.
-
System Sealing and Purging: Seal the reactor to ensure it is gas-tight. Purge the reactor with high-purity CO₂ for at least 30 minutes to remove all air (O₂ and N₂).
-
Introduction of Water Vapor: Inject a small amount of DI water (e.g., 0.2 mL) into the reactor to serve as the proton source (reducing agent). The system is typically heated slightly or left at room temperature to allow water to vaporize and create a humid CO₂ atmosphere.
-
Initial Gas Sampling: Before starting the irradiation, take an initial gas sample (e.g., 0.5 mL) using a gas-tight syringe and analyze it with the GC to establish a baseline (t=0).
-
Initiating Photocatalysis: Turn on the light source to begin the photocatalytic reaction. Position the lamp to illuminate the catalyst through the quartz window. A cooling system (e.g., circulating water) should be used to maintain a constant reaction temperature.
-
Periodic Gas Sampling: At regular time intervals (e.g., every hour for 5 hours), extract a gas sample from the reactor's sampling port using a gas-tight syringe.
-
Product Analysis: Immediately inject the collected gas sample into the GC for analysis to quantify the products (e.g., CO, CH₄) and the remaining CO₂.[23]
-
Data Calculation: Calculate the yield of each product in µmol per gram of catalyst (µmol g⁻¹) or as a rate (µmol g⁻¹ h⁻¹) based on the GC calibration curves.
Protocol 2.3: Analysis of Reaction Products
Objective: To accurately identify and quantify the gaseous and liquid products of CO₂ photoreduction.
1. Gaseous Product Analysis: [23][24]
-
Instrumentation: A Gas Chromatograph (GC) is the primary instrument. A typical setup involves:
-
A Thermal Conductivity Detector (TCD) for detecting H₂, O₂, N₂, CO, and high concentrations of CO₂ and CH₄.
-
A Flame Ionization Detector (FID) with a methanizer for detecting low concentrations of CO and CH₄ with high sensitivity.
-
-
Procedure:
-
Calibrate the GC with standard gas mixtures of known concentrations for all expected products (CO, CH₄, H₂, etc.).
-
Inject the gas samples collected during the experiment (as per Protocol 2.2) into the GC.
-
Integrate the peak areas from the chromatogram.
-
Calculate the concentration and total moles of each product using the calibration curves.
-
To confirm the carbon source, an isotope labeling experiment using ¹³CO₂ can be performed, with product analysis conducted via Gas Chromatography-Mass Spectrometry (GC-MS).[18][23]
-
2. Liquid Product Analysis: [24][25][26]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) is commonly used for analyzing liquid-phase products like formic acid, formaldehyde, and methanol.
-
An HPLC system equipped with a suitable column (e.g., C18 or specific ion-exchange columns) and detectors like a Refractive Index Detector (RID) for alcohols or a UV-Vis detector for derivatized aldehydes and carboxylic acids.
-
-
Procedure:
-
After the photocatalytic reaction, collect the liquid phase from the reactor.
-
Centrifuge the solution to remove all catalyst particles. Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to get a clear sample.
-
Prepare calibration standards for all expected liquid products (e.g., formic acid, methanol).
-
Inject the sample and standards into the HPLC system.
-
Quantify the products based on the retention times and peak areas from the calibration curves.
-
Nuclear Magnetic Resonance (¹³C NMR) can also be used to identify products, especially in ¹³CO₂ isotope tracing experiments.[27]
-
Key Concepts and Visualized Workflows
Understanding the underlying mechanisms and experimental processes is crucial for designing efficient photocatalytic systems.
General Mechanism of Photocatalytic CO₂ Reduction
The process begins with the absorption of photons by the bismuth-based semiconductor, leading to the generation of electron-hole pairs. These charge carriers migrate to the catalyst surface, where they initiate redox reactions: electrons reduce CO₂ to fuels, and holes oxidize a sacrificial agent, typically water.
Caption: Fundamental steps of photocatalytic CO₂ reduction on a semiconductor.
General Experimental Workflow
The process of developing and testing a photocatalyst follows a logical sequence from material creation to performance evaluation.
Caption: A typical workflow for photocatalyst synthesis, testing, and analysis.
Z-Scheme Heterojunction for Enhanced Performance
Constructing a Z-scheme heterojunction is a key strategy to improve charge separation and maintain high redox potentials.[2][3] In this system, electrons in the low-potential conduction band of Semiconductor 2 recombine with holes in the high-potential valence band of Semiconductor 1, preserving the strong reductive electrons in Semiconductor 1 and strong oxidative holes in Semiconductor 2.
Caption: Charge transfer pathway in a direct Z-scheme photocatalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the Application of Bi-Based Compounds in Photocatalytic Reduction of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Application of Bi-Based Compounds in Photocatalytic Reduction of CO2 [mdpi.com]
- 5. Recent advances on bismuth oxyhalides for photocatalytic CO2 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic CO2 Reduction to CH4 and Dye Degradation Using Bismuth Oxychloride/Bismuth Oxyiodide/Graphitic Carbon Nitride (BiOmCln/BiOpIq/g-C3N4) Nanocomposite with Enhanced Visible-Light Photocatalytic Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Achieving selective photocatalytic CO2 reduction to CO on bismuth tantalum oxyhalogen nanoplates - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of Facets and Morphologies of Different Bismuth-Based Materials for CO2 Reduction to Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lanthanum bismuth oxide photocatalysts for CO2 reduction to CO with high selectivity - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Photocatalytic CO 2 Reduction by Bismuth-Based Perovskite Nanocrystals at the Gas–Solid Interface: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of Photocatalytic CO2 Reduction by Bismuth-Based Perovskite Nanocrystals at the Gas-Solid Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. Boosting CO 2 Capture and Its Photochemical Conversion on Bismuth Surface: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 23. Special Characterization Methods in Photocatalytic COâ Reduction_Photocatalysis-Perfectlight [perfectlight.com.cn]
- 24. Photocatalytic reduction of CO2: a brief review on product analysis and systematic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. blogs.rsc.org [blogs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. scribd.com [scribd.com]
Application Notes and Protocols: The Use of Bismuth Surfactants in Thin Film Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of surfactants in epitaxial growth is a powerful technique to control film morphology, suppress islanding, and improve the quality of thin films. Bismuth (Bi) has emerged as a particularly effective surfactant in the growth of various semiconductor thin films, especially III-V materials. Its primary role is to reduce the surface free energy of the growing film, which kinetically suppresses the formation of three-dimensional (3D) islands and promotes a layer-by-layer (2D) growth mode. This document provides detailed application notes and experimental protocols for utilizing bismuth as a surfactant in thin film growth, with a focus on Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD).
Key Advantages of Bismuth as a Surfactant
-
Improved Surface Morphology: Bismuth surfactants can significantly reduce surface roughness, leading to atomically smooth films. For instance, in the MBE growth of GaAs(111)A, the use of a Bi surfactant can yield hillock-free surfaces with RMS roughness values as low as 0.13 nm.[1][2][3]
-
Suppression of 3D Islanding: Bismuth is effective in preventing the formation of undesired 3D islands, a common issue in the growth of strained semiconductor systems.[4] This is crucial for creating high-quality quantum wells and other heterostructures.
-
Control of Quantum Dot Formation: In the growth of InAs quantum dots (QDs), bismuth surfactants can influence QD size, density, and uniformity.[3][5][6][7] This allows for greater control over the optical properties of the QDs. At low growth temperatures, bismuth can even induce the formation of quantum dots where they would not typically form.[5]
-
Defect Reduction: By promoting a more uniform growth front, bismuth surfactants can help in reducing the density of crystalline defects in the grown film.
-
Low Incorporation: Due to its large atomic size and low vapor pressure, bismuth tends to segregate to the surface during growth and is not significantly incorporated into the film, preserving the properties of the target material.[4]
Data Presentation
Table 1: Effect of Bismuth Surfactant on Surface Morphology of GaAs(111)A Films
| Bismuth Flux (ML/s) | RMS Roughness (nm) | Surface Morphology | Reference |
| 0 | > 1.0 | High density of hillocks and surface defects | [1][2] |
| 0.29 | ~0.3 | Reduced hillock density, smoother surface | [1][2] |
| 0.86 | 0.13 | Atomically smooth, step-flow growth | [1][2] |
Table 2: Influence of Bismuth Surfactant on InAs Quantum Dot Properties
| Growth Parameter | Without Bismuth | With Bismuth | Key Observation | Reference |
| QD Density | High | 50% Lower | Bi suppresses QD nucleation at lower coverages. | |
| QD Size Distribution | Broad | Narrower | Bi promotes more uniform QD sizes. | |
| Photoluminescence Intensity | Standard | Doubled | Bi improves the optical quality of the QDs. | |
| QD Height | Varies | Consistently Increased | Increasing Bi flux leads to taller QDs. | [5] |
Experimental Protocols
Protocol 1: Bismuth Surfactant-Mediated Growth of III-As Thin Films on GaAs(111)A by Molecular Beam Epitaxy (MBE)
This protocol is based on the findings for enhancing the surface morphology of GaAs and (Al,Ga)As layers and for triggering the formation of InAs nanostructures.[1][2]
1. Substrate Preparation:
- Begin with an epi-ready GaAs(111)A substrate.
- Load the substrate into the MBE chamber.
- Remove the native oxide layer by heating the substrate. The specific temperature will depend on the MBE system, but it is typically around 580-600 °C under an arsenic flux.
- Grow a GaAs buffer layer to ensure an atomically smooth starting surface.
2. Bismuth Surfactant Deposition and Thin Film Growth:
- Set the substrate temperature to the desired growth temperature for the III-As layer (e.g., 485 °C for (Al,Ga)As).[1]
- Open the bismuth effusion cell shutter to provide a continuous Bi flux to the substrate surface. The Bi flux can be varied to optimize the surface morphology (e.g., from 0.29 to 0.86 ML/s).[1]
- Simultaneously, open the shutters for the Group III (e.g., Ga, Al, In) and Group V (As) sources to commence the growth of the thin film.
- Monitor the surface reconstruction in-situ using Reflection High-Energy Electron Diffraction (RHEED). The RHEED pattern can provide real-time feedback on the growth mode. For Bi on GaAs(111)A, a transition from a (2x2) to a (1x1) reconstruction is observed during Bi deposition.[1]
3. Post-Growth Procedure:
- Once the desired film thickness is achieved, close the Group III and Bi shutters.
- Keep the arsenic shutter open while the substrate cools down to maintain surface stoichiometry.
- Characterize the grown film using techniques such as Atomic Force Microscopy (AFM) for surface morphology and Photoluminescence (PL) for optical properties.
Protocol 2: Bismuth Surfactant-Assisted Growth of InAs Quantum Dots by MBE
This protocol is designed to control the size, density, and optical quality of InAs quantum dots.[3][7]
1. Substrate and Buffer Layer Preparation:
- Prepare a GaAs(001) substrate as described in Protocol 1.
- Grow a GaAs buffer layer at a relatively high temperature (e.g., 580 °C) to achieve a smooth surface.
2. Quantum Dot Growth with Bismuth Surfactant:
- Reduce the substrate temperature to the desired temperature for QD growth (e.g., a low temperature of 380 °C or a high temperature of 510 °C).[7]
- Open the bismuth shutter to establish a Bi flux on the surface. The magnitude of the Bi flux is a critical parameter for controlling QD properties.
- Deposit the InAs for the quantum dots. The amount of InAs deposited will determine the QD size and density.
- The presence of the Bi surfactant will influence the Stranski-Krastanov growth mode, affecting the critical thickness for QD formation.
3. Capping and Characterization:
- After QD formation, cap the quantum dots with a suitable material, such as GaAs. The capping layer can be grown with or without a Bi flux, depending on the desired properties.
- Cool the sample and perform ex-situ characterization using AFM (on uncapped samples for morphological analysis) and PL (on capped samples for optical properties).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. [2302.00574] Bismuth surfactant-enhanced III-As epitaxy on GaAs(111)A [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Synthesis of Air-Stable Organobismuth Compounds: Protocols and Applications
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Organobismuth compounds have emerged as reagents and catalysts with significant potential in organic synthesis and medicinal chemistry, valued for the low cost, low toxicity, and low radioactivity of bismuth.[1] A primary challenge in the broader application of organobismuth chemistry has been the instability of many of these compounds, particularly their sensitivity to air and moisture. This document provides detailed protocols for the synthesis of three classes of air-stable organobismuth compounds, overcoming this limitation and opening new avenues for their use in research and development. The stability of these compounds is generally achieved through steric shielding of the bismuth center, the formation of robust cationic complexes, or by accessing the higher Bi(V) oxidation state.
I. Synthesis of Sterically Hindered Triarylbismuthines
The introduction of bulky substituents on the aryl rings provides steric protection to the bismuth center, significantly enhancing the compound's stability in air. Tris(2,4,6-trimethylphenyl)bismuthine is a prime example of such a sterically hindered, air-stable triarylthis compound. The synthesis is typically achieved through the reaction of a Grignard reagent with bismuth trichloride.
Experimental Protocol: Synthesis of Tris(2,4,6-trimethylphenyl)this compound
Materials:
-
1-Bromo-2,4,6-trimethylbenzene (Mesityl bromide)
-
Magnesium turnings
-
Bismuth(III) chloride (BiCl₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexanes
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Grignard Reagent Formation:
-
To a dry 250 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium, if necessary.
-
In a separate flask, dissolve 1-bromo-2,4,6-trimethylbenzene (1.0 equivalent) in anhydrous THF to make a 0.5 M solution.
-
Slowly add a small portion of the mesityl bromide solution to the magnesium turnings with vigorous stirring. The reaction should initiate, as evidenced by heat evolution and bubbling.
-
Once the reaction has started, add the remaining mesityl bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Bismuth(III) Chloride:
-
In a separate 500 mL Schlenk flask under an inert atmosphere, suspend bismuth(III) chloride (0.33 equivalents) in anhydrous diethyl ether.
-
Cool the BiCl₃ suspension to 0 °C using an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the stirred BiCl₃ suspension via cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a solid residue.
-
Recrystallize the crude product from a mixture of diethyl ether and hexanes to yield tris(2,4,6-trimethylphenyl)this compound as a white, crystalline solid.
-
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Ref. |
| Tris(2,4,6-trimethylphenyl)this compound | 1-Bromo-2,4,6-trimethylbenzene | Mg, BiCl₃ | THF/Et₂O | 12-16 h | ~85-95 | |
| Triphenylthis compound | Bromobenzene | Mg, BiCl₃ | THF | 4 h | 91.7 | [2] |
Experimental Workflow for Sterically Hindered Triarylthis compound Synthesis
Caption: Workflow for the synthesis of tris(2,4,6-trimethylphenyl)this compound.
II. Synthesis of Air-Stable Cationic Organobismuth Compounds
The formation of cationic organobismuth complexes with weakly coordinating anions is another effective strategy to enhance stability. These compounds often exhibit both Lewis acidic and basic properties, making them interesting catalysts.[1] A notable example is the air-stable [S(CH₂C₆H₄)₂Bi(OH₂)]⁺[ClO₄]⁻.[1]
Experimental Protocol: Synthesis of [S(CH₂C₆H₄)₂Bi(OH₂)]⁺[ClO₄]⁻
Materials:
-
Dibenzyl sulfide (B99878)
-
n-Butyllithium (n-BuLi)
-
Bismuth(III) chloride (BiCl₃)
-
Silver perchlorate (B79767) (AgClO₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Synthesis of the Precursor S(CH₂C₆H₄)₂BiCl:
-
In a Schlenk flask under an inert atmosphere, dissolve dibenzyl sulfide (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (2.0 equivalents) dropwise.
-
Stir the mixture at this temperature for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
In a separate flask, dissolve BiCl₃ (1.0 equivalent) in anhydrous THF.
-
Cool the BiCl₃ solution to -78 °C and add the lithiated dibenzyl sulfide solution dropwise via cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure and extract the residue with toluene.
-
Filter the toluene solution and concentrate to obtain the crude S(CH₂C₆H₄)₂BiCl precursor.
-
-
Formation of the Cationic Complex:
-
Dissolve the crude S(CH₂C₆H₄)₂BiCl in THF.
-
In a separate flask, dissolve silver perchlorate (1.0 equivalent) in THF.
-
Add the AgClO₄ solution to the solution of the bismuth precursor. A white precipitate of AgCl will form immediately.
-
Stir the mixture at room temperature for 2 hours.
-
Filter off the AgCl precipitate.
-
Slowly diffuse diethyl ether into the filtrate to induce crystallization.
-
Collect the resulting colorless crystals of [S(CH₂C₆H₄)₂Bi(OH₂)]⁺[ClO₄]⁻ by filtration.
-
Data Presentation
| Compound | Precursor | Reagent | Solvent | Stability | Ref. |
| [S(CH₂C₆H₄)₂Bi(OH₂)]⁺[ClO₄]⁻ | S(CH₂C₆H₄)₂BiCl | AgClO₄ | THF | Air-stable for extended periods | [1] |
| [S(CH₂C₆H₄)₂Bi(OH₂)]⁺[OSO₂C₈F₁₇]⁻ | S(CH₂C₆H₄)₂BiCl | AgOSO₂C₈F₁₇ | THF | Stable up to ~250 °C, air-stable >1 year | [1] |
Logical Relationship for Cationic Organobismuth Synthesis
Caption: Synthesis pathway for the cationic organobismuth complex.
III. Synthesis of Air-Stable Organobismuth(V) Compounds
While many organobismuth(V) compounds are potent oxidizing and arylating agents, they are often thermally unstable. However, specific structural features, such as the presence of fluoro ligands, can confer significant stability. Fluorotetraphenylbismuth is a notable example of a thermally stable organobismuth(V) compound.
Experimental Protocol: Synthesis of Fluorotetraphenylbismuth
Materials:
-
Triphenylbismuth (B1683265) (Ph₃Bi)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous benzene
-
Anhydrous diethyl ether (Et₂O)
-
Standard laboratory glassware
Procedure:
-
Preparation of Pentaphenylbismuth (Ph₅Bi):
-
Note: This intermediate is highly unstable and should be prepared and used in situ.
-
In a flame-dried flask under an inert atmosphere, dissolve triphenylbismuth (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -70 °C.
-
Slowly add a solution of phenyllithium (B1222949) (2.0 equivalents) in diethyl ether/cyclohexane dropwise.
-
Stir the resulting deep violet solution at -70 °C for 1 hour.
-
-
Reaction with Boron Trifluoride Etherate:
-
To the cold solution of pentaphenylbismuth, add boron trifluoride diethyl etherate (1.0 equivalent) dropwise. The color of the solution will change.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like benzene/hexane to afford fluorotetraphenylbismuth as a crystalline solid.
-
Data Presentation
| Compound | Precursor | Reagents | Solvent | Key Stability Feature |
| Fluorotetraphenylbismuth | Ph₅Bi | BF₃·OEt₂ | Diethyl Ether | Thermally stable |
Signaling Pathway Analogy for Fluorotetraphenylbismuth Synthesis
Caption: Reaction pathway illustrating the formation of fluorotetraphenylbismuth.
References
Application Notes and Protocols for Bismuth-Based Catalysts in Selective Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of bismuth-based catalysts in selective hydrogenation reactions. Bismuth's low toxicity and unique electronic properties make it a compelling component in developing highly selective and sustainable catalytic systems.[1][2] This document covers the selective hydrogenation of alkenes, nitroarenes, alkynes, and α,β-unsaturated aldehydes, offering experimental procedures, data summaries, and workflow diagrams to facilitate research and development in this area.
Selective Hydrogenation of Alkenes (C=C Bonds)
Bismuth-based catalysts have demonstrated exceptional efficiency and selectivity in the hydrogenation of carbon-carbon double bonds, even in the presence of other reducible functional groups. A notable example is the Bi-PN/MgO catalyst, which is effective for a wide range of olefin substrates.[1][2]
Table 1: Performance of Bi-PN/MgO in the Selective Hydrogenation of Various Alkenes [1]
| Entry | Substrate | Product | Conversion (%) | Selectivity (%) | Reaction Conditions |
| 1 | trans-Stilbene | 1,2-Diphenylethane | >99 | >99 | 50 mg catalyst, 0.5 mmol substrate, 5 bar H₂, 3 mL t-BuOH, 120°C, 24 h |
| 2 | Styrene | Ethylbenzene | >99 | >99 | 50 mg catalyst, 0.5 mmol substrate, 5 bar H₂, 3 mL t-BuOH, 120°C, 24 h |
| 3 | Dicyclopentadiene | Tetrahydrodicyclopentadiene | 98 | 100 | Gram scale, details in protocol |
| 4 | Eugenol | 4-Propylguaiacol | 85-92 | >99 | Gram scale, details in protocol |
| 5 | Dehydrozingerone | Zingerone | 70 | >99 | Gram scale, details in protocol |
Conversion and selectivity were determined by GC-MS.
Materials:
-
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)
-
Magnesium oxide (MgO)
-
Nitric acid (HNO₃), 1% aqueous solution
-
Distilled water
Procedure:
-
Preparation of Bismuth Nitrate Solution: Dissolve 0.07 g of Bi(NO₃)₃·5H₂O in 5 mL of a 1% aqueous HNO₃ solution in a 25 mL beaker.
-
Preparation of 1,10-Phenanthroline Solution: Dissolve 0.078 g of 1,10-phenanthroline in 10 mL of distilled water.
-
Impregnation: Gradually add both solutions dropwise to 0.97 g of MgO under continuous stirring at room temperature.
-
Stirring and Drying: Continue stirring the resulting mixture for 4 hours at room temperature. Afterward, heat the solution to 100°C for 3 hours and then dry overnight to evaporate the solvent.
-
Pyrolysis: Pyrolyze the resulting dry, light yellowish material at 700°C for 2 hours under a nitrogen atmosphere with a heating rate of 3°C/min. This will yield a dark substance, the Bi-PN/MgO catalyst.
Materials:
-
Bi-PN/MgO catalyst
-
Olefin substrate (e.g., trans-Stilbene)
-
tert-Butanol (t-BuOH)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
Procedure:
-
Reactor Setup: In a 25 mL tubular autoclave reactor, add the Bi-PN/MgO catalyst (50 mg, 3 wt%), the olefin substrate (0.5 mmol), and t-BuOH (3 mL).
-
Purging: Seal the reactor tightly and purge it three times with nitrogen and then three times with hydrogen to eliminate any air.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-30 bar) and place it in a preheated oil bath at the desired temperature (e.g., 120-150°C). Stir the reaction mixture for 18-30 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen gas. The product can be separated from the catalyst by filtration.
Caption: Experimental workflow for the synthesis of Bi-PN/MgO and its use in selective alkene hydrogenation.
Caption: Proposed catalytic cycle for the selective hydrogenation of alkenes on a bismuth surface.
Selective Hydrogenation of Nitroarenes
Bismuth nanoparticles supported on sustainable materials like chitosan (B1678972) have proven to be effective catalysts for the selective reduction of nitroaromatic compounds to their corresponding anilines under mild conditions.[3][4]
Table 2: Performance of Bismuth Nanoparticles on Chitosan (CSp-BiNPs) in Nitroarene Hydrogenation [3][4]
| Entry | Substrate | Product | Yield (%) | Reaction Conditions |
| 1 | Nitrobenzene | Aniline | High | CSp-BiNPs, NaBH₄, Water, Room Temperature |
| 2 | 4-Nitrotoluene | 4-Methylaniline | High | CSp-BiNPs, NaBH₄, Water, Room Temperature |
| 3 | 4-Chloronitrobenzene | 4-Chloroaniline | High | CSp-BiNPs, NaBH₄, Water, Room Temperature |
| 4 | 3-Nitroaniline | 1,3-Diaminobenzene | High | CSp-BiNPs, NaBH₄, Water, Room Temperature |
The catalyst was reported to be reusable for up to 12 cycles.[3]
Materials:
-
Chitosan powder
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Distilled water
Procedure:
-
Chitosan Suspension: Disperse chitosan powder in distilled water.
-
Bismuth Precursor Addition: Add an aqueous solution of Bi(NO₃)₃·5H₂O to the chitosan suspension and stir to allow for the chelation of bismuth ions by the chitosan.
-
Reduction: Slowly add an aqueous solution of NaBH₄ to the mixture. The color of the suspension will change, indicating the formation of bismuth nanoparticles.
-
Isolation and Washing: Isolate the CSp-BiNPs by filtration, wash thoroughly with distilled water to remove any unreacted reagents, and dry under vacuum.
Materials:
-
CSp-BiNPs catalyst
-
Nitroarene substrate
-
Sodium borohydride (NaBH₄)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the CSp-BiNPs catalyst in an aqueous solution of the nitroarene substrate.
-
Hydrogen Source: Add NaBH₄ as the hydrogen source to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the catalyst can be recovered by simple filtration. The product can be extracted from the aqueous phase using an appropriate organic solvent.
Caption: Workflow for the synthesis of bismuth nanoparticles on chitosan.
Selective Hydrogenation of Alkynes and α,β-Unsaturated Aldehydes
The application of bismuth-based catalysts for the selective hydrogenation of alkynes and α,β-unsaturated aldehydes is an emerging area. Bismuth is often employed as a promoter for other noble metals, such as palladium, to enhance selectivity.
For the semi-hydrogenation of alkynes to alkenes, bismuth can improve the selectivity by isolating the active sites of the primary metal (e.g., Pd), which suppresses over-hydrogenation to alkanes and oligomerization.[5]
The selective hydrogenation of the C=O bond in α,β-unsaturated aldehydes to produce unsaturated alcohols is a challenging transformation. While specific protocols for purely bismuth-based catalysts are not extensively detailed in the reviewed literature, bismuth has been investigated as a component in bimetallic catalysts to improve selectivity. For instance, in Pb-Bi/SBA-15 catalysts, bismuth has been shown to enhance catalytic activity in related reactions.[4]
Note: Detailed, reproducible protocols for the selective hydrogenation of α,β-unsaturated aldehydes and a broad range of alkynes using exclusively bismuth-based catalysts are not as prevalent in the literature as those for alkenes and nitroarenes. Further research is encouraged in this promising area.
Caption: General workflow for catalyst synthesis, characterization, and performance evaluation.
This document provides a foundation for utilizing bismuth-based catalysts in selective hydrogenation. The detailed protocols for alkene and nitroarene hydrogenation are well-established, while the application to alkynes and α,β-unsaturated aldehydes represents a promising frontier for further investigation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Manual of methods and procedures for catalyst characterization (Technical Report) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
Application Notes and Protocols: Bismuth(III) Triflate in Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth(III) triflate, Bi(OTf)₃, has emerged as a remarkably versatile and eco-friendly Lewis acid catalyst in modern organic synthesis. Its low toxicity, stability in the presence of water, and high catalytic activity make it an attractive alternative to traditional, often more hazardous, Lewis acids.[1] This document provides a detailed overview of the applications of bismuth(III) triflate in a variety of key organic transformations, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its adoption in research and development settings.
Key Advantages of Bismuth(III) Triflate:
-
Environmentally Benign: Bismuth compounds are known for their low toxicity, making them a "green" choice in catalysis.[2]
-
Water Tolerant: Unlike many traditional Lewis acids, Bi(OTf)₃ is stable and active in the presence of moisture, simplifying reaction setup and expanding solvent scope.[3]
-
High Catalytic Activity: It efficiently catalyzes a wide range of reactions at low catalyst loadings.
-
Ease of Handling: It is a non-corrosive, air-stable solid that does not require special handling precautions.[2]
Applications in Organic Synthesis
Bismuth(III) triflate has proven effective in a multitude of organic reactions, including carbon-carbon and carbon-heteroatom bond-forming reactions, as well as protection and deprotection chemistry.
Friedel-Crafts Acylation
Bismuth(III) triflate is a highly effective catalyst for Friedel-Crafts acylation, promoting the reaction between aromatic compounds and acylating agents to produce aryl ketones. It demonstrates significantly higher catalytic activity than other metal triflates like those of aluminum, gallium, or scandium.[3] The reaction proceeds smoothly with both activated and deactivated aromatic substrates.[3]
Table 1: Bismuth(III) Triflate Catalyzed Friedel-Crafts Acylation of Arenes
| Entry | Arene | Acylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Anisole (B1667542) | Acetic Anhydride (B1165640) | 2 | Nitromethane (B149229) | 0.5 | RT | 98 |
| 2 | Toluene | Benzoyl Chloride | 5 | 1,2-Dichloroethane | 3 | 80 | 95 |
| 3 | Benzene | Acetic Anhydride | 2 | Nitromethane | 8 | RT | 85 |
| 4 | Fluorobenzene | Benzoyl Chloride | 10 | 1,2-Dichloroethane | 24 | 80 | 88 |
To a solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in nitromethane (5 mL) is added bismuth(III) triflate (0.02 mmol, 2 mol%). The mixture is stirred at room temperature for 30 minutes. Upon completion of the reaction, as monitored by TLC, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-methoxyacetophenone.
References
Application Notes and Protocols for Handling and Storage of Air-Sensitive Organobismuth Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organobismuth compounds are a versatile class of reagents with growing applications in organic synthesis, materials science, and medicinal chemistry. However, a significant subset of these compounds, particularly those with aliphatic substituents, exhibit high sensitivity to air and moisture, with some being pyrophoric (spontaneously igniting in air). Proper handling and storage procedures are therefore critical to ensure personnel safety, maintain reagent integrity, and achieve reproducible experimental outcomes.
These application notes provide detailed protocols and safety guidelines for the handling and storage of air-sensitive organobismuth compounds. The information is compiled from established laboratory practices, safety data sheets, and peer-reviewed literature.
Classification of Air-Sensitive Organobismuth Compounds
The air sensitivity of organobismuth compounds varies significantly with their structure. A general classification based on stability is presented below.
| Compound Class | General Air Stability | Handling Recommendations |
| Trialkylbismuthines (e.g., Trimethylbismuth (B1197961), Triethylbismuth) | Pyrophoric; react violently with air and moisture.[1][2][3] | Strict inert atmosphere techniques (glovebox or Schlenk line) are mandatory.[4][5] |
| Alkylbismuth Halides (e.g., RBiX₂, R₂BiX) | Highly unstable; decompose even under inert atmospheres.[3] | Typically generated and used in situ. Not suitable for isolation and storage. |
| Triarylbismuthines (e.g., Triphenylbismuth) | Generally air and moisture stable crystalline solids.[3] | Can often be handled on the benchtop for short periods, but long-term storage under an inert atmosphere is recommended to prevent slow oxidation. |
| Pentavalent Organobismuth Compounds (e.g., Ar₃BiX₂) | Stability varies with ligands; aryl compounds are more stable than alkyl compounds. Me₅Bi decomposes explosively at 20°C.[3] | Handling conditions should be determined based on the specific compound's properties. Assume air sensitivity unless proven otherwise. |
Essential Equipment and Techniques for Handling Air-Sensitive Organobismuth Compounds
The manipulation of air-sensitive compounds requires specialized equipment and techniques to exclude atmospheric oxygen and moisture.[6] The two primary methods are the use of a glovebox and a Schlenk line.
Glovebox Technique
A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture (<1 ppm).[1][7] It is the preferred method for handling highly pyrophoric or sensitive solid organobismuth compounds.[4]
Workflow for Handling Pyrophoric Solids in a Glovebox:
Caption: Glovebox workflow for handling pyrophoric solids.
Schlenk Line Technique
A Schlenk line is a dual-manifold glassware apparatus that allows for the manipulation of substances under vacuum or a flow of inert gas.[6][8] It is suitable for handling air-sensitive liquids and solutions, as well as for carrying out reactions under an inert atmosphere.
Workflow for Transferring Pyrophoric Liquids via Cannula on a Schlenk Line:
Caption: Schlenk line workflow for liquid transfer.
Experimental Protocols
Solvent Degassing
The removal of dissolved oxygen from solvents is crucial for reactions involving air-sensitive reagents.[8] Three common methods are described below.
| Method | Procedure | Advantages | Disadvantages |
| Freeze-Pump-Thaw | 1. Freeze the solvent using liquid nitrogen. 2. Apply a high vacuum to the flask. 3. Thaw the solvent while maintaining the vacuum. 4. Repeat the cycle three times. | Most effective method for removing dissolved gases.[8] | Time-consuming. |
| Purging with Inert Gas | Bubble a steady stream of inert gas (nitrogen or argon) through the solvent for 30-60 minutes.[8] | Simple and suitable for large volumes. | Less effective than freeze-pump-thaw. |
| Atmosphere Exchange under Sonication | Repeatedly sonicate the solvent under a light vacuum for 0.5-1 minute, followed by replenishing the atmosphere with an inert gas (5-10 cycles). | Quick method for rough degassing. | Not as thorough as other methods. |
Synthesis of Trimethylbismuth (Illustrative Protocol for a Pyrophoric Compound)
This protocol is adapted from a patented procedure and should be performed by trained personnel using appropriate safety precautions.
Reaction: BiCl₃ + 3 CH₃MgI → Bi(CH₃)₃ + 3 MgICl
Materials:
-
Bismuth(III) chloride (BiCl₃)
-
Magnesium turnings
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
High-boiling point solvent (e.g., diethylene glycol dimethyl ether)
-
Dilute nitric acid
-
Absolute ethanol
Procedure:
-
Preparation of Grignard Reagent:
-
Wash magnesium turnings with dilute nitric acid to remove the oxide layer, rinse with absolute ethanol, and dry under a nitrogen atmosphere.
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add the activated magnesium turnings and anhydrous diethyl ether.
-
Slowly add a solution of methyl iodide in anhydrous diethyl ether to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting methylmagnesium iodide solution should be stored under an inert atmosphere.
-
-
Synthesis of Trimethylbismuth:
-
In a separate Schlenk flask, dissolve and dilute bismuth(III) chloride in a high-boiling point solvent under an inert atmosphere.
-
Cool the BiCl₃ solution in an ice bath.
-
Slowly add the prepared methylmagnesium iodide solution dropwise to the stirred BiCl₃ solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Purification:
-
Perform a vacuum distillation of the reaction mixture. Discard the initial fraction (5-10%).
-
Collect the crude trimethylbismuth product.
-
Further purify the crude product by fractional distillation to obtain high-purity trimethylbismuth.
-
Handling and Transfer of Pyrophoric Trimethylbismuth
Using a Syringe (< 20 mL):
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.[4]
-
Use a gas-tight syringe with a needle twice the volume of the liquid to be transferred.[4]
-
Flush the syringe with inert gas multiple times.
-
Insert the needle into the headspace of the trimethylbismuth container and withdraw a small amount of inert gas.
-
Insert the needle into the liquid and slowly withdraw the desired volume.
-
Withdraw a small amount of inert gas into the syringe to act as a buffer.
-
Quickly and carefully transfer the liquid to the reaction flask, which is maintained under a positive pressure of inert gas.
Using a Cannula (> 20 mL):
-
Connect the reagent bottle and the receiving flask to the Schlenk line.
-
Insert a double-tipped needle (cannula) through the septum of the reagent bottle, keeping the tip above the liquid level.
-
Insert the other end of the cannula into the receiving flask.
-
Apply a slightly higher pressure of inert gas to the reagent bottle to flush the cannula.
-
Lower the cannula into the liquid in the reagent bottle to initiate the transfer.
-
Once the desired volume is transferred, raise the cannula above the liquid level and allow the inert gas to flush the remaining liquid from the cannula.
-
Remove the cannula from the receiving flask first, then from the reagent bottle.
Storage Procedures
Proper storage is essential to maintain the purity and reactivity of air-sensitive organobismuth compounds.
| Compound Class | Recommended Storage Conditions |
| Pyrophoric Trialkylbismuthines | Store in a sealed, airtight container under a positive pressure of an inert gas (e.g., nitrogen or argon) at 2-8°C.[6][9] The atmosphere should contain less than 5 ppm of oxygen and moisture.[9] Store in a designated area for pyrophoric materials, away from flammable solvents and ignition sources.[4][5] |
| Unstable Alkylbismuth Halides | Not recommended for storage. Prepare and use in situ. |
| Air-Stable Triarylbismuthines | Store in a well-sealed container in a cool, dry place. For long-term storage, storing under an inert atmosphere in a desiccator or glovebox is recommended to prevent slow oxidation. |
Waste Disposal
Unused or waste air-sensitive organobismuth compounds must be quenched (neutralized) before disposal. Never dispose of active pyrophoric reagents directly.
General Quenching Procedure for Pyrophoric Organobismuth Compounds:
This procedure must be performed in a fume hood, under an inert atmosphere, and with appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves).[10][11][12]
Logical Flow for Quenching Pyrophoric Waste:
Caption: Quenching procedure for pyrophoric waste.
Specific Considerations for Different Organobismuth Waste:
-
Trialkylbismuthines: Follow the general quenching procedure for pyrophoric materials. The reaction is highly exothermic and produces flammable gases.
-
Organobismuth Halides: These compounds will hydrolyze in the presence of water, often forming bismuth oxyhalides. The quenching can be done by slowly adding the compound to a large excess of water or a basic solution with cooling. The resulting inorganic bismuth salts can then be disposed of as heavy metal waste according to institutional guidelines.[1][4]
-
Triarylbismuthines: Although generally air-stable, it is good practice to treat waste containing these compounds as hazardous. They can be decomposed by oxidation (e.g., with sodium hypochlorite) or disposed of through a licensed chemical waste handler.
Disposal of Contaminated Materials:
All glassware, syringes, and other materials contaminated with pyrophoric organobismuth compounds must be rinsed with an inert solvent (e.g., toluene (B28343) or hexane) under an inert atmosphere. The rinsate must be quenched as described above.[11] After quenching, glassware can be washed normally.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or a face shield, and appropriate gloves (nitrile or neoprene) when handling air-sensitive organobismuth compounds.[4][5][7]
-
Work Area: Handle pyrophoric compounds in a clean, uncluttered fume hood or a glovebox. Remove all flammable materials from the immediate work area.[4][5]
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) or powdered lime/sand readily available when working with pyrophoric materials.[5][7] Ensure access to a safety shower and eyewash station.
-
Never Work Alone: Always have a trained colleague present when handling highly reactive compounds.[4]
By adhering to these detailed procedures and safety guidelines, researchers can safely and effectively utilize the full potential of air-sensitive organobismuth compounds in their work.
References
- 1. Bismuth - ESPI Metals [espimetals.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Organobismuth chemistry - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Trimethylbismuth | TMBi | Bi(CH3)3 – Ereztech [ereztech.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. osti.gov [osti.gov]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. sarponggroup.com [sarponggroup.com]
Application Notes and Protocols for In Situ Monitoring of Bismuthine Decomposition
For Researchers, Scientists, and Drug Development Professionals
Bismuthine (BiH₃) is a highly unstable pnictogen hydride that readily decomposes into bismuth metal and hydrogen gas, even at temperatures well below 0°C.[1] This inherent instability makes the study of its decomposition challenging, yet crucial for applications where this compound might be used as a precursor, such as in the controlled deposition of bismuth-containing thin films. In situ monitoring techniques are essential for understanding the kinetics and mechanisms of this rapid decomposition process in real-time.
This document provides detailed application notes and hypothetical experimental protocols for monitoring this compound decomposition using two primary in situ techniques: Quartz Crystal Microbalance (QCM) for solid-phase analysis and Mass Spectrometry (MS) for gas-phase analysis.
Application Note 1: In Situ Monitoring of Bismuth Deposition from this compound Decomposition using Quartz Crystal Microbalance (QCM)
Introduction
A Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensor capable of measuring mass changes in the nanogram range.[2] It operates based on the piezoelectric effect, where the resonant frequency of a quartz crystal changes in response to mass being deposited on its surface.[3][4] This makes QCM an ideal tool for the in situ and real-time monitoring of thin film deposition from the decomposition of gaseous precursors like this compound.[5][6][7] By monitoring the change in frequency, one can accurately determine the deposition rate and the total mass of the deposited bismuth film.
Principle
The decomposition of this compound gas (BiH₃) onto a substrate results in the formation of a solid bismuth (Bi) film and the release of hydrogen gas (H₂), as described by the following reaction:
2BiH₃(g) → 2Bi(s) + 3H₂(g)
A QCM sensor placed in the vicinity of the substrate will experience the same deposition of bismuth. The increase in mass on the QCM crystal leads to a decrease in its resonant frequency. The relationship between the change in frequency (Δf) and the change in mass (Δm) is described by the Sauerbrey equation:
Δf = - (2 * f₀² * Δm) / (A * sqrt(ρq * μq))
Where:
-
Δf is the change in frequency
-
f₀ is the fundamental resonant frequency of the crystal
-
Δm is the change in mass
-
A is the active crystal area
-
ρq is the density of quartz
-
μq is the shear modulus of quartz
By continuously monitoring the frequency of the QCM crystal, a real-time profile of the bismuth film growth can be obtained.
Experimental Protocol: QCM Monitoring of this compound Decomposition
1. Materials and Equipment:
-
Vacuum deposition chamber
-
This compound (BiH₃) gas source with mass flow controller
-
Quartz Crystal Microbalance (QCM) system with a controller, oscillator, and sensor head
-
Gold-coated QCM crystals (e.g., 6 MHz)[5]
-
Substrate heater
-
Vacuum pumps (rotary and turbomolecular)
-
Pressure gauges
2. Experimental Setup:
-
Install the QCM sensor head inside the vacuum chamber, positioning it adjacent to the substrate where deposition is intended.
-
Load a new, clean gold-coated QCM crystal into the sensor head.
-
Mount the substrate on the heater.
-
Connect the QCM sensor to the external oscillator and controller.
-
Establish a stable baseline frequency for the QCM at the desired deposition temperature and base pressure.
3. Procedure:
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Heat the substrate and the QCM crystal to the desired decomposition temperature (e.g., experiments can be run at various temperatures, starting from room temperature, to study the temperature dependence of decomposition).
-
Once the temperature is stable, record the baseline frequency of the QCM.
-
Introduce this compound gas into the chamber at a controlled flow rate (e.g., 1-5 sccm).
-
Monitor the change in the QCM frequency in real-time using the QCM controller software.
-
Continue the gas flow for the desired deposition time.
-
Stop the this compound flow and allow the chamber to return to the base pressure.
-
Cool down the substrate and QCM.
-
Record the final stable frequency.
4. Data Analysis:
-
Plot the change in frequency (Δf) as a function of time.
-
Calculate the change in mass (Δm) over time using the Sauerbrey equation.
-
Determine the deposition rate by calculating the derivative of the mass change with respect to time ( dm/dt ).
-
Calculate the final thickness of the bismuth film using the density of bismuth.
Hypothetical Data Presentation
Table 1: Hypothetical QCM Data for this compound Decomposition at Different Temperatures
| Decomposition Temperature (°C) | BiH₃ Flow Rate (sccm) | Deposition Time (min) | Initial Frequency (Hz) | Final Frequency (Hz) | Frequency Change (Hz) | Calculated Mass Deposited (ng) | Deposition Rate (ng/min) |
| 25 | 2 | 10 | 6,000,000 | 5,999,850 | -150 | 177 | 17.7 |
| 50 | 2 | 10 | 6,000,000 | 5,999,500 | -500 | 590 | 59.0 |
| 100 | 2 | 10 | 6,000,000 | 5,998,200 | -1800 | 2124 | 212.4 |
Application Note 2: In Situ Gas-Phase Analysis of this compound Decomposition using Mass Spectrometry (MS)
Introduction
Mass Spectrometry (MS) is a powerful analytical technique for identifying and quantifying the chemical species present in a sample by measuring their mass-to-charge ratio. For the study of this compound decomposition, in situ MS allows for the direct sampling and analysis of the gas-phase components within a reaction chamber.[8][9][10] This enables the real-time monitoring of the precursor (BiH₃), reaction intermediates, and final gaseous products (H₂).
Principle
A small, representative sample of the gas from the reaction chamber is continuously introduced into the high-vacuum environment of the mass spectrometer. The gas molecules are then ionized, typically by electron impact, creating charged ions. These ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then measures the abundance of ions at each m/z value, generating a mass spectrum.
By monitoring the intensity of the ion signals corresponding to BiH₃ and its decomposition products over time, the kinetics of the decomposition process can be elucidated.
Experimental Protocol: MS Monitoring of this compound Decomposition
1. Materials and Equipment:
-
High-vacuum reaction chamber
-
This compound (BiH₃) gas source with a precision leak valve or mass flow controller
-
Quadrupole Mass Spectrometer (QMS) with a differential pumping system
-
Heated capillary or orifice for gas sampling
-
Substrate with temperature control
-
Vacuum pumps and pressure gauges
2. Experimental Setup:
-
Interface the QMS sampling inlet to the reaction chamber via a heated capillary to prevent premature decomposition and condensation.
-
Position the sampling inlet near the substrate to analyze the gas composition in the reaction zone.
-
Tune the mass spectrometer and calibrate it using a known gas standard.
3. Procedure:
-
Evacuate the reaction chamber and the mass spectrometer to their respective operating pressures.
-
Heat the substrate to the desired decomposition temperature.
-
Acquire a background mass spectrum of the residual gases in the chamber.
-
Introduce a continuous, low flow of this compound into the reaction chamber.
-
Continuously monitor the mass spectrum, focusing on the expected m/z values for this compound and its fragments (e.g., BiH₃⁺, BiH₂⁺, BiH⁺, Bi⁺) and hydrogen (H₂⁺).
-
Record the ion intensities as a function of time and temperature.
-
Vary the substrate temperature to study the temperature dependence of the decomposition.
4. Data Analysis:
-
Identify the mass peaks corresponding to the parent this compound molecule, its fragments, and the hydrogen product.
-
Plot the intensities of the key ion signals (e.g., m/z for Bi⁺ and H₂⁺) as a function of time and temperature.
-
Calculate the relative concentrations of the species to infer the decomposition rate.
Hypothetical Data Presentation
Table 2: Hypothetical Mass Spectrometry Data for this compound Decomposition Products
| Temperature (°C) | BiH₃ Partial Pressure (Torr) | Relative Intensity of Bi⁺ (m/z 209) | Relative Intensity of H₂⁺ (m/z 2) |
| 25 | 1 x 10⁻⁵ | 10 | 15 |
| 50 | 1 x 10⁻⁵ | 35 | 52 |
| 100 | 1 x 10⁻⁵ | 85 | 127 |
| 150 | 1 x 10⁻⁵ | >95 (limit of BiH₃ detection) | >150 |
Visualizations
Caption: Workflow for in situ QCM monitoring.
Caption: Workflow for in situ MS monitoring.
Caption: this compound decomposition pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vaccoat.com [vaccoat.com]
- 3. What is Quartz Crystal Microbalance (QCM) technology? An Introduction | Micro Photonics [microphotonics.com]
- 4. researchgate.net [researchgate.net]
- 5. photonexport.com [photonexport.com]
- 6. Quartz Crystal Microbalance Sensors (QCM), Deposition Monitoring [scanwel.com]
- 7. semiconportal.com [semiconportal.com]
- 8. Mass Spectrometry and Gas-Phase Chemistry of Bismuth-Oxido Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In situ direct sampling mass spectrometric study on formation of polycyclic aromatic hydrocarbons in toluene pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas-Phase Chemistry of Bismuth–Oxido Clusters - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Synthesis of Bismuth-Based Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of various bismuth-based metal-organic frameworks (Bi-MOFs). Bi-MOFs are of increasing interest in biomedical applications, particularly as drug delivery carriers, owing to the low toxicity of bismuth.[1] This document outlines four common synthesis methodologies: hydrothermal, solvothermal, mechanochemical, and ultrasound-assisted synthesis, providing step-by-step instructions and expected material characteristics.
Overview of Synthesis Methods and Comparative Data
The choice of synthesis method significantly impacts the properties of the resulting Bi-MOFs, such as their crystallinity, surface area, and porosity. The following tables summarize quantitative data for different Bi-MOFs synthesized via various techniques, allowing for easy comparison.
Table 1: Synthesis Parameters for Selected Bismuth-Based MOFs
| MOF Name | Synthesis Method | Bismuth Precursor | Organic Linker | Solvent(s) | Temperature (°C) | Time |
| CAU-17 | Hydrothermal | Bi(NO₃)₃·5H₂O | Trimesic Acid (H₃BTC) | Methanol | 120 | 24 h |
| CAU-7-TATB | Solvothermal | Bi(NO₃)₃·5H₂O | 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine (H₃TATB) | DMF/Methanol | Not Specified | Short |
| (H₂Im)[Bi(1,4-bdc)₂] | Mechanochemical | Bi(NO₃)₃·5H₂O | 1,4-Benzenedicarboxylic Acid (H₂bdc) & Imidazole (B134444) | None (grinding) | Ambient | 15 min |
| Bi-Trimesate (Rods) | Ultrasound-Assisted | Bi(NO₃)₃·5H₂O | Trimesic Acid (H₃BTC) | Methanol | Room Temperature | 30 min |
Table 2: Physicochemical Properties of Synthesized Bismuth-Based MOFs
| MOF Name | Synthesis Method | Formula | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Yield (%) |
| CAU-17 | Hydrothermal | [Bi(BTC)(H₂O)]·H₂O | 530[2][3] | Not Reported | 54.6[2] |
| CAU-7-TATB | Solvothermal | [Bi(TATB)]·DMF·6H₂O | Not Reported | Not Reported | Not Reported |
| (H₂Im)[Bi(1,4-bdc)₂] | Mechanochemical | (C₃H₅N₂) [Bi(C₈H₄O₄)₂] | Not Reported | Not Reported | High (not quantified)[1] |
| Bi-Trimesate (Rods) | Agitation-Free | Not Specified | 228.77[2] | Not Reported | 68.5[2] |
Table 3: Crystallographic Data for Mechanochemically Synthesized (H₂Im)[Bi(1,4-bdc)₂] [1]
| Parameter | Value |
| Crystal System | Rhombohedral |
| Space Group | R-3c |
| a (Å) | 33.361(3) |
| b (Å) | 33.361(3) |
| c (Å) | 12.033(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 11591(2) |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of the aforementioned Bi-MOFs.
Hydrothermal Synthesis of CAU-17
This protocol is adapted from the frequently reported hydrothermal methods for CAU-17 synthesis.[2]
Materials:
-
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)
-
Trimesic acid (1,3,5-benzenetricarboxylic acid, H₃BTC)
-
Methanol (MeOH)
-
Teflon-lined autoclave
Procedure:
-
In a typical synthesis, combine Bi(NO₃)₃·5H₂O and H₃BTC in a molar ratio.
-
Dissolve the mixture in methanol.
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and heat it to 120 °C for 24 hours.
-
After cooling to room temperature, collect the white precipitate by filtration.
-
Wash the product with fresh methanol.
-
Dry the final product under vacuum.
Solvothermal Synthesis of CAU-7-TATB
This protocol is based on the synthesis of a CAU-7 analogue using a triazine-based linker.[4]
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine (H₃TATB)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Dissolve bismuth(III) nitrate pentahydrate and H₃TATB in a mixture of DMF and methanol.
-
The reaction is carried out for a short duration.
-
Collect the resulting solid product.
-
Wash the product with a suitable solvent.
-
Dry the final product.
Mechanochemical Synthesis of (H₂Im)[Bi(1,4-bdc)₂]
This solvent-free method offers a rapid and efficient route to Bi-MOFs.[1]
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
1,4-Benzenedicarboxylic acid (terephthalic acid, H₂bdc)
-
Imidazole
-
Grinding jar and milling balls (e.g., from a planetary ball mill)
Procedure:
-
Place bismuth(III) nitrate pentahydrate, 1,4-benzenedicarboxylic acid, and imidazole in a grinding jar in a 1:2:4 molar ratio.[5]
-
Grind the mixture for approximately 15 minutes.
-
During grinding, bismuth nitrate decomposes, and nitric acid evaporates.
-
The final product, (H₂Im)[Bi(1,4-bdc)₂], is obtained as a powder.
Ultrasound-Assisted Synthesis of Bi-Trimesate MOF
This method allows for the rapid synthesis of Bi-MOFs at room temperature.[2]
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Trimesic acid (H₃BTC)
-
Methanol (MeOH)
-
Ultrasonic bath or probe
Procedure:
-
Dissolve bismuth(III) nitrate pentahydrate and trimesic acid in methanol.
-
Place the solution in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the solution for approximately 30 minutes at room temperature.
-
A white precipitate will form.
-
Collect the product by centrifugation or filtration.
-
Wash the product with methanol.
-
Dry the final product.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described synthesis methods.
Caption: Hydrothermal synthesis workflow for CAU-17.
Caption: Mechanochemical synthesis workflow for (H₂Im)[Bi(1,4-bdc)₂].
Caption: Ultrasound-assisted synthesis workflow for Bi-Trimesate MOF.
Concluding Remarks
The synthesis route for bismuth-based MOFs should be selected based on the desired material properties and available laboratory equipment. Hydrothermal and solvothermal methods are conventional and reliable for producing crystalline materials. Mechanochemical synthesis offers a green, rapid, and solvent-free alternative. Ultrasound-assisted synthesis provides a fast and energy-efficient method for producing nano- or micro-sized MOF particles at ambient temperature. The protocols and data presented herein serve as a valuable resource for researchers and professionals engaged in the development of Bi-MOFs for various applications, including their promising use in advanced drug delivery systems.
References
- 1. Mechanochemical synthesis and characterisation of two new bismuth metal organic frameworks - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE42633E [pubs.rsc.org]
- 2. Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Application of Bismuth-Based Metal-Organic Framework [manu56.magtech.com.cn]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Flow Chemistry in Unstable Bismuth Reagent Applications
For Researchers, Scientists, and Drug Development Professionals
The use of unstable reagents in chemical synthesis presents significant challenges in traditional batch processing, often leading to low yields, poor selectivity, and safety concerns. Flow chemistry offers a powerful solution by enabling the in situ generation and immediate consumption of these transient species in a controlled and continuous manner. This document provides detailed application notes and protocols for leveraging flow chemistry in the context of unstable organobismuth reagents, particularly focusing on hypervalent bismuth(V) arylating agents and bismuthonium ylides. The inherent advantages of flow chemistry, such as precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, make it an ideal platform for harnessing the synthetic potential of these reactive intermediates.[1][2][3][4]
Application Note 1: Continuous Flow Generation and Application of Pentavalent Bismuth Arylating Agents
Pentavalent organobismuth compounds are potent arylating agents, but their instability often limits their application in conventional synthesis.[5][6] Flow chemistry provides a robust methodology to generate these reagents in situ and immediately use them in subsequent transformations, thereby mitigating decomposition and improving reaction outcomes. While specific examples in the literature of continuous flow applications with unstable bismuth reagents are still emerging, the principles can be effectively demonstrated through analogous systems, such as the well-documented flow synthesis of diaryliodonium salts, which share similar reactivity and instability profiles.
General Workflow for In-Situ Generation and Arylation
A typical flow setup for the in-situ generation and reaction of a pentavalent bismuth arylating agent involves a two-stage reactor system. In the first stage, the Bi(III) precursor is oxidized to the unstable Bi(V) species. This reactive intermediate is then immediately mixed with the nucleophile in the second stage of the reactor to effect the arylation.
Experimental Protocol: Hypothetical Flow Arylation of a Phenol (B47542)
This protocol is a representative example based on established principles of pentavalent bismuth chemistry and standard flow chemistry setups.
Reagents and Stock Solutions:
-
Solution A (Bi(III) Precursor): Prepare a 0.1 M solution of triphenylbismuth(III) in a suitable solvent (e.g., acetonitrile).
-
Solution B (Oxidant): Prepare a 0.11 M solution of an appropriate oxidant (e.g., m-chloroperbenzoic acid) in the same solvent.
-
Solution C (Nucleophile): Prepare a 0.1 M solution of the phenol to be arylated in the same solvent.
Flow System Setup:
-
Utilize a modular flow chemistry system equipped with three syringe pumps, two T-mixers, two coiled reactors, and a back pressure regulator.
-
Reactor 1 (Oxidation): A 5 mL PFA coil reactor maintained at 0 °C.
-
Reactor 2 (Arylation): A 10 mL PFA coil reactor maintained at 60 °C.
-
Set the back pressure regulator to 10 bar to ensure solvent remains in the liquid phase at elevated temperatures.
Procedure:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each) through the first T-mixer and into Reactor 1. This provides a residence time of 10 minutes for the in-situ generation of the pentavalent bismuth species.
-
The output from Reactor 1 is then mixed with Solution C (pumped at 0.5 mL/min) at the second T-mixer.
-
The combined stream flows through Reactor 2, allowing for a 10-minute residence time for the arylation reaction to occur.
-
The product stream is collected after passing through the back pressure regulator.
-
The collected solution is then analyzed by standard techniques (e.g., HPLC, GC-MS) to determine conversion and yield.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Concentration of Bi(III) Precursor | 0.1 M |
| Concentration of Oxidant | 0.11 M |
| Concentration of Phenol | 0.1 M |
| Flow Rate (Solution A & B) | 0.25 mL/min each |
| Flow Rate (Solution C) | 0.5 mL/min |
| Residence Time (Reactor 1) | 10 min |
| Temperature (Reactor 1) | 0 °C |
| Residence Time (Reactor 2) | 10 min |
| Temperature (Reactor 2) | 60 °C |
| Expected Yield | >85% |
Application Note 2: In-Situ Generation and Trapping of Bismuthonium Ylides in Flow
Bismuthonium ylides are highly reactive intermediates used in various carbon-carbon and carbon-heteroatom bond-forming reactions. Their instability, particularly for those derived from acyclic 1,3-dicarbonyl compounds which readily decompose, makes their isolation and subsequent use in batch processes challenging.[7][8][9][10] Flow chemistry offers a solution by enabling their continuous generation and immediate reaction with a trapping agent.
Logical Relationship for Ylide Generation and Trapping
The process involves the deprotonation of a suitable precursor in the presence of a Bi(III) salt to form the bismuthonium ylide, which is then immediately intercepted by an electrophile.
Experimental Protocol: Hypothetical Flow Synthesis via a Bismuthonium Ylide
This protocol outlines a potential method for the reaction of an in-situ generated bismuthonium ylide with an aldehyde.
Reagents and Stock Solutions:
-
Solution A (Ylide Precursor): A 0.2 M solution of a 1,3-dicarbonyl compound (e.g., dimedone) and a 0.2 M solution of a non-nucleophilic base (e.g., DBU) in THF.
-
Solution B (Bismuth Salt): A 0.2 M solution of triphenylbismuth (B1683265) dichloride in THF.
-
Solution C (Electrophile): A 0.2 M solution of an aldehyde (e.g., benzaldehyde) in THF.
Flow System Setup:
-
A flow chemistry system with three pumps, two T-mixers, and two reactors in series.
-
Reactor 1 (Ylide Generation): A 2 mL stainless steel loop reactor at -20 °C.
-
Reactor 2 (Trapping Reaction): A 5 mL PFA coil reactor at room temperature.
-
A back pressure regulator set to 5 bar.
Procedure:
-
Solutions A and B are pumped at equal flow rates (e.g., 0.1 mL/min each) into the first T-mixer and then through Reactor 1. This provides a residence time of 10 minutes for the formation of the bismuthonium ylide.
-
The stream from Reactor 1 is mixed with Solution C (pumped at 0.2 mL/min) at the second T-mixer.
-
The resulting mixture flows through Reactor 2, with a residence time of 12.5 minutes, to allow for the reaction between the ylide and the aldehyde.
-
The product stream is collected for subsequent work-up and analysis.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Concentration of Precursors | 0.2 M |
| Flow Rate (Solution A & B) | 0.1 mL/min each |
| Flow Rate (Solution C) | 0.2 mL/min |
| Residence Time (Reactor 1) | 10 min |
| Temperature (Reactor 1) | -20 °C |
| Residence Time (Reactor 2) | 12.5 min |
| Temperature (Reactor 2) | Room Temperature |
| Expected Yield | >70% |
Conclusion
The application of flow chemistry to the synthesis and use of unstable bismuth reagents holds significant promise for overcoming the limitations of traditional batch methods. By enabling the controlled, in-situ generation and rapid consumption of these reactive species, flow chemistry can lead to higher yields, improved safety, and greater scalability. While the field is still developing, the principles outlined in these application notes, drawn from analogous well-established flow chemistry processes, provide a solid foundation for researchers and drug development professionals to explore the potential of this powerful combination of technologies. Further research into specific, optimized flow protocols for a wider range of unstable bismuth reagents will undoubtedly expand their utility in modern organic synthesis.
References
- 1. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enabling the use of unstable, hazardous reagents with continuous flow synthesis [dspace.mit.edu]
- 5. Pentavalent organobismuth reagents in organic synthesis: alkylation, alcohol oxidation and cationic photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A new method of generation of bismuthonium ylides and their efficient trapping with sulphenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"common side reactions in organobismuthine synthesis"
Welcome to the technical support center for organobismuthine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: My reaction to form a triarylthis compound has a low yield and the crude product is a yellow, oily residue instead of a white solid. What is happening?
A1: This is a common issue, particularly when using Grignard reagents for the synthesis. The yellow color often indicates the presence of a biphenyl (B1667301) side product, which is formed through a Wurtz-Fittig type coupling reaction between the Grignard reagent and unreacted aryl halide.[1] This side reaction is favored by higher concentrations of the aryl halide and elevated reaction temperatures.[1] The formation of biphenyl consumes your starting material and complicates purification.
Troubleshooting Steps:
-
Control Temperature: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the bismuth halide to the Grignard reagent.[2]
-
Slow Addition: Add the bismuth trichloride (B1173362) solution slowly to the Grignard reagent to avoid localized heating and high concentrations of reactants.
-
Dilution: Using a more dilute reaction mixture can minimize the formation of the biphenyl side product.[3]
-
Purification: Biphenyl can often be removed from the desired triphenylmethanol (B194598) product by trituration with petroleum ether or recrystallization from a suitable solvent like ethanol (B145695).[1][2]
Q2: I am trying to synthesize a trialkylthis compound, but the product seems to decompose upon isolation, even under an inert atmosphere. Why is this happening and what can I do?
A2: Trialkylbismuthines, especially those with lighter alkyl groups, are known to be highly unstable.[4] They are prone to thermal decomposition and are often pyrophoric (ignite spontaneously in air).[4] Dialkylhalobismuthines are also known to be unstable and cannot be stored.[4]
Troubleshooting Steps:
-
Strictly Anaerobic and Anhydrous Conditions: The synthesis and handling of trialkylbismuthines must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Low-Temperature Synthesis and Handling: Perform the reaction and subsequent manipulations at low temperatures to minimize thermal decomposition.
-
In Situ Use: Due to their instability, it is often best to use trialkylbismuthines in situ for subsequent reactions without isolation.
-
Stabilization: The stability of organobismuth compounds can sometimes be increased by using bulky ligands or by forming stable cyclic frameworks.[5][6]
Q3: My NMR spectrum of a heteroleptic (mixed-ligand) organothis compound shows more species than expected. What could be the cause?
A3: This is likely due to redistribution or dismutation reactions. Organobismuth compounds can undergo scrambling of their organic substituents, leading to a mixture of different organothis compound species. For example, attempting to synthesize a diarylalkylthis compound might result in a mixture containing the desired product along with triarylthis compound and dialkylarylthis compound.
Troubleshooting Steps:
-
Use of Stabilizing Ligands: Employing pincer-type or other chelating ligands can help to stabilize the desired heteroleptic structure and suppress redistribution reactions.
-
Careful Control of Stoichiometry and Reaction Conditions: Precise control over the stoichiometry of your reagents and maintaining optimal reaction temperatures can help to favor the formation of the desired product.
-
Purification Challenges: Separating these mixtures can be challenging. Chromatographic methods may be effective, but the instability of the compounds can be a limiting factor.
Q4: I observe the formation of a black precipitate during my reaction or workup. What is it?
A4: The formation of a black precipitate is often indicative of the decomposition of your organobismuth compound to elemental bismuth.[6] This can be caused by several factors:
-
Exposure to Air or Moisture: Many organobismuthines, particularly alkyl derivatives, are sensitive to air and moisture and will decompose to form bismuth oxides and ultimately elemental bismuth.[4]
-
Thermal Instability: As mentioned, many organobismuth compounds are thermally labile and can decompose upon heating.[4]
-
Reaction with Protic Solvents: Grignard and organolithium reagents used in the synthesis are highly basic and will be quenched by protic solvents (like water or alcohols), which can also lead to the decomposition of organobismuth intermediates.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously exclude air and moisture from your reaction setup.[7]
-
Temperature Control: Maintain the recommended temperature for your specific synthesis.
-
Anhydrous Solvents: Use properly dried, anhydrous solvents.
-
Workup Procedure: Quench the reaction carefully with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride) at a low temperature.
Data Presentation: Side Product Formation in Organothis compound Synthesis
The following table summarizes quantitative data on the formation of side products in organothis compound synthesis from various literature sources.
| Desired Product | Synthetic Method | Key Side Product(s) | Reaction Conditions | Yield of Desired Product | Yield of Side Product | Reference(s) |
| Benzoic Acid | Phenylmagnesium bromide + CO₂ | Biphenyl | Not specified | 0.145g | 0.054g | [8] |
| Tris(ortho-chloromethylphenyl)bismuthane | Grignard Reagent + BiCl₃ | Not specified | Not specified | 27% | Not quantified | [6] |
| Triphenylbismuth (B1683265) | Phenylmagnesium bromide + BiCl₃ | Biphenyl | High concentration of bromobenzene (B47551) and increased temperature favor biphenyl formation. | Not specified | Major impurity | [1] |
Mandatory Visualization
Logical Workflow for Troubleshooting Low Yields in Organothis compound Synthesis
Caption: A logical workflow for troubleshooting low reaction yields in organothis compound synthesis.
Reaction Pathway for Wurtz-Fittig Side Product Formation
Caption: Formation of biphenyl as a side product during the synthesis of triarylbismuthines.
General Scheme for Redistribution (Dismutation) Reactions
Caption: Equilibrium of organothis compound species due to redistribution reactions.
Experimental Protocols
Protocol 1: Synthesis of Triphenylbismuth via Grignard Reagent
This protocol is adapted from a standard laboratory procedure for the synthesis of triphenylbismuth.[2][9]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Bismuth(III) chloride (BiCl₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[9]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Grignard Reagent Preparation:
-
All glassware must be oven-dried and assembled hot under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a color change. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Bismuth Trichloride:
-
In a separate flask, prepare a solution or suspension of anhydrous bismuth(III) chloride in anhydrous diethyl ether or THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the bismuth(III) chloride solution/suspension to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous ammonium chloride or sodium bicarbonate solution.[9] Caution: Do not use acid for the quench as triphenylbismuth is acid-sensitive.[9]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure triphenylbismuth as white crystals.[2]
-
Protocol 2: General Considerations for Synthesis of Air-Sensitive Trialkylbismuthines
Due to their high reactivity and instability, the synthesis of trialkylbismuthines requires specialized techniques.
Key Considerations:
-
Inert Atmosphere: All manipulations must be carried out under a dry, oxygen-free atmosphere using either a Schlenk line or a glovebox.[7]
-
Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried), and all solvents and reagents must be anhydrous. The presence of water will quench the organolithium or Grignard reagents and lead to decomposition.[7]
-
Low Temperatures: Reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize decomposition of the product.
-
Reagent Purity: The purity of the starting alkyl halide and the quality of the organolithium or Grignard reagent are crucial for obtaining good yields and minimizing side reactions.
-
Isolation vs. In Situ Use: Given their instability, trialkylbismuthines are often generated and used immediately in the next reaction step without isolation. If isolation is necessary, it must be done at low temperatures and under a strictly inert atmosphere.
General Procedure Outline:
-
Prepare the organolithium or Grignard reagent in an appropriate anhydrous solvent (e.g., diethyl ether, THF, or hexane) under an inert atmosphere.
-
In a separate Schlenk flask, prepare a slurry of anhydrous bismuth(III) halide in the same solvent.
-
Cool both solutions to the desired low temperature (e.g., -78 °C).
-
Slowly transfer the organometallic reagent to the bismuth halide slurry via cannula with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time, and then slowly warm to room temperature if the product is stable enough.
-
If the product is to be used in situ, the next reagent is added directly to the reaction mixture.
-
If isolation is attempted, it would typically involve filtration to remove inorganic salts, followed by removal of the solvent under high vacuum at low temperature. The product must be stored and handled under an inert atmosphere at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organometallic Cumulative Practice Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. osti.gov [osti.gov]
- 6. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organobismuth chemistry [a.osmarks.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
"improving the yield and selectivity of bismuth-catalyzed reactions"
Welcome to the technical support center for bismuth-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My bismuth-catalyzed reaction is showing low to no yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in bismuth-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Reagent and Catalyst Purity: Ensure the purity of your starting materials, solvents, and the bismuth catalyst itself. Impurities can act as inhibitors or lead to unwanted side reactions.[2] If necessary, purify your reagents and solvents before use.[1]
-
Catalyst Activity: The chosen bismuth salt's activity is crucial. For instance, in Friedel-Crafts reactions, Bi(OTf)₃ is often more active than other salts like In(OTf)₃ or Cu(OTf)₂ at lower catalytic loadings.[3] Conversely, for certain allylations of benzylic alcohols, BiCl₃ is effective while Bi(OTf)₃ is not.[3] Consider screening different bismuth salts for your specific transformation.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.
-
Temperature: Higher temperatures can sometimes promote side reactions or product decomposition.[2] It's advisable to run the reaction at a range of temperatures to find the optimal balance.
-
Solvent: The choice of solvent can significantly impact yield and selectivity. For example, in the hydrogenation of trans-stilbene (B89595) using a Bi-PN/MgO catalyst, polar aprotic solvents like t-BuOH gave excellent conversion (>99%), while nonpolar solvents like toluene (B28343) and xylene resulted in lower conversions (71% and 51%, respectively).[4]
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or HPLC. Insufficient time can lead to incomplete conversion, while excessive time may cause product decomposition.[2]
-
-
Moisture and Air Sensitivity: While many bismuth catalysts are considered water-compatible Lewis acids, some reactions require anhydrous conditions.[3] The presence of water can sometimes lead to the formation of less active bismuth species like BiOCl from BiCl₃.[3] For moisture-sensitive reactions, ensure glassware is oven- or flame-dried.[1]
-
Catalyst Deactivation: The catalyst may deactivate during the reaction. Common causes include poisoning by impurities, fouling by carbonaceous species, or structural changes.[5][6]
Q2: How can I improve the selectivity (chemo-, regio-, or stereoselectivity) of my bismuth-catalyzed reaction?
A2: Achieving high selectivity is a common challenge. Several strategies can be employed:
-
Ligand Modification: The electronic and steric properties of ligands coordinated to the bismuth center can dramatically influence selectivity. In a chemodivergent coupling reaction, using an electron-rich sulfone ligand favored C(sp²)–N bond formation, while a sulfoximine-based ligand reversed the selectivity to favor C(sp²)–O bond formation.[7]
-
Choice of Bismuth Catalyst: Different bismuth salts can exhibit different selectivities. For instance, Bi(OTf)₃ can lead to the opposite regioselectivity in cyclization reactions compared to PtCl₂.[3]
-
Solvent Effects: The solvent can play a crucial role in controlling selectivity. As mentioned earlier, solvent polarity can significantly affect conversion and selectivity in hydrogenation reactions.[4]
-
Additives: The use of additives can modulate the reactivity and selectivity of the bismuth catalyst. For example, the combination of Bi(OTf)₃ with LiClO₄ was found to generate a more reactive cationic species in certain cyclization reactions.[3]
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of a reaction, thereby affecting selectivity.
Q3: My bismuth catalyst appears to have deactivated. What are the possible reasons and can it be regenerated?
A3: Catalyst deactivation is a significant issue that can halt a reaction.
-
Mechanisms of Deactivation:
-
Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can strongly adsorb to the catalyst's active sites.[6]
-
Leaching: The active bismuth species may leach from the support into the reaction medium.[5]
-
Fouling: Carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites.[6]
-
Sintering/Agglomeration: At high temperatures, catalyst particles can agglomerate, reducing the active surface area.[5]
-
Oxidation State Changes: The active oxidation state of bismuth may change to a less active one during the reaction.[4]
-
-
Regeneration Strategies:
-
In some cases, deactivated bismuth catalysts can be regenerated. For a Bi-promoted Pt catalyst used in glycerol (B35011) oxidation, deactivation was caused by the adsorption of chelating intermediates. A post-heat treatment at 200–300 °C was effective in removing these intermediates and regenerating the catalyst.[5]
-
For ammoxidation catalysts where molybdenum and bismuth are lost, a regeneration process involving impregnation with a solution containing soluble molybdenum and bismuth species followed by calcination has been developed.[8][9]
-
Troubleshooting Guides
Issue 1: Low Yield in a Bi(OTf)₃-catalyzed Friedel-Crafts Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use fresh or properly stored Bi(OTf)₃. Consider adding a co-catalyst like LiClO₄. | Bismuth triflate is hygroscopic and can lose activity upon prolonged exposure to air. Additives can enhance the Lewis acidity.[3] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. | Friedel-Crafts reactions often require thermal activation to proceed at a reasonable rate. |
| Inappropriate Solvent | Screen different solvents. For some acylations, ionic liquids have been shown to dramatically increase catalyst activity.[10] | Solvent polarity and coordinating ability can significantly influence the catalytic activity. |
| Presence of Water | Although Bi(OTf)₃ is water-tolerant, adding molecular sieves can improve yields in some cases, suggesting water can still have a negative impact.[3] | Water can hydrolyze the catalyst or react with the electrophile. |
Issue 2: Poor Selectivity in a Bismuth-Catalyzed Allylation
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Bismuth Salt | Screen different bismuth salts (e.g., BiCl₃, Bi(OTf)₃). | The nature of the counter-ion can influence the Lewis acidity and steric environment of the catalyst, affecting selectivity.[3] |
| Suboptimal Solvent | Test a range of solvents with varying polarities. | The solvent can influence the stability of intermediates and transition states, thereby directing the reaction towards a specific pathway.[4] |
| Unfavorable Temperature | Optimize the reaction temperature. Lower temperatures often favor higher selectivity. | At lower temperatures, the reaction is more likely to be under kinetic control, favoring the pathway with the lower activation energy. |
| Ligand Effects Not Utilized | If applicable, introduce chiral ligands for asymmetric reactions or other ligands to control chemo- and regioselectivity. | Ligands can create a specific steric and electronic environment around the bismuth center, which is key for controlling selectivity.[7] |
Data Presentation
Table 1: Effect of Solvent on the Yield of Bismuth-Catalyzed Hydrogenation of trans-Stilbene
| Solvent | Conversion (%) | Selectivity (%) |
| t-BuOH | >99 | >99 |
| Toluene | 71 | - |
| Xylene | 51 | - |
| (Data extracted from a study on a heterogeneous bismuth nanocatalyst)[4] |
Table 2: Comparison of Catalysts for a Friedel-Crafts Reaction of 3-Alkyl-3-hydroxy-2-oxindole
| Catalyst (10 mol%) | Yield (%) |
| Bi(OTf)₃ | High |
| In(OTf)₃ | High |
| Cu(OTf)₂ | High |
| Ce(OTf)₃ | Decreased |
| Sn(OTf)₂ | Decreased |
| (Data summarized from a review on trends in bismuth catalysis)[3] |
Experimental Protocols
Protocol 1: General Procedure for Bi(OTf)₃-Catalyzed Friedel-Crafts Alkenylation
This protocol describes the reaction of acyl chlorides or vinyl chlorides with arenes to afford 1,1-diarylalkenes.[3]
-
To a solution of the arene (1.0 mmol) in a suitable solvent (e.g., dichloroethane), add Bi(OTf)₃ (5-10 mol%).
-
Add the acyl chloride or vinyl chloride (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the required time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Photoredox Barbier Allylation of Aldehydes using a Bismuth Catalyst
This protocol describes the synthesis of homoallylic alcohols from aldehydes and allylbromide.[11]
-
In a reaction vessel, combine the aldehyde (1.0 mmol), Bi(OTf)₃ (catalytic amount), an organic dye (e.g., 3CzClIPN) as a photocatalyst, and a Hantzsch ester as a sacrificial reducing agent.
-
Add a mixture of ethanol (B145695) and water as the solvent.
-
Irradiate the mixture with blue LED lights at room temperature.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic extracts, evaporate the solvent, and purify the residue by chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yield and selectivity issues in bismuth-catalyzed reactions.
Caption: Diagram illustrating ligand-controlled chemodivergent selectivity in bismuth catalysis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deactivation and regeneration of in situ formed bismuth-promoted platinum catalyst for the selective oxidation of glycerol to dihydroxyacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Ligand-Controlled Chemodivergent Bismuth Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4052332A - Catalyst regeneration with impregnation of bismuth and molybdenum - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. Activation of bismuth(III) derivatives in ionic liquids: novel and recyclable catalytic systems for Friedel-Crafts acylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photoredox Allylation Reactions Mediated by Bismuth - ChemistryViews [chemistryviews.org]
Technical Support Center: Trimethylbismuthine (TMBi) Precursor Delivery in MOCVD
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trimethylbismuthine (TMBi) as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD).
Frequently Asked Questions (FAQs)
Q1: What is Trimethylthis compound (TMBi) and what are its primary applications in MOCVD?
A1: Trimethylthis compound (Bi(CH₃)₃), also known as TMBi, is a liquid, metal-organic precursor used to deposit bismuth-containing thin films via MOCVD.[1] Its primary applications include the synthesis of III-V semiconductors, such as those used in infrared detectors and thermoelectric devices.[2]
Q2: What are the key physical and chemical properties of TMBi relevant to MOCVD?
A2: TMBi is a colorless, air and moisture-sensitive liquid.[1][3] It is pyrophoric, meaning it can ignite spontaneously on contact with air.[1] It has a boiling point of 110 °C and is soluble in non-polar organic solvents.[3][4] Due to its sensitivity, it must be handled under an inert atmosphere.[1]
Q3: How is TMBi typically delivered to the MOCVD reactor?
A3: TMBi is delivered to the MOCVD reactor using a stainless steel bubbler. An inert carrier gas, such as nitrogen or hydrogen, is passed through the liquid TMBi. The carrier gas becomes saturated with TMBi vapor and transports it to the reaction chamber.[5][6] Precise control of the bubbler temperature and carrier gas flow rate is crucial for reproducible delivery.[7]
Q4: What are the main safety precautions when working with TMBi?
A4: Due to its pyrophoric and toxic nature, stringent safety protocols are mandatory.[1] Always handle TMBi in an inert atmosphere, such as a glovebox or with a Schlenk line.[8] Appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves, must be worn.[1] A Class D fire extinguisher for metal fires and a container of powdered lime or dry sand should be readily available to smother any potential fires.
Trimethylthis compound (TMBi) Properties
| Property | Value |
| Chemical Formula | Bi(CH₃)₃ |
| Molecular Weight | 254.08 g/mol [4] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 110 °C[4] |
| Melting Point | -86 °C[4] |
| Density | 2.3 g/cm³[4] |
Trimethylthis compound Vapor Pressure
The vapor pressure of TMBi can be calculated using the following equation:
ln(p(Pa)) = 20.972 - 3197.86 / (T(K) - 42.374)
| Temperature (°C) | Temperature (K) | Vapor Pressure (Pa) | Vapor Pressure (Torr) |
| 0 | 273.15 | 338.6 | 2.54 |
| 10 | 283.15 | 647.3 | 4.86 |
| 20 | 293.15 | 1178.6 | 8.84 |
| 30 | 303.15 | 2064.9 | 15.49 |
| 40 | 313.15 | 3485.8 | 26.15 |
| 50 | 323.15 | 5707.9 | 42.81 |
Troubleshooting Guides
Issue 1: Low or Inconsistent Growth Rate
Q: My growth rate is significantly lower than expected or is fluctuating between runs. What are the potential causes and how can I troubleshoot this?
A: Low or inconsistent growth rates are often linked to issues with precursor delivery. Here are the common causes and solutions:
-
Low Bubbler Temperature:
-
Cause: The vapor pressure of TMBi is highly dependent on temperature. If the bubbler temperature is too low, the amount of precursor carried to the reactor will be insufficient.
-
Solution: Gradually increase the bubbler temperature in small increments (e.g., 2-5 °C) to increase the TMBi vapor pressure. Refer to the vapor pressure table above for guidance. Ensure the temperature remains below the precursor's decomposition temperature.
-
-
Carrier Gas Flow Rate Issues:
-
Cause: An incorrect or unstable carrier gas flow rate through the bubbler will lead to inconsistent precursor pickup.
-
Solution: Verify the mass flow controller (MFC) for the carrier gas is functioning correctly and has been recently calibrated. Check for any leaks in the gas lines.
-
-
Precursor Decomposition in the Bubbler:
-
Cause: Prolonged heating of the TMBi bubbler, even at a seemingly safe temperature, can lead to gradual decomposition of the precursor over time, reducing its volatility.
-
Solution: If the precursor has been in use for an extended period, consider safely removing and disposing of the old TMBi and recharging the bubbler with a fresh supply.
-
-
Incorrect Bubbler Liquid Level:
-
Cause: If the carrier gas dip tube is not sufficiently submerged in the liquid TMBi, the gas will not be effectively saturated with the precursor vapor.
-
Solution: Ensure the bubbler is filled to the appropriate level as recommended by the manufacturer.
-
Issue 2: Poor Film Uniformity
Q: I am observing poor film uniformity across my substrate. What could be the cause?
A: Non-uniform films can result from several factors related to precursor delivery and reactor conditions:
-
Inconsistent Precursor Flow:
-
Cause: Fluctuations in the TMBi delivery rate, as described in "Issue 1," can lead to variations in the film thickness across the substrate.
-
Solution: Address all potential causes of inconsistent precursor delivery, including bubbler temperature, carrier gas flow, and precursor degradation.
-
-
Premature Precursor Reactions:
-
Cause: If the temperature of the gas lines between the bubbler and the reactor is too high, TMBi may decompose prematurely, leading to deposition on the line walls and a non-uniform supply to the substrate.
-
Solution: Ensure the temperature of the delivery lines is maintained at a level that prevents condensation but is well below the decomposition temperature of TMBi. A general rule of thumb is to keep the lines 10-20 °C above the bubbler temperature.
-
-
Reactor Flow Dynamics:
-
Cause: The design of the MOCVD reactor and the gas flow patterns can significantly impact film uniformity.
-
Solution: Optimize reactor pressure, total gas flow rate, and the rotation speed of the substrate platter to achieve a more uniform distribution of the precursor over the substrate.
-
Issue 3: Suspected Precursor Decomposition
Q: I suspect my TMBi precursor is decomposing. What are the signs and how can I confirm this?
A: Precursor decomposition can lead to a range of problems in your MOCVD process. Here’s what to look for and how to investigate:
-
Signs of Decomposition:
-
A noticeable change in the color of the TMBi liquid in the bubbler (e.g., darkening).
-
The presence of solid precipitates in the bubbler.
-
Deposition of a metallic bismuth film on the walls of the bubbler or in the delivery lines.
-
A gradual decrease in growth rate over time, even with consistent process parameters.
-
-
Confirmation and Mitigation:
-
Visual Inspection: If possible and safe to do so, visually inspect the TMBi in the bubbler for any changes in appearance.
-
Bubbler Bypass Test: Run a short deposition with the carrier gas bypassing the TMBi bubbler. If you still observe some growth, it may indicate residual bismuth in the lines from previous decomposition.
-
Replace Precursor: The most reliable solution is to replace the suspected degraded precursor with a fresh batch.
-
Experimental Protocols
Protocol 1: Bubbler Health Check
This protocol is designed to verify the proper functioning of the TMBi bubbler and delivery system.
-
System Preparation:
-
Ensure the MOCVD system is in a safe, idle state.
-
Verify that the inert gas supply to the glovebox or Schlenk line is active and maintaining a positive pressure.
-
-
Parameter Verification:
-
Check the setpoint and actual temperature of the bubbler's thermal bath. Ensure they are stable and matching.
-
Verify the setpoint and actual flow rate of the carrier gas MFC.
-
Confirm the pressure in the bubbler is stable and within the expected range.
-
-
Vapor Pressure Correlation:
-
With the carrier gas flowing through the bubbler, monitor the downstream pressure or concentration using an appropriate sensor if available.
-
Compare the measured value with the expected value based on the bubbler temperature and carrier gas flow rate. A significant deviation may indicate a problem.
-
-
Visual Inspection (if applicable and safe):
-
If the bubbler design allows for safe visual inspection, check the liquid level and look for any signs of precursor degradation as mentioned in "Issue 3".
-
Protocol 2: Delivery Line Cleaning for TMBi Residues
This protocol outlines a general procedure for cleaning TMBi and its decomposition byproducts from MOCVD delivery lines. Always consult your institution's safety protocols and the MOCVD system manufacturer's guidelines before performing any maintenance.
-
System Shutdown and Purge:
-
Safely shut down the MOCVD system and cool the reactor and delivery lines to room temperature.
-
Isolate the TMBi bubbler from the delivery lines.
-
Thoroughly purge the delivery lines with a high flow of inert gas (e.g., nitrogen) to remove any residual TMBi vapor.
-
-
Solvent Rinse (for pyrophoric residues):
-
Caution: This step involves handling flammable solvents and should be performed with extreme care and proper ventilation.
-
Under an inert atmosphere, introduce a dry, non-polar, and compatible solvent (e.g., hexane (B92381) or toluene) into the delivery lines.
-
Allow the solvent to flow through the lines to dissolve any residual TMBi.
-
Collect the solvent waste in a designated, properly labeled hazardous waste container.[2]
-
Repeat the rinse process two to three times.[1]
-
-
Quenching of Rinse Solvent:
-
The collected solvent rinses will contain residual pyrophoric material and must be quenched safely.
-
In a fume hood, slowly add the solvent waste to a larger container with a stir bar, partially filled with isopropanol (B130326). The isopropanol will react with and neutralize the pyrophoric residues.
-
After the initial reaction subsides, slowly add methanol, followed by a small amount of water to ensure complete quenching.[9]
-
-
Line Bake-out:
-
After the solvent rinse, heat the delivery lines under a continuous flow of inert gas to evaporate any remaining solvent. The bake-out temperature should be compatible with the system's materials and seals.
-
-
Leak Check:
-
After reassembling the system, perform a thorough leak check of all connections before reintroducing the TMBi precursor.
-
Visualizations
Caption: Troubleshooting workflow for low or inconsistent growth rate.
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of bubbler performance for low-volatility liquid precursor delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. alicat.com [alicat.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
Technical Support Center: Purification of Air-Sensitive Organobismuth Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the purification of air-sensitive organobismuth compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes organobismuth compounds air-sensitive?
A1: The air sensitivity of organobismuth compounds stems from the nature of the carbon-bismuth (C-Bi) bond and the oxidation state of the bismuth atom. Most aliphatic organobismuth(III) compounds are easily oxidized, and the lighter alkyl members can even be pyrophoric, igniting spontaneously in air.[1] The C-Bi bond is the weakest among the group 15 elements (P, As, Sb, Bi), making it susceptible to cleavage.[1] Decomposition can be initiated by exposure to atmospheric oxygen and moisture, leading to the formation of bismuth oxides or other degradation products.[2] While many triaryl bismuth(III) compounds are more stable, they can still degrade under harsh conditions.[1]
Q2: What are the primary laboratory techniques required for handling these compounds?
A2: The manipulation of air-sensitive compounds requires specialized laboratory apparatus to maintain an inert atmosphere. The most common techniques include:
-
Schlenk Line: A dual-bank vacuum manifold that allows for the easy switching between a vacuum and a flow of inert gas (typically argon or nitrogen).[3][4] This is essential for performing reactions, filtrations, and solvent removal under an inert atmosphere.[5]
-
Glovebox: An enclosed chamber with a controlled inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O) that allows for more complex manipulations than a Schlenk line.[3][6][7] It is ideal for handling solids, preparing samples for analysis, and performing chromatography.[2][8]
-
Cannula Transfer: The use of a double-tipped needle (cannula) to transfer air-sensitive liquids or solutions between sealed vessels under a positive pressure of inert gas.[5]
Q3: Which inert gas, Argon or Nitrogen, is better for this type of chemistry?
A3: Both nitrogen and argon are commonly used. Argon is truly inert and its higher density makes it effective at creating a protective blanket over reactions.[3] However, it is significantly more expensive. Nitrogen is less expensive but is not always inert; it can act as a ligand for some transition metal complexes.[3] For most organobismuth chemistry, high-purity nitrogen is sufficient, but for highly sensitive systems or when transition metal catalysts are involved, argon is the preferred choice.
Q4: How can I assess the purity of my final organobismuth compound?
A4: Purity assessment for air-sensitive compounds must be conducted using methods that avoid exposure to the atmosphere.
-
NMR Spectroscopy: This is the most common non-destructive technique.[5] Samples are prepared in a glovebox using an NMR tube with a sealable cap (like a Young's tap) to maintain an inert atmosphere.[5]
-
Melting Point Determination: Pure crystalline solids have sharp melting points. A broad melting range often indicates impurities.[9] The sample can be sealed in a capillary under an inert atmosphere.
-
Elemental Analysis: Provides the elemental composition of the compound.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired compound.[10]
-
X-ray Crystallography: Provides the definitive structure of a crystalline compound and confirms its purity.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of air-sensitive organobismuth compounds.
Problem 1: The compound decomposes during solvent removal.
| Potential Cause | Suggested Solution |
| Thermal Instability | Many organobismuth compounds, especially alkyl derivatives, are thermally unstable.[1] Remove the solvent in vacuo at low temperatures (e.g., 0 °C or below room temperature). Use a cold trap with liquid nitrogen or a dry ice/acetone bath to protect the vacuum pump.[2][5] |
| Atmospheric Leak | A small leak in the Schlenk line or glassware can introduce oxygen/moisture, causing rapid decomposition. Ensure all glass joints are properly sealed with high-vacuum grease and that there are no cracks in the glassware. Regularly check the integrity of your Schlenk line. |
| Solvent Impurities | Residual water or oxygen in the solvent can cause degradation upon concentration. Ensure all solvents are rigorously dried and degassed before use.[3][11] |
Problem 2: Low or no recovery of solid product after recrystallization.
| Potential Cause | Suggested Solution |
| Incorrect Solvent Choice | The compound may be too soluble in the chosen solvent, even at low temperatures. Select a solvent or solvent system where the compound is highly soluble when hot but sparingly soluble when cold.[12] This often requires trial-and-error with small quantities. |
| "Oiling Out" | The compound separates as a liquid oil instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[13] Try a lower-boiling point solvent, slow down the cooling rate, or add a co-solvent in which the compound is less soluble. |
| Mechanical Losses | Fine powders can be difficult to collect. During cannula filtration of the supernatant, ensure the tip of the cannula does not touch the solid.[2] When using a filter stick, ensure the frit is properly sealed.[5] Consider using centrifugation to pellet the solid before decanting the supernatant.[14] |
Problem 3: The compound streaks badly during inert atmosphere column chromatography.
| Potential Cause | Suggested Solution |
| Decomposition on Stationary Phase | Standard silica (B1680970) gel is acidic and can decompose sensitive compounds.[15] Deactivate the silica gel by treating it with a base (e.g., triethylamine) in the eluent, or use a less acidic stationary phase like alumina (B75360) or Florisil.[15][16] |
| Compound is too Polar/Basic | Highly polar or basic compounds can interact strongly with the silica gel, leading to streaking.[13][16] Add a small amount of a modifying agent to the eluent, such as triethylamine (B128534) for basic compounds or methanol (B129727) for highly polar ones.[13] |
| Improper Column Packing | Poorly packed columns have channels that lead to inefficient separation. Ensure the column is packed uniformly as a slurry under inert atmosphere to avoid air pockets. |
Quantitative Data Summary
Table 1: Glovebox and Solvent Purity Standards for Air-Sensitive Chemistry
| Parameter | Recommended Level | Method of Achievement |
| Glovebox Oxygen (O₂) Level | < 1 ppm | Circulation through a copper-based catalyst.[6][7] |
| Glovebox Water (H₂O) Level | < 1 ppm | Circulation through molecular sieves.[7] |
| Solvent Water Content | < 10 ppm | Passage through a solvent purification system (SPS) with activated alumina columns or distillation from appropriate drying agents (e.g., Na/benzophenone, CaH₂).[3][17] |
| Solvent Oxygen Content | < 1 ppm | Purging with inert gas followed by freeze-pump-thaw cycles or passage through a supported copper catalyst in an SPS.[3][17][18] |
Experimental Protocols
Protocol 1: Recrystallization using Schlenk Technique
-
Glassware Preparation: Dry all necessary glassware (two Schlenk flasks, filter stick with a sintered glass frit) in an oven (>120 °C) overnight and cool under vacuum.[2]
-
Solvent Degassing: Degas the chosen recrystallization solvent by performing at least three freeze-pump-thaw cycles.[3][18]
-
Dissolution: In a Schlenk flask under a positive pressure of inert gas, add the crude organobismuth compound. Add a minimal amount of the degassed solvent to dissolve the compound. Gentle heating with a heat gun or oil bath may be necessary.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration under an inert atmosphere. Connect the flask containing the hot solution to a second Schlenk flask via a filter stick.[5][19] Using inert gas pressure, carefully push the hot solution through the filter into the second flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to a refrigerator (~4 °C) or freezer (-20 °C) to maximize crystal growth.[2] Slow cooling is crucial for forming pure, large crystals.[2]
-
Isolation: Once crystallization is complete, remove the mother liquor. This can be done by carefully transferring the supernatant to another Schlenk flask via cannula, leaving the crystals behind.[2]
-
Washing & Drying: Wash the crystals with a small amount of cold, degassed solvent to remove any remaining mother liquor. Dry the purified crystals under high vacuum to remove all residual solvent.[2]
Protocol 2: Inert Atmosphere Flash Column Chromatography
-
Preparation: Bring all necessary materials (chromatography column, stationary phase like silica or alumina, sand, solvents, collection flasks/tubes) into a glovebox.[2]
-
Column Packing (Slurry Method): In a beaker, mix the chosen stationary phase (e.g., silica gel) with the initial, least polar eluent to form a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the stationary phase to settle, adding a layer of sand on top to protect the surface.
-
Sample Loading: Dissolve the crude organobismuth compound in a minimal amount of the eluent. Using a pipette, carefully load the solution onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure using a nitrogen or argon line connected via an adapter. Maintain a steady flow rate and collect fractions in separate, labeled flasks or tubes.
-
Gradient Elution (if needed): If a single eluent does not provide good separation, the polarity can be gradually increased by changing the solvent composition.
-
Analysis & Solvent Removal: Analyze the collected fractions using an appropriate method (e.g., TLC, if the compound is stable enough for brief exposure). Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. Organobismuth chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 6. Gas Purification Units for Glove boxes [jacomex.com]
- 7. jove.com [jove.com]
- 8. research.lancaster-university.uk [research.lancaster-university.uk]
- 9. tutorchase.com [tutorchase.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Purification [chem.rochester.edu]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Safe Management of Pyrophoric Trialkylbismuth Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety information, troubleshooting advice, and detailed protocols for the safe handling and management of pyrophoric trialkylbismuth compounds, such as trimethylbismuth (B1197961) (TMBi) and triethylbismuth (TEBi). Adherence to these guidelines is critical to mitigate the inherent risks associated with these highly reactive materials.
Frequently Asked Questions (FAQs)
Q1: What makes trialkylbismuth compounds hazardous?
A1: Trialkylbismuth compounds are pyrophoric, meaning they can spontaneously ignite upon contact with air.[1][2][3] They are also highly reactive with water and other protic solvents, which can lead to the release of flammable gases.[4][5] The primary hazards include fire, explosion, chemical burns, and potential toxicity through inhalation, ingestion, or skin contact.[4][6][7]
Q2: What are the immediate signs of a leak or spill?
A2: A leak or spill of a trialkylbismuth compound will likely result in immediate smoke formation and/or fire upon contact with air.[6] You may also notice a strong, unpleasant odor.
Q3: What is the appropriate personal protective equipment (PPE) for handling these compounds?
A3: A comprehensive PPE ensemble is mandatory and includes:
-
Flame-resistant (FR) lab coat: Nomex or equivalent is recommended.[8][9]
-
Chemical splash goggles and a face shield. [10]
-
Heavy-duty, chemical-resistant gloves: Neoprene or butyl rubber gloves are suitable. It is often recommended to wear a pair of flame-resistant gloves underneath.[5]
-
Closed-toe shoes made of a non-porous material.
-
Ensure that clothing worn under the lab coat is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.[8]
Q4: Can I work alone when handling trialkylbismuth compounds?
A4: No. It is strictly prohibited to work alone with pyrophoric materials.[2] A second person, familiar with the hazards and emergency procedures, must be present and aware of the experiment.
Q5: What type of fire extinguisher should be available?
A5: A Class D dry powder extinguisher is required for fires involving combustible metals and organometallics.[10][11] Standard ABC or carbon dioxide extinguishers may be ineffective or even exacerbate the fire. Do not use water to extinguish a trialkylbismuth fire.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Smoke or fire at the needle tip during transfer. | Minor exposure of the reagent to air at the needle opening. | This is a common occurrence. Remain calm. The small flame will typically self-extinguish as the needle is inserted into the inert atmosphere of the receiving flask. A beaker of sand can be used to extinguish the flame at the needle tip if necessary. |
| The reagent appears cloudy or contains solid precipitates. | Partial decomposition due to exposure to air or moisture; reaction with impurities. | Do not use the reagent. The presence of solids can clog needles and syringes, leading to pressurization and potential blowouts. Contact your supplier or EHS for disposal procedures. |
| Syringe plunger is stuck. | The reagent has seized the syringe due to reaction with residual air or moisture. | Do not attempt to force the plunger. This can cause the syringe to fail catastrophically. Carefully quench the contents of the syringe by slowly drawing a compatible inert solvent (e.g., hexane) into the syringe and then injecting the mixture into a quenching solution (e.g., isopropanol). |
| A vigorous, unexpected reaction or fuming occurs upon addition of the reagent. | The reagent may have been exposed to air or moisture, increasing its reactivity. The reaction flask may contain residual water or other incompatible substances. | Immediately cease the addition. Ensure the reaction is under control and properly cooled. If the reaction is runaway, evacuate the area and initiate emergency procedures. |
Quantitative Data Summary
The following tables summarize key physical and toxicological data for trimethylbismuth. Data for other trialkylbismuth compounds may vary.
Physical Properties of Trimethylbismuth
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉Bi | [7] |
| Molecular Weight | 254.08 g/mol | [7] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 110 °C (decomposes) | [4][6] |
| Melting Point | -86 °C | [12] |
| Flash Point | < 0 °C | [4] |
| Vapor Pressure | 27 mmHg @ 20 °C | [4] |
| Density | 2.3 g/cm³ | [12] |
Toxicological Data for Trimethylbismuth
| Exposure Route | Species | Value | Source(s) |
| Oral (LD₅₀) | Rabbit | 484 mg/kg | [4] |
| Oral (LDLo) | Mouse | 320 mg/kg | [4] |
| Inhalation (LCLo) | Dog | 233 mg/m³ | [13] |
| Intravenous (LD₅₀) | Mouse | 180 mg/kg | [4] |
LD₅₀: Lethal dose, 50% kill; LDLo: Lowest published lethal dose; LCLo: Lowest published lethal concentration.
Experimental Protocols
Protocol 1: Safe Transfer of Trialkylbismuth Liquids Using a Syringe (<20 mL)
! IMPORTANT ! This procedure must be performed in a certified chemical fume hood with the sash at the lowest practical height. A blast shield is recommended.
Materials:
-
Dry, nitrogen-flushed glassware
-
Septum-sealed bottle of trialkylbismuth compound
-
Dry, Luer-lock syringe with a long needle (at least twice the volume of the liquid to be transferred)
-
Inert gas source (e.g., nitrogen or argon) with a bubbler
-
Secondary containment
Procedure:
-
Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere.[8]
-
Purge the dry syringe with inert gas by drawing and expelling the gas at least three times.
-
With a positive flow of inert gas into the trialkylbismuth bottle, pierce the septum with the syringe needle.
-
Slowly draw the desired volume of the liquid into the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a buffer.
-
Withdraw the needle from the reagent bottle.
-
Insert the needle into the septum of the receiving flask, which is also under a positive pressure of inert gas.
-
Slowly add the trialkylbismuth compound to the reaction mixture.
-
After dispensing, pull a small amount of the headspace gas from the reaction flask into the syringe to rinse the needle.
-
Withdraw the syringe and immediately rinse it by drawing up an inert solvent (e.g., hexane) and expelling it into a separate flask containing a quenching agent like isopropanol (B130326).[8] Repeat this rinse cycle at least three times.
Protocol 2: Quenching of Residual Trialkylbismuth Compounds
! IMPORTANT ! This procedure must be performed under an inert atmosphere in a chemical fume hood. An ice bath must be used to control the exothermic reaction.
Materials:
-
Flask containing the residual trialkylbismuth compound
-
Dry, inert solvent (e.g., heptane (B126788) or toluene)
-
Isopropanol (anhydrous)
-
Methanol (B129727) (anhydrous)
-
Deionized water
-
Ice bath
Procedure:
-
Dilute the residual trialkylbismuth compound significantly with a dry, inert solvent like heptane or toluene.[8]
-
Place the flask in an ice water cooling bath.
-
Slowly and dropwise, add isopropanol to the stirred solution. Be prepared for a vigorous reaction and gas evolution.
-
Continue adding isopropanol until the reaction subsides.
-
Once the reaction with isopropanol is complete, slowly add methanol, which is a more reactive quenching agent, to ensure all the pyrophoric material is consumed.
-
After the reaction with methanol ceases, very slowly and carefully add water dropwise to hydrolyze any remaining reactive species.
-
Once the addition of water causes no further reaction, remove the flask from the ice bath and allow it to warm to room temperature.
-
The resulting solution should be disposed of as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Decision workflow for responding to a trialkylbismuth compound spill.
References
- 1. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. chemistry.utah.edu [chemistry.utah.edu]
- 3. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. ereztech.com [ereztech.com]
- 6. guidechem.com [guidechem.com]
- 7. Trimethylbismuth | TMBi | Bi(CH3)3 – Ereztech [ereztech.com]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ucc.ie [ucc.ie]
- 12. dockchemicals.com [dockchemicals.com]
- 13. Trimethyl bismuth - Hazardous Agents | Haz-Map [haz-map.com]
Technical Support Center: Optimizing Bismuth-Photocatalyzed Couplings
Welcome to the technical support center for bismuth-photocatalyzed coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using bismuth photocatalysts in coupling reactions?
A1: Bismuth-based photocatalysts offer several advantages, making them an attractive option for organic synthesis. They are generally low-cost, have low toxicity, and are environmentally benign.[1] Many bismuth compounds can absorb visible light, allowing for reactions to be conducted under milder conditions than traditional methods.[2] Their unique electronic structure, often involving Bi 6s and O 2p hybrid orbitals, allows for a narrow bandgap, which is conducive to visible light absorption.[2]
Q2: Which type of bismuth photocatalyst is best for my coupling reaction?
A2: The optimal photocatalyst depends on the specific transformation you are trying to achieve. Common choices include:
-
Bismuth(III) Oxide (Bi₂O₃): A versatile and commercially available catalyst, effective for various reactions, including α-alkylation of aldehydes and atom-transfer radical addition (ATRA) reactions.[1]
-
Bismuth Vanadate (BiVO₄): Known for its strong visible light absorption, it is often used in C-H functionalization reactions.[1]
-
Bismuth Trichloride (BiCl₃): Acts as a ligand-to-metal charge transfer (LMCT) photocatalyst and is particularly useful for the functionalization of C(sp³)-H bonds.[1]
-
Bismuth Oxyhalides (BiOCl, BiOBr, BiOI): These materials have layered structures that can promote charge separation, enhancing photocatalytic activity.
Q3: What is the general mechanism for bismuth-photocatalyzed couplings?
A3: The general mechanism involves the absorption of light by the bismuth photocatalyst, leading to the generation of an electron-hole pair. The photogenerated electron can then participate in a single-electron transfer (SET) process to activate a substrate, often generating a radical intermediate. This radical can then engage in the desired coupling reaction. The specific mechanistic steps can vary depending on the catalyst and substrates involved. For instance, with BiCl₃, a chlorine radical can be generated, which then abstracts a hydrogen atom to initiate the reaction.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am not getting the desired product yield. What are the common causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors. Follow this workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Catalyst Activity and Loading:
-
Verify Catalyst Quality: Ensure your bismuth photocatalyst was synthesized correctly and is of the expected crystal phase and morphology. For example, different phases of Bi₂O₃ (α, β, γ) can have different photocatalytic activities.[3][4] Characterize your catalyst using techniques like XRD and SEM.
-
Optimize Catalyst Loading: The optimal catalyst loading can vary. Start with a loading of around 1-5 mol% and screen different concentrations.[1] Too high a loading can sometimes lead to light scattering and decreased efficiency.
-
-
Reaction Conditions:
-
Solvent Selection: The choice of solvent is crucial as it can affect substrate solubility and the reaction pathway. Common solvents for bismuth photocatalysis include DMSO, DMF, and acetonitrile. The viscosity of the solvent can also influence the morphology of the catalyst if it's formed in situ.[5]
-
Light Source: Ensure the emission wavelength of your light source overlaps with the absorption spectrum of your bismuth photocatalyst. For most bismuth-based materials, visible light sources like blue or white LEDs are effective.[1] Check the intensity and the distance of the light source from the reaction vessel.
-
Temperature: Most photocatalytic reactions are run at room temperature. However, some transformations may benefit from gentle heating.
-
-
Reagent Purity and Atmosphere:
-
Purity of Starting Materials: Impurities in your substrates or reagents can inhibit the catalytic cycle. Purify starting materials if necessary.
-
Oxygen Content: Dissolved oxygen can act as a quencher for the excited state of the photocatalyst or participate in side reactions. It is often beneficial to degas the solvent and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before starting the irradiation.
-
Issue 2: Formation of Side Products/Byproducts
Q: My reaction is producing significant amounts of side products. How can I improve the selectivity?
A: The formation of byproducts can be due to over-oxidation, substrate decomposition, or alternative reaction pathways.
Troubleshooting Strategies:
-
Reduce Light Intensity: High light intensity can sometimes lead to over-excitation and non-selective reactions. Try reducing the light intensity or increasing the distance between the light source and the reaction vessel.
-
Optimize Reaction Time: Monitor the reaction progress closely. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.
-
Scavengers and Additives: In some cases, the addition of scavengers can help to suppress unwanted side reactions by selectively removing certain reactive species. For example, if you suspect radical-based decomposition, a radical scavenger could be added (though this may also inhibit the desired reaction). For BiCl₃-catalyzed reactions, the addition of tetrabutylammonium (B224687) chloride (TBACl) can generate the active BiCl₅²⁻ species and improve selectivity.[1]
-
pH Adjustment: The pH of the reaction medium can influence the surface charge of the photocatalyst and the stability of the reactants, thereby affecting selectivity. This is particularly relevant in aqueous media.[3]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize typical starting points and ranges for key reaction parameters in bismuth-photocatalyzed couplings.
Table 1: General Reaction Parameters for Bismuth-Photocatalyzed Couplings
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 10 mol% | Higher loadings may not always improve yield and can hinder light penetration. |
| Substrate Conc. | 0.05 - 0.2 M | Higher concentrations can sometimes lead to side reactions or solubility issues. |
| Solvent | DMSO, DMF, MeCN, 2-MeTHF | Solvent choice is crucial and should be optimized for each specific reaction.[5][6] |
| Light Source | Blue LEDs (450-460 nm), White LEDs | The light source should match the absorption profile of the photocatalyst. |
| Temperature | Room Temperature (20-25 °C) | Some reactions may benefit from mild heating (e.g., up to 60 °C). |
| Reaction Time | 4 - 48 hours | Monitor by TLC, GC-MS, or NMR to determine the optimal time. |
Table 2: Comparison of Conditions for Different Bismuth Photocatalysts in Representative Reactions
| Catalyst | Reaction Type | Substrates | Solvent | Light Source | Yield | Reference |
| Bi₂O₃ | α-alkylation | Aldehyde, Alkyl Bromide | DMSO | Visible Light | 45-90% | [1] |
| BiVO₄ | C(sp²)-H Functionalization | N,N-dimethylaniline, Maleimide | 2-MeTHF | 5W Blue LED | 35-97% | [1] |
| BiCl₃/TBACl | C(sp³)-H Alkylation | Alkane, Electron-deficient alkene | MeCN | Not specified | 29-98% | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Bi₂O₃ Nanoparticles
This protocol describes a hydrothermal method for synthesizing Bi₂O₃ nanoparticles.
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Preparation of Precursor Solution: Dissolve bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in dilute nitric acid.
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Precipitation: Add a solution of sodium hydroxide (B78521) (NaOH) dropwise to the bismuth nitrate solution while stirring vigorously until a white precipitate forms and the pH reaches approximately 10.
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Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave and heat at 160 °C for 12 hours.
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Workup: After cooling to room temperature, collect the yellow precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
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Drying and Calcination: Dry the obtained powder in an oven at 80 °C overnight. For specific crystal phases, a calcination step can be added. For example, calcination at 350 °C can yield β-Bi₂O₃, while 500 °C can produce α-Bi₂O₃.[3]
Protocol 2: General Procedure for a Bismuth-Photocatalyzed C-C Coupling Reaction
This protocol provides a general starting point for a photocatalytic coupling reaction.
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Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bismuth photocatalyst (e.g., Bi₂O₃, 1-5 mol%), the aryl halide (1.0 equiv.), and the coupling partner (1.2-2.0 equiv.).
-
Solvent Addition and Degassing: Add the anhydrous and degassed solvent (e.g., DMSO, 0.1 M) via syringe. Seal the vial with a septum and degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Initiation of Reaction: Place the reaction vial at a fixed distance from the light source (e.g., a 5W blue LED lamp). Ensure efficient stirring throughout the reaction.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC-MS, or ¹H NMR.
-
Workup: Upon completion, cool the reaction to room temperature. If the catalyst is heterogeneous, it can be removed by filtration or centrifugation. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Signaling Pathways and Workflows
General Photocatalytic Cycle for Bismuth-Catalyzed Couplings
Caption: A generalized photocatalytic cycle.
This diagram illustrates the fundamental steps in a bismuth-photocatalyzed coupling reaction, starting from the photoexcitation of the catalyst to the formation of the final product and regeneration of the catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Bismuth-based photocatalysts for solar energy conversion - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvents mediated-synthesis of BiOI photocatalysts with tunable morphologies and their visible-light driven photocatalytic performances in removing of arsenic from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Regeneration & Recycling of Bismuth Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bismuth catalysts. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the regeneration and recycling of these catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments.
Issue 1: Decreased Catalytic Activity After Several Runs
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Question: My bismuth-promoted platinum catalyst's activity has significantly dropped after a few glycerol (B35011) oxidation reactions. What is the likely cause and how can I regenerate it?
-
Answer: The deactivation is likely due to the adsorption of chelating intermediates on the catalyst's surface. A post-heat treatment can effectively remove these adsorbed species and regenerate the catalyst.[1]
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Question: I am observing a decline in the performance of my bismuth oxyhalide photocatalyst. What could be the reason?
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Answer: For photocatalysts like bismuth oxybromide (BiOBr), deactivation can occur due to the formation of a high concentration of surface oxygen vacancies under continuous irradiation. While a moderate amount of oxygen vacancies can enhance light absorption, an excess can act as recombination centers for photoexcited electron-hole pairs, thus lowering catalytic activity.[2]
Issue 2: Problems with Catalyst Recovery
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Question: I am finding it difficult to recover my bismuth nanocatalyst from the reaction mixture for recycling. What strategies can I employ?
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Answer: For nanocatalysts, mechanical recyclability can be a challenge. One approach is to use materials with properties that facilitate easier separation. For instance, bismuth phosphate (B84403) (BiPO4) photocatalysts can be synthesized with larger particle sizes and higher density, which allows for recovery through gravity settling.[3] Another strategy involves functionalizing the nanoparticles, such as with tannic acid, which can aid in their colloidal stability and subsequent recovery.[4][5]
Issue 3: Catalyst Leaching
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Question: I suspect my bismuth promoter is leaching from the Pd/C catalyst during the selective oxidation of glucose. How does this affect the catalyst and can it be prevented?
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Answer: Bismuth leaching is a known issue in such reactions. While it might seem counterintuitive, the leached bismuth species can still participate in the catalytic cycle in the solution. However, significant leaching will eventually lead to deactivation. Controlling the pH and temperature of the reaction can help minimize leaching.[6] Selecting catalysts that are insoluble in the reaction medium or modifying the catalyst surface to protect the active components are also effective strategies to prevent leaching.[7]
Issue 4: Irreversible Deactivation of Ammoxidation Catalysts
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Question: My multi-component (K, Co, Ni, Fe, Bi, P, Mo) ammoxidation catalyst has lost significant activity, and simple thermal treatment is not working. What is the cause and is there a specific regeneration protocol?
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Answer: Deactivation in these complex catalysts is often due to the loss of molybdenum during the ammoxidation process. Regeneration requires replenishing the lost components. This can be achieved by impregnating the spent catalyst with an aqueous solution containing both bismuth and molybdenum compounds, followed by calcination.[8][9]
Quantitative Data on Catalyst Performance and Regeneration
The following tables summarize quantitative data on the performance and recycling efficiency of various bismuth catalysts.
Table 1: Regeneration of Bi-Promoted Pt Catalyst for Glycerol Oxidation [1]
| Cycle | Glycerol Conversion (%) | Dihydroxyacetone (DHA) Selectivity (%) |
| Fresh | 98.0 | 85.0 |
| Recycled Run 1 | 97.5 | 84.5 |
| Recycled Run 2 | 97.2 | 84.0 |
| Recycled Run 3 | 96.8 | 83.5 |
| Recycled Run 4 | 96.5 | 83.0 |
| Recycled Run 5 | 96.0 | 82.5 |
Table 2: Recycling Efficiency of Tannic Acid-Functionalized Bismuth Nanoparticles (Bi/TANPs) for Azo Dye Reduction [4][5]
| Cycle | Catalytic Efficiency (%) |
| 1 | ~100 |
| 2 | >97 |
| 3 | >97 |
| 4 | >97 |
| 5 | >97 |
Detailed Experimental Protocols
Protocol 1: Regeneration of a Spent Ammoxidation Catalyst by Impregnation
This protocol is based on the method described for regenerating a deactivated multi-metal oxide catalyst.[8][9]
-
Preparation of Impregnation Solution:
-
Dissolve molybdenum trioxide and phosphoric acid in water to achieve a concentration of at least 29 g/L of molybdenum and 0.8 g/L of phosphorus.
-
Add nitric acid to the solution.
-
Finally, dissolve bismuth nitrate (B79036) pentahydrate in the solution to reach a concentration of at least 11 g/L of bismuth.
-
-
Impregnation:
-
Thoroughly contact the spent catalyst powder with the prepared impregnation solution. The mole ratio of added molybdenum to bismuth should be maintained between 0.5 and 20.
-
Ensure that at least 50% of the molybdenum lost during operation is replaced.
-
-
Separation and Drying:
-
Separate the treated catalyst from any excess solution that has not been absorbed.
-
Dry the catalyst.
-
-
Calcination:
-
Calcine the impregnated catalyst by heating it in an oxidizing atmosphere (e.g., air) at a temperature between 450°C and 650°C to obtain the regenerated, active catalyst.[9]
-
Protocol 2: Regeneration of a Bi-Promoted Platinum Catalyst by Post-Heat Treatment
This protocol is designed to regenerate catalysts used in the selective oxidation of glycerol.[1]
-
Catalyst Recovery:
-
After the reaction, separate the Bi-Pt catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the catalyst with deionized water to remove any residual reactants and products.
-
-
Drying:
-
Dry the recovered catalyst in an oven at a suitable temperature (e.g., 80-100°C) to remove water.
-
-
Heat Treatment:
-
Place the dried catalyst in a furnace.
-
Heat the catalyst to a temperature between 200°C and 300°C in an inert or oxidizing atmosphere.
-
Maintain this temperature for a specified period (e.g., 1-2 hours) to ensure the complete removal of adsorbed intermediates.
-
-
Cooling and Reuse:
-
Allow the catalyst to cool down to room temperature.
-
The regenerated catalyst is now ready for reuse in subsequent reaction cycles.
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Visualizing Catalytic and Regeneration Processes
Diagram 1: General Deactivation and Regeneration Workflow
Caption: A logical workflow of catalyst deactivation and regeneration cycles.
Diagram 2: Bismuth(III)/Bismuth(V) Redox Cycle in Catalysis
Caption: A simplified signaling pathway for a Bi(III)/Bi(V) redox cycle.[10]
References
- 1. Deactivation and regeneration of in situ formed bismuth-promoted platinum catalyst for the selective oxidation of glycerol to dihydroxyacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Competing Activation and Deactivation Mechanisms in Photodoped Bismuth Oxybromide Nanoplates Probed by Single-Molecule Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Highly efficient recyclable bismuth nanocatalysts fabricated using a facile one-step aqueous method for faster reduction of azo dye contaminants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 8. US4052332A - Catalyst regeneration with impregnation of bismuth and molybdenum - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Stability and Reactivity of Bismuthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvents on the stability and reactivity of bismuthine derivatives. The information is designed to assist researchers in overcoming common experimental challenges and ensuring the success and reproducibility of their work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be decomposing in solution. What are the common causes and how can I mitigate this?
A1: Decomposition of this compound derivatives in solution is a frequent issue, often influenced by the choice of solvent, presence of air and moisture, and temperature. Aryl bismuth compounds are generally more robust than their alkyl counterparts, with triarylbismuthines being notably stable in air. However, aliphatic organobismuth(III) compounds are prone to oxidation, and some lighter alkylbismuthines can be pyrophoric.
Troubleshooting Steps:
-
Solvent Selection: The stability of this compound derivatives is highly solvent-dependent. For instance, α,α,α-trifluorotoluene (TFT) has been shown to be a superior solvent for certain reactions involving diarylbismuth chlorides, leading to faster and more selective outcomes. In contrast, decomposition has been observed in solvents like deuterated benzene (B151609) (C6D6) during NMR studies. Consider using less reactive, anhydrous, and degassed solvents.
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Inert Atmosphere: Most organobismuth compounds, especially alkyl derivatives, are sensitive to air and moisture.[1] It is crucial to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as Schlenk lines or gloveboxes.[2][3][4] Ensure all glassware is oven-dried and cooled under an inert gas flow before use.[2]
-
Temperature Control: Thermal stability decreases for heavier pnictogens, making bismuthines generally less stable than their arsenic or antimony analogs.[1][5] Reactions should be conducted at the lowest effective temperature to minimize thermal decomposition.
Q2: I am observing unexpected side products in my reaction involving a this compound derivative. Could the solvent be responsible?
A2: Yes, the solvent can play a direct role in the formation of side products. Solvents can react with this compound derivatives or influence the reaction pathway, leading to undesired outcomes.
Common Scenarios:
-
Protic Solvents: Protic solvents (e.g., alcohols, water) can react with organobismuth compounds, especially those containing reactive Bi-C bonds. This can lead to protonolysis of the this compound and formation of byproducts.
-
Solvent Polarity: The polarity of the solvent can dramatically alter the course of a reaction. For example, the reaction of bismuth(III) halides with alcohols can yield different products depending on whether a polar or apolar solvent is used.
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Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the solvent can influence the efficiency and selectivity of the transmetalation step involving the organobismuth reagent.[6][7][8][9]
Q3: How do I choose the optimal solvent for my reaction involving a this compound derivative?
A3: The choice of solvent depends on several factors, including the specific this compound derivative, the other reactants, and the reaction conditions.
General Guidelines:
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For Stability: Non-polar, aprotic solvents that are thoroughly dried and degassed are often a good starting point for enhancing the stability of sensitive this compound derivatives.
-
For Reactivity: The optimal solvent will depend on the reaction mechanism. For reactions proceeding through polar intermediates, a polar solvent may be beneficial. However, for reactions where the this compound acts as a nucleophile, aprotic solvents are generally preferred to avoid solvation of the nucleophilic center.
-
Literature Precedent: Always consult the literature for similar reactions to see which solvent systems have been used successfully.
Troubleshooting Guides
Issue 1: Low or No Reactivity
| Potential Cause | Troubleshooting Suggestion |
| Poor Solubility of this compound Derivative | Select a solvent in which the this compound derivative is fully soluble at the reaction temperature. Sonication may aid in dissolution. |
| Solvent Inhibition | Certain solvents can coordinate to the bismuth center or other reagents, inhibiting the desired reaction. Try a different solvent with a different polarity or coordinating ability. For example, some bismuth-catalyzed reactions show no conversion in DMSO, hexane, THF, and EtOAc. |
| Decomposition of this compound | If the this compound is unstable in the chosen solvent, it may decompose before it has a chance to react. Confirm the stability of the this compound in the solvent at the reaction temperature by a control experiment (e.g., NMR monitoring). |
Issue 2: Inconsistent Reaction Rates or Yields
| Potential Cause | Troubleshooting Suggestion |
| Variable Water Content in Solvent | Even trace amounts of water can significantly affect the stability and reactivity of this compound derivatives. Always use freshly dried and degassed solvents. Consider using a Sure/Seal™ packaging system for anhydrous solvents.[2][3][4] |
| Solvent Purity | Impurities in the solvent can interfere with the reaction. Use high-purity solvents. |
| Light Sensitivity | Some organobismuth compounds may be light-sensitive. Conduct reactions in flasks wrapped in aluminum foil or in a dark environment. |
Data Presentation
Currently, there is a lack of comprehensive quantitative data in the literature directly comparing the stability and reactivity of a wide range of this compound derivatives in various solvents. Researchers are encouraged to perform their own kinetic studies to determine the optimal solvent for their specific application.
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive this compound Derivatives
This protocol provides a general guideline for the safe handling of air- and moisture-sensitive this compound derivatives.
Materials:
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Oven-dried glassware (Schlenk flask, syringes, needles)
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Inert gas supply (Nitrogen or Argon) with a bubbler
-
Septa
-
Anhydrous, degassed solvent
-
This compound derivative
Procedure:
-
Assemble the reaction glassware while hot from the oven and immediately place it under a positive pressure of inert gas.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
If the this compound derivative is a solid, weigh it out in a glovebox and transfer it to the Schlenk flask. If it is a solution, use a gas-tight syringe to transfer the desired amount.
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Use a gas-tight syringe to add the anhydrous, degassed solvent to the Schlenk flask containing the this compound derivative.
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Maintain a positive pressure of inert gas throughout the experiment by using a bubbler.
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For transfers, use a syringe that has been purged with inert gas multiple times.[3]
Protocol 2: NMR Monitoring of this compound Derivative Stability in Different Solvents
This protocol outlines a method to assess the stability of a this compound derivative in various solvents using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
NMR tubes with J. Young valves or screw caps (B75204) with septa
-
This compound derivative
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A selection of deuterated solvents (e.g., C6D6, CDCl3, THF-d8, DMSO-d6)
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Internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under an inert atmosphere, prepare a stock solution of the this compound derivative and the internal standard in a suitable volatile solvent.
-
In separate NMR tubes, place a known volume of each deuterated solvent to be tested.
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Add a small, known amount of the stock solution to each NMR tube.
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Seal the NMR tubes.
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Acquire an initial ¹H NMR spectrum for each sample at a set temperature (e.g., 25 °C).
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Store the NMR tubes at the desired temperature and acquire subsequent NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
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Monitor the disappearance of the this compound derivative signals and the appearance of any decomposition products relative to the constant signal of the internal standard.
-
Plot the concentration of the this compound derivative versus time for each solvent to compare the rates of decomposition.
Mandatory Visualizations
Caption: Workflow for selecting an optimal solvent for a this compound-mediated reaction.
Caption: A logical guide to troubleshooting low yields in reactions involving this compound derivatives.
References
- 1. Organobismuth chemistry - Wikipedia [en.wikipedia.org]
- 2. web.mit.edu [web.mit.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Organobismuth chemistry [a.osmarks.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates [organic-chemistry.org]
- 9. Palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of Bismuth Droplet Formation in Epitaxial Growth
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the formation of bismuth droplets during the epitaxial growth of bismuth-containing materials. It is intended for researchers, scientists, and professionals in materials science and drug development who utilize techniques like Molecular Beam Epitaxy (MBE).
Troubleshooting Guide
This guide addresses common issues encountered during epitaxial growth that lead to the formation of bismuth-related droplets on the material surface.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| BD-001 | Presence of pure Bismuth (Bi) droplets on the surface. | - Excessive Bismuth Flux: The arrival rate of Bi atoms exceeds their incorporation rate into the film.[1] - Low Growth Temperature: Insufficient thermal energy for Bi adatoms to incorporate into the crystal lattice, leading to their accumulation on the surface.[2][3][4] - Inappropriate V/III Ratio: A low V/III ratio can sometimes promote the formation of metallic droplets. | - Reduce Bi Flux: Decrease the beam equivalent pressure (BEP) of the bismuth source. - Increase Growth Temperature: Carefully raise the substrate temperature to enhance Bi incorporation. Note that excessively high temperatures can limit the overall Bi incorporation.[1] - Optimize V/III Ratio: Increase the Group V precursor flux relative to the Group III flux. |
| BD-002 | Observation of Gallium (Ga) droplets on the surface of GaAsBi films. | - Group III-rich Growth Conditions: A V/III atomic flux ratio of less than 1 promotes the formation of Ga droplets due to a low rate of surface Ga desorption.[5] - Near-Stoichiometric Growth Regime: In some cases, Ga droplets can form when the growth conditions are close to stoichiometric.[6] | - Increase V/III Ratio: Increase the arsenic (As) flux to move towards As-rich growth conditions, which helps prevent Ga droplet formation.[7] - Adjust Growth Rate: Modifying the growth rate can influence the stoichiometry threshold.[6] |
| BD-003 | Formation of biphasic Gallium-Bismuth (Ga-Bi) droplets. | - Ga-rich Growth Conditions: In the presence of a Bi flux, Ga-rich conditions can lead to the formation of Ga-Bi composite droplets.[1][6][7] | - Shift to As-rich Conditions: Substantially increase the V/III ratio to ensure an arsenic-rich growth environment. For As-rich GaAsBi growth, Bi can act as a surfactant, leading to droplet-free films.[6][7] |
| BD-004 | Poor surface morphology with high roughness, even without visible droplets. | - Suboptimal Growth Temperature: The temperature may not be ideal for promoting smooth, layer-by-layer growth. - Lack of Surfactant Effect: The beneficial effects of bismuth as a surfactant may not be realized under the current growth conditions. | - Optimize Growth Temperature: Systematically vary the growth temperature to find the optimal window for smooth morphology. - Utilize Bi as a Surfactant: Under As-rich conditions, Bi can act as a surfactant, improving surface morphology.[6][7][8] Increasing the Bi flux under these conditions can lead to smoother surfaces.[9][10] |
| BD-005 | Droplets remain after growth. | - Droplets formed during growth were not removed. | - Post-growth Annealing: Annealing the sample in a controlled environment can help to desorb or redistribute the droplets. However, this may also lead to film degradation if not performed carefully.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of bismuth droplet formation during epitaxial growth?
A1: Bismuth droplet formation is primarily a consequence of the delicate balance between the arrival rate of bismuth atoms at the growth surface and their incorporation into the crystal lattice.[5][1] Key contributing factors include an excessively high bismuth flux, a low growth temperature which limits the kinetic energy of adatoms for incorporation, and imbalanced V/III flux ratios.[1][2][3][4]
Q2: How does the V/III ratio influence the formation of different types of droplets?
A2: The V/III (Group V to Group III element) flux ratio is a critical parameter that dictates the surface stoichiometry during growth and, consequently, the type of droplets that may form.
-
As-rich conditions (high V/III ratio): In the growth of materials like GaAsBi, maintaining As-rich conditions is crucial for preventing the formation of metallic droplets. Under these conditions, bismuth can act as a surfactant, promoting a smooth, droplet-free surface.[6][7]
-
Ga-rich conditions (low V/III ratio): A low V/III ratio leads to an excess of Ga on the surface, which can result in the formation of Ga droplets. In the presence of a bismuth flux, these conditions can lead to the formation of Ga-Bi composite droplets.[6]
Q3: Can bismuth itself be used to prevent droplet formation?
A3: Yes, paradoxically, bismuth can be used to achieve smoother, droplet-free films under the right conditions. When used as a surfactant in an As-rich environment during the growth of III-V materials, Bi can reduce surface defects and hillocks, leading to atomically smooth surfaces.[8][9][10] The surfactant effect is more pronounced with increasing Bi flux.[9][10]
Q4: What is the effect of growth temperature on Bi droplet formation?
A4: Growth temperature plays a significant role in the kinetics of adatoms on the surface. Lower growth temperatures are often required to incorporate significant amounts of bismuth into the film due to its tendency to surface segregate.[13] However, if the temperature is too low, the mobility of Bi adatoms is reduced, leading to their accumulation and the formation of droplets.[2][3][4][14] Conversely, higher temperatures can increase adatom mobility and promote incorporation, but may also increase the desorption of bismuth, reducing its overall composition in the film.[1]
Q5: Is it possible to remove bismuth droplets after the growth process is complete?
A5: Post-growth annealing is a technique that can be employed to remove or reduce the density of droplets.[12][15] By heating the sample in a controlled environment, the droplets may desorb from the surface. However, the annealing temperature and duration must be carefully optimized, as inappropriate conditions can lead to interdiffusion within the heterostructure or degradation of the film quality.[12] Another approach that has been explored is the use of ion beam sputtering to remove the Bi surfactant layer in situ.[11]
Quantitative Data Summary
The following table summarizes the influence of key growth parameters on the formation of droplets, based on findings from various studies.
| Parameter | Effect on Droplet Formation | Material System Example | Reference |
| V/III Ratio | High V/III ratio (As-rich) promotes droplet-free surfaces. Low V/III ratio (Ga-rich) can lead to Ga or Ga-Bi droplets. | GaAsBi | [6] |
| Growth Temperature | Low temperatures can lead to Bi droplet formation due to reduced adatom mobility. Higher temperatures can reduce droplets but may also decrease Bi incorporation. | GaAsBi, Bi thin films | [1][2][3][4][14] |
| Bismuth Flux | Excessive Bi flux is a direct cause of Bi droplet formation. | GaAsBi | [5][1] |
| Growth Rate | Higher growth rates can more rapidly incorporate Bi from the surface for a given incorporation efficiency. Low growth rates facilitate the growth of bismide alloys with a low density of Bi droplets. | GaAsBi | [1][13] |
Experimental Protocols
Protocol 1: MBE Growth of Droplet-Free GaAsBi Films
This protocol outlines a general procedure for growing GaAsBi films while minimizing droplet formation, based on the principles of maintaining As-rich conditions.
-
Substrate Preparation: Prepare a suitable substrate (e.g., GaAs(001)) and deoxidize it in the MBE chamber by heating under an arsenic overpressure.
-
Buffer Layer Growth: Grow a GaAs buffer layer at a standard temperature (e.g., 580 °C) to ensure an atomically smooth starting surface.
-
Substrate Temperature Reduction: Lower the substrate temperature to the desired growth temperature for GaAsBi (typically in the range of 250-400 °C).
-
Initiation of GaAsBi Growth:
-
Open the Ga and As shutters to initiate GaAs growth.
-
Simultaneously open the Bi shutter.
-
Crucially, maintain a high As:Ga beam equivalent pressure (BEP) ratio (e.g., >10) to ensure As-rich conditions. [7] The exact ratio will need to be optimized for the specific MBE system.
-
-
Monitoring Growth: Use Reflection High-Energy Electron Diffraction (RHEED) to monitor the surface reconstruction and morphology in real-time. A streaky RHEED pattern is indicative of two-dimensional, layer-by-layer growth.
-
Termination of Growth: Close the Ga, As, and Bi shutters to terminate the growth.
-
Cool Down: Cool the sample under an As overpressure to prevent surface degradation.
Protocol 2: Post-Growth Annealing for Droplet Removal
This protocol describes a general method for post-growth annealing to reduce surface droplets.
-
Sample Transfer: After growth, transfer the sample to an annealing chamber or perform the anneal in the MBE growth chamber under ultra-high vacuum.
-
Annealing Parameters:
-
Ramp up the temperature to the desired annealing temperature. The optimal temperature will depend on the material system and the nature of the droplets and typically ranges from 650 °C to 750 °C for GaAs/AlGaAs quantum dots.[12]
-
Hold the sample at the annealing temperature for a specific duration (e.g., 4 minutes).[12]
-
-
Cool Down: Ramp down the temperature to room temperature.
-
Characterization: Characterize the surface morphology using techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to evaluate the effectiveness of the annealing process.
Visualizations
Caption: Experimental workflow for mitigating bismuth droplet formation.
Caption: Relationship between growth parameters and surface morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of growth temperature variation on partially bismuth filled carbon nanotubes synthesis using a soft semi-metallic template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth condition effects on the structure evolution and electrical properties of low-melting-point bismuth films - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. scispace.com [scispace.com]
- 9. [2302.00574] Bismuth surfactant-enhanced III-As epitaxy on GaAs(111)A [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Post-Annealing Effects on Optical Properties of GaAs/AlGaAs Quantum Dots Grown by Droplet Epitaxy [e-asct.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Predictive Computational Modeling in Bismuth Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing computational modeling to predict and avoid side products in bismuth chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My bismuth-catalyzed reaction is giving a poor yield and a white precipitate. What is the likely side product and how can I predict and prevent it?
A1: The most common side product in bismuth-catalyzed reactions, especially when using bismuth carboxylates, is bismuth oxide (Bi₂O₃), which appears as a white precipitate. This is typically caused by the hydrolysis of the bismuth catalyst in the presence of water.[1]
Computational Prediction: You can use Density Functional Theory (DFT) to model the hydrolysis of your bismuth catalyst. By calculating the reaction energies for the interaction of the bismuth complex with water molecules, you can predict its susceptibility to hydrolysis. Comparing the energy barriers for the desired catalytic cycle versus the hydrolysis pathway can indicate the likelihood of bismuth oxide formation under your reaction conditions.
Prevention Strategies:
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Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to rigorously exclude moisture.
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Dry Solvents: Use freshly distilled and dry solvents. The use of molecular sieves can also help to remove trace amounts of water.[2]
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Ligand Design: Computational modeling can help you design or select ligands that protect the bismuth center from hydrolysis. Lone-pair donating ligands, such as certain alkanolamines, can shield the bismuth ion from protonation and subsequent hydrolysis.[1]
Q2: My arylation reaction is producing a mixture of C-N and C-O coupling products. How can I use computational modeling to improve the selectivity?
A2: The formation of both C-N and C-O coupling products is an example of a lack of chemodivergence. Computational modeling, particularly DFT, is a powerful tool to understand and control this selectivity by examining the influence of ligands on the reaction mechanism.[3]
Computational Prediction and Strategy: DFT calculations can be used to model the transition states for both the C-N and C-O bond-forming reductive elimination steps from the high-valent bismuth intermediate. By comparing the activation energies (ΔG‡) for these competing pathways with different ligands, you can predict which ligand will favor your desired product.
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Ligand Electronic Effects: The electronic properties of the ligand are crucial. Electron-rich ligands may favor one pathway, while electron-deficient ligands may favor the other.[3]
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Ligand Steric Effects: The steric bulk of the ligand can also influence the geometry of the transition state and thus the product ratio.
Troubleshooting Workflow:
-
Model the System: Perform DFT calculations on your current system to understand the energy profiles for both reaction pathways.
-
In Silico Ligand Screening: Computationally screen a library of ligands with varying electronic and steric properties.
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Select Candidate Ligands: Identify ligands that are predicted to significantly lower the energy barrier for your desired product while raising it for the undesired one.
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Experimental Validation: Synthesize or procure the most promising ligands and test them experimentally to validate the computational predictions.
Troubleshooting Guides
Issue 1: Unexpected side product formation despite a clean reaction according to TLC.
| Possible Cause | Troubleshooting Steps | Computational Approach |
| Product Instability during Workup | Your product may be sensitive to acid, base, or water used during the workup. Test the stability of your product by exposing a small sample of the crude reaction mixture to the workup conditions and monitoring by TLC.[4] | Model the reactivity of your desired product with the workup reagents (e.g., acids, bases) to predict potential degradation pathways. |
| Reaction with Solvent | Solvents can sometimes participate in side reactions. For example, using ethanol-stabilized chloroform (B151607) can lead to the formation of ethoxy-substituted byproducts. | Include solvent molecules in your DFT calculations to investigate their potential to coordinate to the bismuth center or react with intermediates in the catalytic cycle. |
| Impure Starting Materials | Impurities in your starting materials or bismuth catalyst can lead to unexpected side products. | Computationally model the reactivity of known impurities with your reaction components to predict potential side products. |
Issue 2: Low or no reactivity of the bismuth catalyst.
| Possible Cause | Troubleshooting Steps | Computational Approach |
| Catalyst Deactivation | The bismuth catalyst may be deactivating through aggregation or formation of an inactive species. | Model the aggregation of bismuth species and the formation of potential catalyst resting states to understand deactivation pathways. |
| Incorrect Oxidation State | The active catalytic species may not be forming due to issues with the pre-catalyst activation or the redox cycle. Bismuth catalysis can involve Bi(III)/Bi(V), Bi(I)/Bi(III), or Bi(II)/Bi(III) redox cycles.[5][6] | Use DFT to calculate the energies of intermediates and transition states for the entire catalytic cycle to identify the rate-determining step and potential energetic bottlenecks. |
| Poor Ligand Choice | The ligand may not be suitable for the specific transformation, leading to a high activation barrier for the desired reaction. | Perform computational screening of different ligand scaffolds to identify those that lower the activation energy for the key bond-forming step. |
Data Presentation
Table 1: Computationally Predicted vs. Experimental Product Ratios in a Ligand-Controlled Chemodivergent Bismuth-Catalyzed Coupling Reaction.
| Ligand Type | Computationally Predicted Selectivity (C-N : C-O) | Experimental Selectivity (C-N : C-O) | Overall Yield (%) |
| Electron-Rich Sulfone Ligand | Favors C-N | >20 : 1 | High |
| Electron-Deficient Sulfoximine Ligand | Favors C-O | 1 : 15 | Moderate to High |
Data synthesized from information in references[3][6].
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis-Related Side Products in Bismuth-Catalyzed Reactions
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Reagent and Solvent Preparation:
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Use anhydrous grade solvents, preferably freshly distilled from an appropriate drying agent.
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Solid reagents should be dried under high vacuum for several hours before use.
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If using a bismuth carboxylate catalyst, consider using a hydrolytically stable formulation if available.[1]
-
-
Reaction Setup:
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Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Use a Schlenk line or a glovebox for all manipulations.
-
-
Reagent Addition:
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Dissolve the bismuth catalyst and any solid reagents in the anhydrous solvent under an inert atmosphere.
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Add liquid reagents via a gas-tight syringe.
-
-
Reaction Monitoring:
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Monitor the reaction progress by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
-
Workup:
-
Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, use de-gassed water and minimize the exposure time.
-
Visualizations
Caption: Workflow for integrating computational modeling with experimental practice.
Caption: A logical guide for troubleshooting side products in bismuth chemistry.
References
- 1. shepchem.com [shepchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Ligand-Controlled Chemodivergent Bismuth Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. engineershin.com [engineershin.com]
- 6. Bismuth-photocatalysed Heck-type coupling with alkyl and aryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Organobismuth Reagents in Scale-Up Applications
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the challenges and solutions associated with scaling up chemical reactions involving organobismuth reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with organobismuth reagents?
A1: Scaling up organobismuth reactions presents several key challenges. These include managing the thermal stability of reagents, as many organobismuth compounds, particularly alkyl derivatives, can be unstable.[1] Reproducibility can be poor, often due to the sensitivity of reactions to the quality of starting materials like bismuth(III) bromide.[2] Additionally, practical issues such as the use of cryogenic conditions, managing exothermic steps, poor solubility of products limiting purification options, and the use of solvents with unfavorable safety profiles can complicate large-scale production.[2][3][4]
Q2: Are organobismuth reagents considered too toxic for industrial applications?
A2: Bismuth itself is characterized by its relatively low cost, low toxicity, and low radioactivity compared to other heavy metals, making its derivatives attractive from a "Green Chemistry" perspective.[5][6] While many organobismuth compounds are considered environmentally friendly, some intermediates or specific classes, like diarylbismuthines, can be potent sneezing agents.[1] As with all chemical processes, a thorough risk assessment is necessary, but the inherent low toxicity of bismuth is a significant advantage for industrial applications.[7]
Q3: How can the atom economy of triarylbismuth reagents be improved in large-scale arylation reactions?
A3: A known drawback of some reactions with triarylbismuth reagents is the incomplete transfer of aryl groups, which negatively impacts atom economy on an industrial scale.[5] Strategies to mitigate this include designing reagents where the non-transferable groups are simple and inexpensive. Additionally, developing catalytic cycles where the organobismuth species is regenerated and reused is a key area of research to improve overall process efficiency.[8][9]
Q4: What are the common safety precautions for handling organobismuth compounds on a larger scale?
A4: While bismuth is less toxic than many heavy metals, standard chemical handling precautions are essential.[7] For solid reagents, it is crucial to avoid dust formation, as fine powders can form explosive mixtures with air and pose an inhalation risk. Many organobismuth(III) compounds are sensitive to air and moisture, and lighter alkyl derivatives can be pyrophoric, necessitating handling under an inert atmosphere.[1][6] A comprehensive safety assessment should also address the hazards of all solvents, reagents, and potential exotherms involved in the specific process.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or Inconsistent Yield | - Poor Reagent Quality: Sensitivity to the purity of starting materials (e.g., BiBr₃).[2] - Inefficient Mixing: Localized concentration or temperature gradients in large reactors.[10] - Thermal Instability: Decomposition of thermally sensitive reagents like Me₅Bi, which decomposes at 20°C.[1] - Exotherm Mismanagement: Lithiation and transmetalation steps can be moderately exothermic, leading to side reactions if not controlled.[2][3] | - Reagent Qualification: Source high-purity starting materials and qualify each batch. - Optimize Agitation: Select appropriate stirrer designs and speeds for the vessel size to ensure homogeneity. - Precise Temperature Control: Utilize reactor jackets and cooling systems to maintain optimal reaction temperatures. For known unstable compounds, use cryogenic conditions where necessary, though this presents its own scale-up challenges.[2] - Controlled Addition: Implement slow, controlled addition of reagents for exothermic steps and monitor internal temperature. |
| Difficult Purification | - Poor Product Solubility: The final product may have limited solubility, making purification by standard recrystallization or chromatography challenging.[2] - Slurry Formation: Slurry-to-slurry processes can make reaction monitoring and product isolation difficult.[2] - Impurity Profile: Variable and unpredictable impurity profiles can prevent the development of a robust purification protocol.[2] - Cost of Chromatography: Isolating products via preparative HPLC is often not economically viable at a large scale. | - Develop Chromatography-Free Methods: Focus on developing robust precipitation or crystallization methods. Design of Experiments (DoE) can be a powerful tool for this.[2][3] - Solvent Screening: Replace solvents like THF with more sustainable options like MeTHF to improve aqueous work-ups.[2][3] - Transmetalation: Employ transmetalation to less reactive organometallic intermediates (e.g., organozinc) to achieve cleaner reactions and higher purities, simplifying isolation.[2][3] |
| Poor Reproducibility | - Atmospheric Sensitivity: Susceptibility of reagents or intermediates to air and moisture.[6] - Equilibrium Sensitivity: Key reaction equilibria can be sensitive to minor variations in conditions or reagent quality.[2] | - Inert Atmosphere: Ensure all steps involving sensitive reagents are performed under a dry, inert atmosphere (e.g., nitrogen or argon). - Process Parameter Control: Implement strict controls over all process parameters, including reagent stoichiometry, temperature, addition rates, and reaction time. |
Experimental Protocols & Data
Protocol: Scalable, Chromatography-Free Synthesis of a Bismacycle Precursor
This protocol is adapted from a demonstrated, reproducible synthesis of a sulfone-based bismacycle (1-Br) on a 100 mmol scale.[2][3] The process was optimized to avoid cryogenic conditions and chromatography.
Key Steps:
-
Lithiation: Diphenyl sulfone is dilithiated using n-butyllithium in methyltetrahydrofuran (MeTHF) at room temperature. The reaction concentration is adjusted to 0.25 M to account for solubility.[2][3]
-
Transmetalation (Li-to-Zn): The resulting dilithiodiphenyl sulfone is transmetalated by adding it to a solution of 2.2 equivalents of ZnCl₂. This step is crucial for achieving high yields and purity.[2][3]
-
Bismacycle Formation: The organozinc intermediate is then added to a solution of BiBr₃ to form the desired bismacycle, 1-Br.
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Work-up and Isolation: The product is isolated via a robust precipitation and filtration procedure, avoiding the need for column chromatography.
Quantitative Data: Reproducibility at Scale
The optimized protocol for the synthesis of bismacycle 1-Br demonstrated high reproducibility at the 100 mmol scale.
| Scale | Isolated Yield | Purity (w/w by qNMR) | Reference |
| Run 1 (100 mmol) | 62% | 94.5% | [2] |
| Run 2 (100 mmol) | 61% | 95.7% | [2] |
Visualizations
References
- 1. Organobismuth chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Scale-Up of a New Sulfone-Based Bismacycle as a Universal Precursor for Bi(V)-Mediated Electrophilic Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
"passivation techniques for surfaces after bismuth deposition"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth deposition and subsequent surface passivation.
Frequently Asked Questions (FAQs)
Q1: Why is passivation necessary for bismuth surfaces after deposition?
A1: Bismuth surfaces are highly susceptible to oxidation in ambient air. This native oxide layer can negatively impact the material's desired properties. For instance, in high-resolution X-ray detectors, bismuth oxide can create electron traps, which degrade the energy resolution.[1][2] Passivation creates a protective layer on the bismuth surface, preventing or significantly slowing down this oxidation process, thus preserving the material's intrinsic characteristics. Unpassivated bismuth surfaces can re-oxidize within minutes of air exposure.[3]
Q2: What are the common techniques for passivating bismuth surfaces?
A2: Several techniques can be employed to passivate bismuth surfaces, each with its own advantages and applications. The most common methods include:
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Plasma-Based Nitridation: This in-situ technique involves removing the native oxide layer using a plasma (e.g., a mixture of nitrogen and hydrogen) and then forming a thin, protective bismuth nitride layer.[1][2]
-
Self-Assembled Monolayers (SAMs): This wet chemistry approach utilizes molecules like thiols that spontaneously form an ordered, protective monolayer on the bismuth surface.[3]
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Halide Passivation: This method involves treating the bismuth surface with halide-containing solutions to form a passivating layer. It has been shown to be effective for bismuth-containing compounds like Bi2Se3.[4][5][6]
-
Atomic Layer Deposition (ALD): This technique allows for the deposition of ultra-thin, conformal layers of materials like Al2O3 to protect the underlying bismuth.[7]
Q3: How long does passivation protect the bismuth surface?
A3: The duration of protection depends on the passivation technique and the ambient conditions. For instance, passivation with 1-dodecanethiol (B93513) has been shown to stabilize the bismuth surface for up to 10 days, a significant improvement over the rapid re-oxidation of unpassivated surfaces.[3] Plasma nitridation followed by encapsulation with a material like tungsten nitride is expected to provide long-term stability.[1][2]
Q4: Can bismuth itself be used as a passivation layer?
A4: Yes, interestingly, bismuth nano-coatings have been effectively used to passivate other materials, such as silicon nanowires (SiNWs).[8][9][10] This highlights the unique surface properties of bismuth that can reduce recombination activities and improve the performance of the underlying material.[9][10]
Troubleshooting Guides
Issue 1: Incomplete Oxide Removal and Poor Passivation with Thiols
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Symptom: Surface analysis (e.g., XPS) shows a significant remaining bismuth oxide peak after the thiol treatment. The surface shows signs of re-oxidation shortly after passivation.
-
Possible Cause: The concentration of the thiol solution may be too low, or the reaction time is insufficient to completely remove the native oxide.
-
Troubleshooting Steps:
-
Increase Thiol Concentration: Experiment with higher concentrations of the thiol solution. For example, if a 1 mM solution of 1-dodecanethiol does not yield complete oxide removal, try increasing the concentration.[3]
-
Extend Reaction Time: Allow the bismuth surface to be in contact with the thiol solution for a longer period.
-
Ensure Fresh Thiol Solution: Thiols can oxidize over time. Use a freshly prepared solution for each experiment.
-
Surface Preparation: Ensure the initial bismuth surface is clean and free of contaminants before applying the thiol solution.
-
Issue 2: Degradation of Bismuth-Based Devices Despite Passivation
-
Symptom: The performance of a bismuth-based electronic or optoelectronic device degrades over time, even after a passivation step.
-
Possible Cause: The passivation layer may not be sufficiently dense or may have pinholes, allowing for localized oxidation. For some applications, the passivation agent itself might not be stable under the device's operating conditions.[6]
-
Troubleshooting Steps:
-
Evaluate Passivation Layer Quality: Use surface characterization techniques like Atomic Force Microscopy (AFM) to assess the uniformity and continuity of the passivation layer.
-
Consider a Capping Layer: For demanding applications, a more robust capping layer may be necessary after the initial passivation. For example, after plasma nitridation, a non-diffusive metal or dielectric layer like tungsten or tungsten nitride can be deposited.[1][2]
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In-Situ Passivation: If possible, perform the passivation in-situ, immediately after bismuth deposition and without breaking vacuum. This is particularly relevant for techniques like plasma nitridation.[1][2] For solution-based methods, in-situ passivation within the solution can prevent exposure of the unprotected surface to air.[4]
-
Quantitative Data Summary
| Passivation Technique | Passivating Agent/Layer | Typical Thickness | Stability/Performance Metric | Reference |
| Thiol-based SAMs | 1-dodecanethiol | Monolayer | Stable for up to 10 days in ambient conditions. | [3] |
| Plasma Nitridation | Bismuth Nitride | Not specified | Improves energy resolution in X-ray detectors. | [1] |
| Halide Passivation (on Bi2Se3) | Tetrabutylammonium Chloride (TBAC) | Not specified | Increased resistance to oxidation compared to other halides. | [6] |
| Atomic Layer Deposition (on BiVO4) | Al2O3 | ~0.33 nm (3 ALD cycles) | Increased photocatalytic currents for water oxidation. | [7] |
Experimental Protocols
Protocol 1: Thiol-Based Passivation of Bismuth Thin Films
This protocol is based on the wet chemistry approach for removing native oxide and forming a self-assembled monolayer.[3]
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Substrate Preparation: Bismuth thin films are grown on a suitable substrate (e.g., Si) using a technique like molecular beam epitaxy (MBE).
-
Thiol Solution Preparation: Prepare a solution of 1-dodecanethiol in a solvent like isopropyl alcohol (IPA). The concentration can be varied, with effective results reported with solutions greater than 1 mM.
-
Passivation Procedure:
-
Immerse the bismuth-coated substrate in the 1-dodecanethiol solution.
-
The reaction can be carried out at room temperature in an ambient air environment.
-
The immersion time should be sufficient to allow for oxide removal and SAM formation (e.g., 1 hour).
-
-
Cleaning and Characterization:
-
After immersion, thoroughly clean the surface by sonicating in anhydrous solvents to remove any physisorbed molecules.
-
Characterize the passivated surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the reduction of the bismuth oxide peak and the presence of the thiol layer.
-
Protocol 2: Plasma-Based Nitridation for Bismuth Surfaces
This protocol describes a vacuum-based method for oxide removal and surface nitridation.[1][2]
-
System Setup: Place the bismuth-coated sensor or substrate in a vacuum chamber equipped with a plasma source.
-
Oxide Removal and Nitridation:
-
Introduce a gas mixture of nitrogen (N2), hydrogen (H2), and argon (Ar) into the chamber.
-
Generate a plasma using a suitable power source (e.g., radio frequency). The plasma chemistry will reduce the bismuth oxide and promote the formation of a bismuth nitride layer on the cleaned surface.
-
-
Optional Capping Layer:
-
Following the plasma treatment and without breaking vacuum, a non-diffusive and non-superconducting capping layer (e.g., tungsten or tungsten nitride) can be deposited onto the passivated bismuth surface to provide further protection.
-
-
Characterization: The effectiveness of the passivation can be evaluated by performance testing of the device (e.g., measuring the energy resolution of an X-ray detector).
Visualizations
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Bismuth Passivation Technique for High-Resolution X-Ray Detectors - Tech Briefs [techbriefs.com]
- 3. Oxide removal and stabilization of bismuth thin films through chemically bound thiol layers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06840B [pubs.rsc.org]
- 4. Antioxidative 2D Bismuth Selenide via Halide Passivation for Enhanced Device Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidative 2D Bismuth Selenide via Halide Passivation for Enhanced Device Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highly Efficient Silicon Nanowire Surface Passivation by Bismuth Nano-Coating for Multifunctional Bi@SiNWs Heterostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Bismuth Catalyst Performance Through Ligand Design
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with bismuth catalysts. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize the stability and activity of your bismuth catalysts through strategic ligand design.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a ligand in a bismuth catalyst?
A1: Ligands play a crucial role in modulating the stability, activity, and selectivity of a bismuth catalyst. They can influence the catalyst's solubility, protect the bismuth center from decomposition (e.g., hydrolysis), and tune its electronic and steric properties. The ligand framework can stabilize different oxidation states of bismuth (Bi(I), Bi(III), Bi(V)), which is critical for various catalytic redox cycles.[1]
Q2: How does ligand design impact the stability of my bismuth catalyst?
A2: Ligand design is paramount for catalyst stability. For instance, bulky ligands can sterically protect the bismuth center from unwanted side reactions or aggregation. Specific ligand functionalities, such as the alkanolamines used in BiCAT 8840 and 8842, can chelate the bismuth ion, protecting it from hydrolysis and subsequent precipitation as bismuth oxide (Bi₂O₃), a common deactivation pathway.[2]
Q3: Can the ligand influence the reaction's outcome (chemoselectivity)?
A3: Absolutely. This phenomenon, known as ligand-controlled chemodivergence, has been demonstrated in bismuth catalysis. By modulating the electronic and steric properties of the ligand, you can selectively favor the formation of one product over another. For example, in the coupling of arylboronic acids with N-fluorosulfonimide derivatives, an electron-rich sulfone ligand can lead to C-N bond formation, while an electron-deficient sulfoximine (B86345) ligand can promote C-O bond formation.[1]
Q4: What are common signs of bismuth catalyst deactivation?
A4: Common signs of catalyst deactivation include a significant drop in reaction rate or conversion, a change in the reaction mixture's color or the appearance of a precipitate (often white or off-white bismuth salts or oxides), and inconsistent results between runs.
Q5: Are there air- and moisture-stable bismuth catalysts available?
A5: Yes, significant progress has been made in developing air- and moisture-stable bismuth catalysts. This is often achieved by designing ligands that form robust, coordinatively saturated complexes around the bismuth center, thereby preventing reactions with atmospheric oxygen and water.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity/Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | 1. Verify Catalyst Integrity: Ensure the catalyst has been stored under appropriate conditions (e.g., inert atmosphere if specified). Consider synthesizing a fresh batch. 2. Pre-catalyst Activation: Some bismuth catalysts require an activation step to generate the active catalytic species. Review the literature for the specific catalyst you are using to see if an activation protocol is necessary. |
| Poor Catalyst Solubility | 1. Solvent Screening: The catalyst may not be soluble in your chosen reaction solvent. Perform small-scale solubility tests with a range of solvents compatible with your reaction. 2. Modify the Ligand: If possible, consider a ligand with solubilizing groups (e.g., long alkyl chains) to improve compatibility with the reaction medium. |
| Presence of Inhibitors | 1. Purify Reagents and Solvents: Water, oxygen, and other impurities can act as inhibitors. Ensure all reagents and solvents are rigorously purified and dried. Degas solvents before use. 2. Use of Scavengers: If your reaction is sensitive to trace amounts of water, consider adding a scavenger like molecular sieves. |
| Incorrect Reaction Temperature | 1. Temperature Optimization: The reaction may have a specific optimal temperature range. Systematically screen a range of temperatures to find the optimal conditions. High temperatures can sometimes lead to catalyst decomposition. |
Issue 2: Poor Product Selectivity / Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Ligand Choice | 1. Ligand Screening: The electronic and steric properties of the ligand directly influence selectivity. Screen a library of ligands with varying properties (e.g., electron-donating vs. electron-withdrawing groups, different steric bulk) to identify the optimal ligand for your desired transformation.[1] 2. Consult Literature: Review literature for similar reactions to identify ligand scaffolds that have been successful in achieving high selectivity. |
| Incorrect Reaction Conditions | 1. Concentration Effects: The relative concentrations of reactants can influence selectivity. Try varying the stoichiometry of your reactants. 2. Temperature Effects: Temperature can affect the relative rates of competing reaction pathways. A lower or higher temperature may favor the desired product. |
| Catalyst Decomposition Pathway | 1. Monitor Reaction Profile: Take aliquots of the reaction over time and analyze by techniques like NMR or LC-MS to identify the formation of byproducts and understand when they appear. This can provide clues about catalyst decomposition pathways. |
Issue 3: Catalyst Precipitation During Reaction
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Bismuth Center | 1. Use Anhydrous Conditions: Rigorously dry all solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Employ Hydrolytically Stable Ligands: Use chelating ligands or ligands designed to protect the bismuth center from water. For example, alkanolamine ligands have been shown to significantly improve hydrolytic stability.[2] |
| Poor Solubility of the Active Catalyst or Intermediates | 1. Solvent Optimization: The active catalytic species or an intermediate may be insoluble in the reaction medium. Screen different solvents or solvent mixtures. |
| Reaction with Substrate/Product | 1. In Situ Analysis: If possible, use in situ spectroscopic techniques to monitor the catalyst's state during the reaction to see if it interacts unfavorably with any components of the reaction mixture. |
Quantitative Data on Ligand Effects
The following tables summarize quantitative data from the literature, illustrating the profound impact of ligand design on bismuth catalyst performance.
Table 1: Ligand-Controlled Chemoselectivity in Bi-Catalyzed C-N vs. C-O Coupling
Reaction: Coupling of an arylboronic acid with an N-fluorosulfonimide derivative.[1]
| Catalyst (Ligand Type) | Ligand Feature | C-N Product (%) | C-O Product (%) | Total Yield (%) |
| Bi-2 (Electron-Rich Sulfone) | Electron-donating groups | 65 | 19 | 84 |
| Bi-3 (Electron-Poor Sulfoximine) | Electron-withdrawing groups | 7 | 42 | 49 |
| Bi-4 (Sterically Hindered Sulfone) | Bulky substituents | 69 | 8 | 77 |
Table 2: Effect of Ligand on Yield in Bi-catalyzed Oxidative Coupling
Reaction: Oxidative coupling of arylboronic acids with triflate salts.[3]
| Catalyst (Ligand) | Ligand Feature | Yield (%) |
| 4a (Unsubstituted Sulfone) | - | <5 |
| 4c (Electron-Deficient Sulfone) | Electron-withdrawing groups | >95 |
| Bi(OAc)₃ (Acetate) | Simple carboxylate | <5 |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Sulfone-Based Bismuth(III) Catalyst
This protocol is adapted from the synthesis of related sulfone-ligated bismuth complexes.
Materials:
-
2,2'-thiodibenzoic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate aniline (B41778) derivative
-
n-Butyllithium (n-BuLi)
-
Bismuth(III) chloride (BiCl₃)
-
Anhydrous solvents (e.g., Toluene, THF, Diethyl ether)
Procedure:
-
Synthesis of the Ligand Precursor:
-
In a round-bottom flask under an inert atmosphere, suspend 2,2'-thiodibenzoic acid in toluene.
-
Add SOCl₂ dropwise and reflux the mixture until the solid dissolves and gas evolution ceases.
-
Remove the solvent under reduced pressure to obtain the diacid chloride.
-
Dissolve the diacid chloride in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of the desired aniline derivative in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield the diamide (B1670390) ligand precursor.
-
-
Lithiation and Transmetalation:
-
Dissolve the diamide ligand precursor in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add n-BuLi (2.2 equivalents) dropwise and stir the mixture at -78 °C for 2 hours.
-
In a separate flask, suspend BiCl₃ in anhydrous THF at -78 °C.
-
Slowly transfer the lithiated ligand solution to the BiCl₃ suspension via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired bismuth catalyst.
-
Protocol 2: General Procedure for a Bismuth-Catalyzed C-N Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Arylboronic acid
-
Amine or other nitrogen-containing coupling partner
-
Bismuth catalyst (e.g., 5-10 mol%)
-
Oxidant (if required by the catalytic cycle)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv.), the amine (1.2 equiv.), the base (2.0 equiv.), and the bismuth catalyst (0.05 - 0.1 equiv.).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
If an oxidant is required, add it at this stage.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired C-N coupled product.
-
Visualized Workflows and Mechanisms
Catalytic Cycle of Bi(III)/Bi(V) Redox-Catalyzed Coupling
Caption: A generalized Bi(III)/Bi(V) catalytic cycle.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for high-throughput screening of bismuth catalysts.
Logical Relationship: Ligand Effects on Stability and Activity
Caption: Influence of ligand properties on catalyst performance.
References
Validation & Comparative
A Comparative Analysis of Bismuthine, Stibine, and Arsine Reactivity for Advanced Research Applications
For Immediate Publication
This guide provides a comprehensive comparison of the chemical reactivity and physical properties of three key pnictogen hydrides: bismuthine (BiH₃), stibine (B1205547) (SbH₃), and arsine (AsH₃). Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective performance comparison, detailing the periodic trends that govern their stability and reactivity.
The hydrides of the heavier pnictogens—arsenic, antimony, and bismuth—exhibit a pronounced trend of decreasing stability and increasing reactivity down the group. This behavior is a direct consequence of fundamental atomic properties, such as increasing atomic size and decreasing electronegativity, which weaken the pnictogen-hydrogen bond. Understanding these trends is critical for applications ranging from semiconductor manufacturing to novel synthetic chemistry.
Comparative Physicochemical Properties
The following table summarizes key quantitative data for arsine, stibine, and this compound, illustrating the clear periodic trends in their properties.
| Property | Arsine (AsH₃) | Stibine (SbH₃) | This compound (BiH₃) |
| Molar Mass | 77.95 g/mol | 124.78 g/mol | 212.00 g/mol |
| Boiling Point | -62.5 °C[1] | -17.1 °C[1] | ~16.6 °C (extrapolated, decomposes) |
| Melting Point | -116.9 °C[2] | -88 °C[2] | Decomposes |
| Pnictogen-Hydrogen Bond Length | 151.9 pm[3] | 170.7 pm | ~180 pm (theoretical) |
| H-X-H Bond Angle | 91.8°[3] | 91.5°[1] | ~90° (theoretical) |
| Bond Dissociation Enthalpy (X-H) | 312 kJ/mol (~74.6 kcal/mol)[4] | 265 kJ/mol (~63.3 kcal/mol)[4] | 217 kJ/mol (~51.8 kcal/mol)[4] |
| Standard Enthalpy of Formation (gas) | +66.4 kJ/mol | +145.1 kJ/mol | +277.8 kJ/mol |
| Thermal Decomposition Temperature | 250–300 °C[2] | Decomposes at room temperature[2] | Decomposes above -60 °C[2] |
| Basicity | Very weak Lewis base | Weaker Lewis base than AsH₃ | Weakest Lewis base in the series |
| Reducing Character | Mild reducing agent | Strong reducing agent | Very strong reducing agent |
Note: Some values for this compound are theoretical or extrapolated due to its extreme instability.
Reactivity and Stability Trends
The reactivity of these hydrides is inversely related to their stability. The stability of the pnictogen hydrides decreases significantly down Group 15, a trend clearly demonstrated by their thermal decomposition temperatures.[2][5]
-
Arsine (AsH₃) is the most stable of the three, yet it is still a highly toxic gas. It decomposes into arsenic and hydrogen at temperatures between 250–300 °C.[2] The decomposition is autocatalytic, meaning the arsenic produced acts as a catalyst for further decomposition.[3]
-
Stibine (SbH₃) is considerably less stable than arsine and will decompose to antimony and hydrogen at ambient room temperature. Like arsine, it is a potent hemolytic agent.
-
This compound (BiH₃) is the least stable and most reactive of all the pnictogen hydrides.[2] It is a thermally unstable gas that decomposes to elemental bismuth and hydrogen above -60 °C.[2] Its extreme instability makes it challenging to handle and study.
This trend is primarily governed by the decreasing strength of the pnictogen-hydrogen (X-H) bond.[1] As the central atom becomes larger and more diffuse, the overlap between its valence orbitals and the hydrogen 1s orbital weakens, resulting in a lower bond dissociation enthalpy.[4] Consequently, less energy is required to cleave the X-H bond, leading to lower thermal stability and higher reactivity.
The basicity of these hydrides also decreases down the group.[5] This is because the lone pair of electrons on the central atom occupies a larger and more diffuse orbital (e.g., 6s/6p on Bi vs. 4s/4p on As), making it less available to donate to a Lewis acid.[6] Conversely, their character as reducing agents increases from arsine to this compound, as the tendency to lose hydrogen atoms increases with decreasing X-H bond strength.[5][7]
Caption: Logical relationship of stability and reactivity for pnictogen hydrides.
Experimental Protocols
Precise and controlled experimental conditions are paramount when studying these hazardous materials. The following outlines a generalized protocol for comparing the thermal stability of arsine, stibine, and this compound using thermoanalytical techniques.
Objective: To determine and compare the thermal decomposition profiles of AsH₃, SbH₃, and BiH₃.
Methods:
-
Synthesis and Handling:
-
Arsine, stibine, and this compound are typically synthesized by the reduction of the corresponding trichlorides (e.g., AsCl₃, SbCl₃, BiCl₃) with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent (e.g., ether, THF) at low temperatures.
-
Crucial Safety Note: These gases are extremely toxic and pyrophoric. All handling must be performed in a high-integrity fume hood or glovebox under an inert atmosphere (e.g., nitrogen or argon). A specialized gas handling manifold with pressure relief systems and scrubbers is required. This compound and stibine require cryogenic handling due to their instability at room temperature.
-
-
Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
-
Instrumentation: A high-pressure DSC or a combined TGA/DSC instrument capable of handling corrosive and toxic gases is required.[3][8]
-
Sample Preparation: A small, precise amount of the cryogenically condensed liquid hydride is sealed in a high-pressure stainless steel or other inert crucible inside a glovebox.
-
Experimental Program:
-
The sample is cooled to a low starting temperature (e.g., -100 °C).
-
The temperature is then ramped up at a controlled, linear rate (e.g., 5-10 °C/min) under a constant flow of an inert gas like argon.
-
The TGA measures the mass loss of the sample as a function of temperature, indicating the point of decomposition (release of H₂ gas).
-
The DSC measures the heat flow into or out of the sample relative to a reference. Decomposition is typically an endothermic or exothermic event that will appear as a peak in the DSC curve, allowing for the determination of the enthalpy of decomposition.[3]
-
-
Data Analysis: The onset temperature of mass loss in the TGA curve and the peak temperature in the DSC curve provide the decomposition temperature for each hydride under the specified conditions. Comparing these values directly reveals their relative thermal stabilities.
-
Caption: A generalized experimental workflow for comparing hydride thermal stability.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Pnictogen hydride - Wikipedia [en.wikipedia.org]
- 3. Determination of the heat of hydride formation/decomposition by high-pressure differential scanning calorimetry (HP-DSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A direct comparison of reactivity and mechanism in the gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas phase vs. liquid phase: monitoring H 2 and CO adsorption phenomena on Pt/Al 2 O 3 by IR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02233D [pubs.rsc.org]
- 6. DSpace [repository.tcu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Bismuth-Based Catalysts Versus Transition Metal Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The landscape of cross-coupling catalysis is undergoing a significant evolution. While robust and reliable transition metal catalysts, particularly those based on palladium, have long been the cornerstone of C-C, C-N, and C-O bond formation, the scientific community is increasingly turning its attention toward more sustainable and cost-effective alternatives. Among these, bismuth-based catalysts are emerging as a compelling option, demonstrating remarkable reactivity that can, in some cases, mimic or even surpass their transition metal counterparts. This guide provides an objective comparison of the performance of bismuth-based catalysts and traditional transition metal catalysts in cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic insights.
At a Glance: Key Differences
| Feature | Bismuth-Based Catalysts | Transition Metal Catalysts (e.g., Palladium) |
| Cost & Abundance | Bismuth is relatively inexpensive and abundant. | Palladium and other precious metals are expensive and less abundant. |
| Toxicity | Generally considered low-toxicity and environmentally benign.[1] | Can be toxic and pose environmental concerns, requiring remediation from final products. |
| Air & Moisture Stability | Many bismuth catalysts are stable to air and moisture, simplifying handling. | Often require inert atmospheres and anhydrous solvents. |
| Catalytic Activity | Activity is rapidly improving, with some systems showing high efficiency. | Highly active and well-established for a vast range of transformations. |
| Turnover Numbers (TONs) | TONs are still being optimized and are generally lower than the best palladium systems. | High to very high TONs (up to 106-107 in some cases) are achievable.[2] |
| Reaction Scope | The scope is expanding but is currently more limited than palladium. | Extremely broad scope across numerous named reactions (Suzuki, Buchwald-Hartwig, etc.). |
| Mechanisms | Can operate through Lewis acid catalysis or redox cycles (Bi(I)/Bi(III) and Bi(III)/Bi(V)) that mimic transition metals.[3][4][5] | Predominantly operate through well-defined redox cycles (e.g., Pd(0)/Pd(II)). |
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data for representative cross-coupling reactions catalyzed by both bismuth and palladium systems, providing a direct comparison of their performance under specific conditions.
C-O Cross-Coupling: Arylboronic Acids with Triflate Salts
This reaction showcases the formation of a C(sp²)–O bond, a transformation where bismuth catalysis has shown significant promise.
| Catalyst System | Arylboronic Acid | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON |
| Bismuth Catalyst [6] | Phenylboronic acid | Sodium triflate (NaOTf) | 60 | 16 | 90 | 10 | 9 |
| Bismuth Catalyst [6] | 4-Methylphenylboronic acid | Sodium triflate (NaOTf) | 60 | 16 | 93 | 10 | 9.3 |
| Bismuth Catalyst [6] | 2-Methylphenylboronic acid | Sodium triflate (NaOTf) | 60 | 16 | 92 | 10 | 9.2 |
| Palladium Catalyst | Direct catalytic C-OTf formation from boronic acids is not a common transformation for palladium. |
Note: Direct catalytic formation of aryl triflates from arylboronic acids is a challenging transformation that has been notably advanced by bismuth catalysis, highlighting its potential for novel reactivity beyond the scope of traditional transition metals.[3][6]
C-N Cross-Coupling: Arylation of N-Heterocycles
The formation of C-N bonds is a cornerstone of pharmaceutical and materials chemistry. The Buchwald-Hartwig amination is a key palladium-catalyzed method for this transformation. Recent developments in bismuth catalysis have also enabled efficient C-N couplings.
| Catalyst System | Aryl Halide | Amine | Base | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Bismuth Catalyst [7] | N-Boc-4-chloropiperidine | Benzimidazole | - | 25 | 2 | 95 | 10 |
| Bismuth Catalyst [7] | N-Boc-4-chloropiperidine | Purine | - | 25 | 2 | 91 | 10 |
| Palladium Catalyst [8][9] | 4-Chlorotoluene (B122035) | Morpholine (B109124) | NaOtBu | Reflux | 6 | 94 | 1.5 |
| Palladium Catalyst [9] | 4-Chloroanisole | Morpholine | KOtBu | RT | 1 | >99 | 0.5 |
C-C Cross-Coupling: Suzuki-Miyaura Type Reactions
The Suzuki-Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds. Bismuth is also showing emerging capability in this area.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Bismuth Photocatalyst [10] | 4-Iodoanisole | Pyrrole | K₂HPO₄ | 25 | 60 | 85 | 10 |
| Bismuth Photocatalyst [10] | 1-Iodonaphthalene | Pyrrole | K₂HPO₄ | 25 | 60 | 78 | 10 |
| Palladium Catalyst [11][12] | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | 80 | 1 | 98 | 0.1 |
| Palladium Catalyst [13] | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 100 | 18 | 98 | 2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
Bismuth-Catalyzed C-O Cross-Coupling
Reaction: Oxidative Coupling of Phenylboronic Acid with Sodium Triflate[6]
-
Materials:
-
Bismuth catalyst 4c (as described in the cited literature) (0.03 mmol, 10 mol%)
-
Phenylboronic acid (0.3 mmol, 1.0 equiv.)
-
Sodium triflate (0.33 mmol, 1.1 equiv.)
-
[Cl₂pyrF]BF₄ (oxidant) (0.33 mmol, 1.1 equiv.)
-
Na₃PO₄ (base) (0.6 mmol, 2.0 equiv.)
-
5 Å Molecular Sieves (120 mg)
-
Chloroform (B151607) (CHCl₃), anhydrous
-
-
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the bismuth catalyst, phenylboronic acid, sodium triflate, [Cl₂pyrF]BF₄, Na₃PO₄, and molecular sieves.
-
The vial is sealed and evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous chloroform is added via syringe.
-
The reaction mixture is stirred at 60 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired aryl triflate.
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Reaction: Coupling of 4-Chlorotoluene with Morpholine[8]
-
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%)
-
XPhos (ligand) (0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (8.44 mmol, 2.0 equiv.)
-
4-Chlorotoluene (4.22 mmol, 1.0 equiv.)
-
Morpholine (6.33 mmol, 1.5 equiv.)
-
Toluene (B28343), anhydrous
-
-
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene and morpholine in one portion.
-
Heat the resulting mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-arylated morpholine.
-
Mechanistic Insights and Signaling Pathways
The catalytic cycles of bismuth and palladium in cross-coupling reactions, while achieving similar bond formations, proceed through distinct mechanistic pathways.
Bismuth Catalytic Cycles
Bismuth catalysis can proceed through different redox manifolds, most notably the Bi(III)/Bi(V) and Bi(I)/Bi(III) cycles, which intriguingly mimic the elementary steps of transition metal catalysis.
Caption: Proposed catalytic cycles for bismuth-catalyzed cross-coupling reactions.
Traditional Palladium Catalytic Cycle
The palladium-catalyzed cross-coupling reaction, exemplified by the Suzuki-Miyaura coupling, follows a well-established Pd(0)/Pd(II) catalytic cycle.
Caption: The canonical Pd(0)/Pd(II) catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow
A general workflow for setting up and analyzing a cross-coupling reaction, whether catalyzed by bismuth or a transition metal, is outlined below.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion and Future Outlook
Palladium and other transition metals remain the workhorses of cross-coupling chemistry due to their high reactivity, broad substrate scope, and well-understood catalytic cycles. However, the data presented here clearly indicates that bismuth-based catalysts are a rapidly advancing and viable alternative, offering significant advantages in terms of cost, toxicity, and operational simplicity. While the turnover numbers and substrate scope of bismuth catalysts are still under active development to match the high standards set by palladium, their unique reactivity in certain transformations, such as the C-O coupling with triflates, demonstrates their potential to not just replace but also to complement traditional methods. For researchers and professionals in drug development, the low toxicity of bismuth is a particularly attractive feature, potentially simplifying purification processes and reducing the environmental impact of synthesis. As research continues to uncover new ligands and reaction conditions for bismuth catalysis, its role in the synthetic chemist's toolbox is set to expand significantly, heralding a new era of more sustainable and economical cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Bismuth Redox Catalysis for C–C Coupling Reactions | Cross-Bit | Project | Fact Sheet | HORIZON | CORDIS | European Commission [cordis.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. One- and two-electron bismuth redox cataysis - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Bismuth-Containing Pharmaceuticals
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bismuth in pharmaceutical formulations is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of various analytical methods employed for the validation of bismuth-containing drugs, with a focus on supporting experimental data and detailed methodologies.
Comparison of Key Analytical Methods
A variety of analytical techniques are available for the determination of bismuth in pharmaceuticals, each with its own set of advantages and limitations. The selection of an appropriate method often depends on factors such as the nature of the sample, the required sensitivity, and the available instrumentation. The following tables summarize the performance of several common methods based on published validation data.
Spectroscopic and Voltammetric Methods
| Parameter | UV-Spectrophotometry | Stripping Voltammetry (SV) | Cyclic Voltammetry (CV) |
| Analyte | Bismuth Subsalicylate | Bismuth Subsalicylate | Bismuth Subsalicylate |
| Linearity (Correlation Coefficient, r²) | 0.9987[1][2] | 0.9982[1][2] | 0.997[3] |
| Linearity Range | - | - | 2 - 18 ppm[3] |
| Limit of Detection (LOD) | 2.35 µg/mL[1][2] | 1.16 µg/mL[1][2] | 0.159 ppm[3] |
| Limit of Quantitation (LOQ) | 7.12 µg/mL[1][2] | 3.52 µg/mL[1][2] | 0.483 ppm[3] |
| Accuracy (% of interval's middle value) | 3.34%[1][2] | 1.93%[1][2] | - |
| Recovery (%) | - | - | 97.13 ± 1.82 to 99.79 ± 1.91[3] |
Titrimetric and Gravimetric Methods
| Parameter | Complexometric Titration (EDTA) | Gravimetric Analysis |
| Analyte | Bismuth Subsalicylate | Bismuth Subsalicylate |
| Indicators | Xylenol Orange (XO), Pyrocatechol Violet (PV), Potassium Iodide (KI)[4][5] | - |
| Selectivity | Selective at low pH (~1.5–1.6) with no interference from common ions like magnesium and calcium.[4][5] | Robust and simple method for quantitation.[6] |
| Precision (RSD) | More precise for more advanced students.[4][5] | - |
| Accuracy (vs. Label Claim) | All tested brands met USP standards (90-110% of label value).[4] | Statistically identical to the labeled concentration.[6] |
Chromatographic Methods
| Parameter | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Analytes | Bismuth Subcitrate, Metronidazole, Tetracycline |
| Linearity (Correlation Coefficient, r²) | 0.9993[7] |
| Linearity Range | 140 - 700 µg/mL[7] |
| Limit of Detection (LOD) | 3.02 µg/mL[7][8] |
| Limit of Quantitation (LOQ) | 10.00 µg/mL[7][8] |
| Recovery (%) | 100.27%[7] |
| Precision (RSD) | 0.7%[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide outlines of the experimental protocols for the key techniques discussed.
UV-Visible Spectrophotometry
This method is based on the measurement of the absorption of ultraviolet or visible radiation by the bismuth compound in solution.
Protocol:
-
Standard Solution Preparation: Prepare a series of standard solutions of known concentrations of a bismuth salt (e.g., Bismuth Subsalicylate) in a suitable solvent.
-
Sample Preparation: Accurately weigh and dissolve the pharmaceutical formulation in the same solvent to obtain a solution with a concentration within the range of the standard solutions.
-
Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Quantification: Determine the concentration of bismuth in the sample solution from the calibration curve.
Complexometric Titration
This method involves the titration of a solution containing bismuth ions with a standard solution of a complexing agent, typically ethylenediaminetetraacetic acid (EDTA).
Protocol:
-
Sample Preparation: Dissolve a known amount of the bismuth-containing pharmaceutical in an acidic solution (e.g., nitric acid) to release the Bi³⁺ ions.
-
pH Adjustment: Adjust the pH of the solution to a range of 1.5-1.6.[4][5]
-
Indicator Addition: Add a suitable indicator, such as Xylenol Orange, Pyrocatechol Violet, or Potassium Iodide, which forms a colored complex with the metal ion.[4][5]
-
Titration: Titrate the solution with a standardized EDTA solution. The endpoint is indicated by a sharp color change when all the bismuth ions have been complexed by the EDTA.
-
Calculation: Calculate the amount of bismuth in the sample based on the volume and concentration of the EDTA solution used.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the separation and quantification of multiple components in a mixture.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of phosphate (B84403) buffer (pH 3.5) and methanol (B129727) (40:60 v/v).[7]
-
Standard Solution Preparation: Prepare standard solutions of the bismuth compound and any other active pharmaceutical ingredients in the mobile phase.
-
Sample Preparation: Dissolve the pharmaceutical formulation in the mobile phase, filter, and dilute to a suitable concentration.
-
Chromatographic Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[7]
-
Detection: UV detection at a specific wavelength.
-
Flow Rate: Set an appropriate flow rate.
-
Injection Volume: Inject a fixed volume of the standard and sample solutions.
-
-
Data Analysis: Identify and quantify the bismuth compound based on its retention time and peak area in comparison to the standard.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the validation procedures.
Caption: Workflow for Bismuth Quantification by UV-Vis Spectrophotometry.
Caption: Workflow for Bismuth Quantification by Complexometric Titration.
Caption: Workflow for Bismuth Quantification by RP-HPLC.
References
- 1. The comparison of methods for the quantification of the pharmaceutical substance bismuth subsalicylate by UV-spectrophotometry and stripping voltammetry | Vizer | Journal of Siberian Medical Sciences [jsms.elpub.ru]
- 2. researchgate.net [researchgate.net]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. wjpls.org [wjpls.org]
A Comparative Guide to Bismuth Precursors for High-Performance Thin Film Deposition
For researchers and scientists in materials science and drug development, the choice of a bismuth precursor is a critical decision that significantly impacts the quality and properties of thin films. This guide provides an objective comparison of various bismuth precursors, supported by experimental data, to facilitate informed selection for specific thin film deposition applications.
The deposition of high-quality bismuth-containing thin films is crucial for a wide range of applications, from advanced electronics to photocatalysis and biomedical devices. The performance of these films is intrinsically linked to the chemical and physical properties of the bismuth precursor used in the deposition process. Key factors to consider when selecting a precursor include its volatility, thermal stability, decomposition pathway, and reactivity with co-reactants. These characteristics directly influence critical film properties such as crystallinity, purity, surface morphology, and ultimately, device performance.
This guide explores the performance of several classes of bismuth precursors, including organometallics, alkoxides, β-diketonates, and carboxylates, used in various deposition techniques like Atomic Layer Deposition (ALD), Metal-Organic Chemical Vapor Deposition (MOCVD), and solution-based methods.
Performance Comparison of Bismuth Precursors
The selection of an appropriate bismuth precursor is highly dependent on the desired deposition technique and the target film properties. The following table summarizes quantitative data on the performance of commonly used bismuth precursors, extracted from various experimental studies.
| Precursor Class | Precursor Example | Deposition Method | Deposition Temperature (°C) | Growth Rate (nm/cycle or nm/hr) | Resulting Film Phase | Key Film Properties & Remarks |
| Organometallics | Trimethylbismuth (TMBi) | MOCVD | Not specified in detail, but generally used in MOCVD processes.[1] | Not specified | Bismuth-containing layers | A stable organometallic structure, highly sensitive to air, moisture, and heat.[1] Used for precise deposition on semiconductor surfaces.[1] |
| Triphenylbismuth (TPB) | ALD | 250 - 320 (ALD window) | 0.023 nm/cycle[2] | Bi2O3-δ[2] | Self-limiting saturated adsorption verified.[2] Films have an indirect band gap of ~2.77 eV.[2] Can be unreactive toward H2O in binary ALD processes.[3][4] | |
| MOCVD | 350 - 450 | Not specified | Bi2O3 | Heterogeneous deposition pathway.[5] Above 450°C, oxidative breakdown of the aromatic ring is observed.[5] | ||
| Alkoxides | Bismuth(III) tert-butoxide [Bi(OtBu)3] | LPCVD | 425 - 500 | 75 - 515 nm/hr[6] | Phase-selective Bi2O3[6] | Good substrate coverage and adherence.[6] Negligible weight loss up to 189°C.[6] |
| Bismuth(III) 2,3-dimethyl-2-propoxide [Bi(OCMe2iPr)3] | ALD | 90 - 270 | 0.039 nm/cycle[7] | β-Bi2O3 (at 150°C)[7] | Good thermal stability, evaporates near 90°C and is stable up to 236°C.[7] Low carbon content in films.[7] Higher deposition temperatures can lead to increased roughness and decreased density.[7] | |
| β-Diketonates | Bismuth(III) 2,2,6,6-tetramethyl-3,5-heptanedionate [Bi(thd)3] | ALD | ~250 | Not specified | BiFeO3 (with Fe precursor)[8] | Considered a good precursor for ALD of Bi-based oxide films.[3] |
| Bismuth(III) heptafluorodimethyloctanedionate [Bi(fod)x] | MOCVD | Not specified | Not specified | Bismuth-containing films (76% Bi) | No fluorine contamination was observed in the films.[9] | |
| Carboxylates | Bismuth(III) 2-ethylhexanoate (B8288628) | Mist CVD | 350 (optimal) | Not specified | β-Bi2O3[10] | Lower or higher temperatures resulted in amorphous films or aggregated particles, respectively.[10] |
| Bismuth(III) Acetate | Spray Pyrolysis | 350 - 450 | Not specified | β-Bi2O3 | Incomplete decomposition below 300°C.[11] | |
| Amides | Tris(bis(trimethylsilyl)amido)bismuth(III) [Bi(N(SiMe3)2)3] | ALD | 190 - 200 | Not specified | Amorphous BiOx | Allows for ALD of various bismuth-containing oxides with H2O as the co-reactant.[12] |
| Inorganics | Bismuth(III) Nitrate (B79036) Pentahydrate | Sol-Gel | Annealing at 560°C | Not specified | Bi4Ge3O12 (dominant phase) | Led to the desired BGO compound after annealing.[13] |
| Spray Pyrolysis | Not specified | Not specified | Bi2O3 | A commonly used precursor in chemical deposition methods.[14] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for thin film deposition using different classes of bismuth precursors.
Metal-Organic Chemical Vapor Deposition (MOCVD) of Bi₂O₃ using Triphenylbismuth
-
Precursor: Triphenylbismuth (Bi(C₆H₅)₃).
-
Substrate: Platinum or Iridium.
-
Carrier Gas: Not specified, but typically an inert gas like Argon or Nitrogen.
-
Oxidizing Agent: Oxygen (O₂).
-
Deposition Temperature: 350-450 °C.
-
Process: The Bi(C₆H₅)₃ precursor is sublimated and transported to the reaction chamber by the carrier gas. Inside the chamber, it reacts with oxygen on the heated substrate surface. The deposition is controlled by a heterogeneous process involving the dissociation of Bi-phenyl bonds.[5]
Atomic Layer Deposition (ALD) of Bi₂O₃ using Bismuth Alkoxides
-
Precursor: Bismuth(III) 2,3-dimethyl-2-propoxide [Bi(OCMe₂iPr)₃].[7]
-
Co-reactant: Deionized water (H₂O).
-
Substrate: Si₃N₄, TaN, or TiN.[7]
-
Deposition Temperature: 90-270 °C.[7]
-
Pulse Sequence: A typical ALD cycle consists of a pulse of the bismuth precursor, followed by a purge with an inert gas (e.g., N₂), then a pulse of H₂O, and another purge step. For example: Bi(OCMe₂iPr)₃ pulse / N₂ purge / H₂O pulse / N₂ purge.[7]
-
Characterization: Film thickness is typically measured by spectroscopic ellipsometry. Crystalline structure is analyzed using X-ray diffraction (XRD), and elemental composition by Rutherford backscattering spectrometry (RBS).[7]
Mist Chemical Vapor Deposition (Mist CVD) of β-Bi₂O₃ using Bismuth Carboxylates
-
Precursor: Bismuth(III) 2-ethylhexanoate dissolved in N,N-dimethylformamide.[10]
-
Substrate: α-Al₂O₃ (0001) or yttria-stabilized zirconia (111).[10]
-
Carrier Gas: N₂.[10]
-
Deposition Temperature: Optimized at 350 °C.[10]
-
Process: A mist of the precursor solution is generated and transported to the heated substrate by the carrier gas. The solvent evaporates, and the precursor decomposes on the substrate to form the thin film. The process is carried out at atmospheric pressure.[10]
Visualizing the Deposition Workflow
The following diagram illustrates the generalized workflow for thin film deposition using different types of bismuth precursors.
Caption: Generalized workflow for thin film deposition.
Conclusion
The selection of a bismuth precursor is a multifaceted decision that requires careful consideration of the deposition technique, desired film properties, and process parameters. Organometallic precursors like TMBi and TPB are suitable for precise MOCVD and ALD processes, respectively.[1][2] Alkoxides, such as Bi(OCMe₂iPr)₃, have shown promise for ALD with good growth rates and low impurity levels.[7] β-diketonates are also well-regarded for ALD applications.[3] Carboxylates and inorganic salts like bismuth nitrate are often employed in solution-based techniques such as mist CVD and sol-gel processing.[10][13]
This guide provides a foundational understanding of the performance of different bismuth precursors. For specific applications, researchers are encouraged to consult the primary literature for detailed experimental conditions and in-depth characterization of the resulting thin films. The continuous development of novel bismuth precursors will undoubtedly lead to further advancements in the fabrication of high-performance bismuth-containing thin films for a variety of technological applications.
References
- 1. Trimethylbismuth | TMBi | Bi(CH3)3 – Ereztech [ereztech.com]
- 2. Experimental investigations of the bismuth oxide film grown by atomic layer deposition using triphenyl bismuth - East China Normal University [pure.ecnu.edu.cn:443]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 8. Collection - Atomic Layer Deposition of BiFeO3 Thin Films Using βâDiketonates and H2O - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]
- 9. Synthesis and characterization of volatile bismuth [beta]-diketonate compounds for metal-organic chemical vapor deposition of thin films (Journal Article) | OSTI.GOV [osti.gov]
- 10. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 11. Development of spray pyrolysis-synthesised Bi 2 O 3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02907K [pubs.rsc.org]
- 12. Bismuth precursors for atomic layer deposition of bismuth-containing oxide films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized Organobismuth Compounds by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized compounds is paramount. The purity of an organobismuth compound directly impacts its reactivity, catalytic activity, and biological properties, making accurate purity assessment a critical step in synthesis and application. While various analytical techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), stands out as a powerful, direct, and non-destructive method for purity determination.[1][2][3][4]
This guide provides an objective comparison of NMR techniques for assessing the purity of organobismuth compounds, supported by detailed experimental protocols and a comparison with alternative analytical methods.
The Principle of Quantitative NMR (qNMR) for Purity Assessment
NMR spectroscopy is a primary analytical method where the area of a signal (integral) is directly proportional to the number of atomic nuclei giving rise to that signal.[1][5] This fundamental principle allows for the determination of the absolute or relative concentration of a substance in a sample.[6] Quantitative ¹H NMR (qNMR) is particularly advantageous because it does not require an identical reference standard of the analyte and can provide a direct weight/weight percentage purity value.[4]
There are two main approaches in qNMR:
-
Relative Concentration Determination: This method compares the integrals of signals from different species within a sample to determine their molar ratios, useful for assessing isomeric purity or the ratio of product to a known impurity.[6]
-
Absolute Concentration Determination: By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the target analyte can be precisely calculated.[6][7] This is the most robust method for purity certification.
Organometallic compounds, including those of bismuth, are frequently studied by NMR.[2] The technique allows for direct observation of the key reactive sites and structural features of the molecule.[2][8]
Comparison of Purity Assessment Methodologies
While NMR is a powerful tool, it is essential to understand its strengths and limitations in comparison to other common analytical techniques used for purity assessment.
Table 1: NMR vs. Alternative Analytical Techniques for Purity Determination
| Method | Principle | Advantages | Limitations |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of protons. Purity is calculated by comparing the analyte signal integral to that of a certified internal standard.[1][4] | Primary method: No analyte-specific reference material needed.[4] Non-destructive. [3] Detects a wide range of impurities: Including residual solvents, inorganic salts (by their effect on total mass), and "NMR silent" impurities.[3][7] Fast and accurate. [3] | Signal overlap: Impurity signals may overlap with analyte signals, requiring higher field instruments or 2D NMR for resolution.[1][3] Requires soluble sample: The compound must be fully soluble in a suitable deuterated solvent.[6] Weighing errors: Accurate weighing is critical and a primary source of uncertainty.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase, with detection typically by UV-Vis. | High sensitivity and resolution: Excellent for separating complex mixtures and detecting trace impurities.[] Well-established and widely used. [3] | Requires a chromophore: Not suitable for compounds without a UV-absorbing moiety.[1] Does not detect non-UV active impurities: Such as water, inorganic salts, or some solvents.[3] Impurity co-elution: An impurity may have the same retention time as the main compound.[3] |
| Elemental Analysis (EA) | Combustion of the sample to convert elements (C, H, N, S) into simple gases, which are then quantified. Purity is inferred from the agreement with the theoretical elemental composition. | Provides fundamental composition data. | Insensitive to certain impurities: Cannot detect isomers or impurities with a similar elemental composition to the target compound.[3] Does not provide structural information. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. Often coupled with LC or GC. | Extremely high sensitivity: Ideal for identifying trace impurities.[10] Provides molecular weight information: Helps in identifying unknown impurities.[][10] | Primarily qualitative/semi-quantitative: Accurate quantification requires isotopic labeling or specific standards. Ionization suppression: The presence of other components can affect the ionization efficiency of the analyte. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting point depression. | No standard required. Useful for highly pure, crystalline solids. [] | Limited applicability: Only suitable for crystalline substances with a purity of >98%.[] Not applicable to amorphous materials, solvates, or compounds that decompose upon melting. |
Experimental Workflow and Protocols
Accurate purity determination by qNMR requires careful experimental design and execution. The following workflow and protocol provide a robust methodology for analyzing organobismuth compounds.
Detailed Experimental Protocol: Absolute Purity by ¹H qNMR
This protocol provides general guidelines for conducting a qNMR experiment to determine the absolute purity of an organobismuth compound.[7]
1. Materials and Sample Preparation:
-
Analyte: The synthesized organobismuth compound.
-
Internal Standard (IS): A certified reference material with high purity (>99.5%), chemical stability, and non-hygroscopic nature. Common choices include maleic anhydride, dimethyl sulfone, or 1,3,5-trimethoxybenzene. The IS should have signals in a clear region of the spectrum.
-
Deuterated Solvent: A solvent that completely dissolves both the analyte and the IS (e.g., DMSO-d₆, CDCl₃, Toluene-d₈).[11][12]
-
Procedure:
-
Using a calibrated microbalance, accurately weigh 4–12 mg of the organobismuth compound into a clean, dry vial (record weight as mₐ).[5][7]
-
Accurately weigh an appropriate amount of the internal standard into the same vial (record weight as mᵢₛ). The molar ratio of IS to analyte should be roughly 1:1.
-
Add a precise volume (e.g., 600 µL for a 5 mm NMR tube) of the chosen deuterated solvent to the vial.[7]
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a high-quality NMR tube.
-
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Key Parameters: To ensure quantitativity, specific acquisition parameters must be set:
-
Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[7]
-
Relaxation Delay (D1): This is the most critical parameter. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (both analyte and IS). A conservative value of 30-60 seconds is often sufficient if T₁ is unknown.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans (NS): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals to be integrated.
-
Dummy Scans (DS): Use at least 4 dummy scans to reach a steady state before acquisition.[7]
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K).[7]
-
3. Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Manual Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a high-order polynomial baseline correction (e.g., 5th order) to ensure a flat baseline across the entire spectrum, especially around the integrated signals.[7]
-
Integration:
-
Select a well-resolved, sharp signal for the analyte that is free from any impurity overlap. Integrate this signal and record the value (Iₐ).
-
Select a well-resolved signal for the internal standard and integrate it. Record the value (Iᵢₛ).
-
4. Purity Calculation: The weight/weight percentage purity (Pₐ) of the analyte is calculated using the following equation:
Pₐ (%) = ( Iₐ / Iᵢₛ ) × ( Nᵢₛ / Nₐ ) × ( Mₐ / Mᵢₛ ) × ( mᵢₛ / mₐ ) × Pᵢₛ
Where:
-
Iₐ = Integral of the selected analyte signal
-
Iᵢₛ = Integral of the selected internal standard signal
-
Nₐ = Number of protons corresponding to the analyte integral
-
Nᵢₛ = Number of protons corresponding to the internal standard integral
-
Mₐ = Molar mass of the analyte ( g/mol )
-
Mᵢₛ = Molar mass of the internal standard ( g/mol )
-
mₐ = Mass of the analyte (mg)
-
mᵢₛ = Mass of the internal standard (mg)
-
Pᵢₛ = Purity of the internal standard (as a percentage)
Conclusion
For the rigorous demands of chemical research and drug development, NMR spectroscopy offers a superior method for the purity assessment of synthesized organobismuth compounds. Its foundation as a primary ratio method allows for direct, accurate quantification without the need for analyte-specific standards.[4] While techniques like HPLC and MS are invaluable for impurity identification and separation, qNMR provides a holistic and robust measure of absolute purity.[3] By following carefully controlled experimental protocols, researchers can confidently establish the purity of their materials, ensuring the reliability and reproducibility of their subsequent experiments and applications.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Organometallic Chemistry | Bruker [bruker.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. rssl.com [rssl.com]
- 6. ethz.ch [ethz.ch]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 10. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
Unveiling the Architecture of Bismuth Complexes: A Comparative Guide to Structural Elucidation
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of bismuth complexes is paramount for unraveling their therapeutic potential and designing novel metallodrugs. While X-ray crystallography stands as the gold standard for atomic-level structural determination, a multi-faceted approach employing various analytical techniques provides a more comprehensive understanding. This guide offers an objective comparison of X-ray crystallography with alternative methods for the structural elucidation of bismuth complexes, supported by experimental data and detailed protocols.
X-ray crystallography provides an unparalleled, high-resolution snapshot of the solid-state structure of a molecule, revealing exact bond lengths, angles, and the overall spatial arrangement of atoms. This technique has been instrumental in characterizing a wide array of bismuth complexes, from simple inorganic salts to intricate coordination compounds with organic ligands.
The Decisive View: X-ray Crystallography
Single-crystal X-ray diffraction remains the most definitive method for the structural elucidation of crystalline bismuth complexes.[1][2] The resulting crystal structure provides a wealth of information, including the coordination geometry of the bismuth center, the nature of the ligands, and the packing of molecules in the crystal lattice.
Experimental Workflow: From Crystal to Structure
The journey from a synthesized bismuth complex to its fully characterized 3D structure via X-ray crystallography involves a series of critical steps.
Caption: Experimental workflow for X-ray crystallography.
A Case in Point: Bismuth(III) Halide Complexes
Recent studies on dimeric bismuth(III) complexes with bis(arylimino)acenaphthene (Aryl-BIAN) donor ligands showcase the power of X-ray crystallography.[2] The crystal structures revealed a μ–Cl-bridged dimeric arrangement where two bismuth atoms are bridged by two chloride anions.[2]
| Parameter | [(Dipp-BIAN)BiCl₃]₂ | [(o-iPr-BIAN)BiCl₃]₂ | [(p-iPr-BIAN)BiCl₃]₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/n |
| a (Å) | 13.456(3) | 12.987(3) | 13.201(3) |
| b (Å) | 18.012(4) | 20.001(4) | 17.543(4) |
| c (Å) | 14.234(3) | 13.876(3) | 14.012(3) |
| β (˚) | 101.23(3) | 100.12(3) | 102.34(3) |
| Volume (ų) | 3381.1(12) | 3548.2(13) | 3178.9(11) |
| R-factor (%) | 4.56 | 5.12 | 4.89 |
| Table 1: Selected crystallographic data for dimeric bismuth(III) complexes.[2] |
Beyond the Crystal: A Multi-Technique Approach
While X-ray crystallography is unparalleled for solid-state structure determination, a comprehensive characterization of bismuth complexes, especially in solution, necessitates the use of other analytical techniques.
Caption: Interplay of techniques for bismuth complex analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure and dynamics of bismuth complexes in solution.[3][4] While bismuth itself is not readily observed by NMR, the chemical shifts of ligand protons and carbons provide valuable information about the coordination environment. For instance, in the characterization of bismuth halide-based coordination complexes, significant downfield shifts in the phenanthroline proton resonances upon coordination to bismuth confirmed complex formation.[3] However, due to weak signals, obtaining ¹³C NMR data can sometimes be challenging.[3][4] Solid-state NMR has also been employed to characterize bismuth-containing materials, providing insights into the local environment of the bismuth atom.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry is an excellent technique for determining the molecular weight and confirming the composition of bismuth complexes.[8][9][10] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate intact molecular ions of the complexes.[9] Tandem mass spectrometry experiments can further provide insights into the fragmentation patterns and gas-phase chemistry of these compounds.[8] However, the formation of complex ion series and solvent adducts can sometimes complicate spectral interpretation.[8]
Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a vital tool to complement experimental studies.[11][12][13] These methods can predict the geometry, stability, and electronic properties of bismuth complexes, aiding in the interpretation of experimental data and guiding the design of new compounds.[11] For example, DFT calculations have been used to understand the structure-property relationships of bismuth complexes and their biological activities.[11]
Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[1][2] | Unambiguous and high-resolution structural determination. | Requires single, well-ordered crystals; provides solid-state structure which may differ from solution. |
| NMR Spectroscopy | Information about the solution-state structure, ligand coordination, and molecular dynamics.[3][4] | Non-destructive; provides information about the behavior in solution. | Bismuth itself is not easily observed; spectra can be complex; may not provide a complete 3D structure. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[8][9][10] | High sensitivity; confirms molecular formula. | Can lead to complex spectra with adducts; provides limited structural information on its own.[8] |
| Computational Methods | Predicted geometries, electronic structures, reaction energies.[11][12][13] | Cost-effective; provides insights into properties not easily measured experimentally. | Accuracy depends on the level of theory and model used; requires experimental validation. |
Experimental Protocols
Synthesis and Crystallization of a Dimeric Bismuth(III) Complex
The synthesis of dimeric bismuth(III) complexes with Aryl-BIAN ligands is typically carried out under an inert atmosphere using Schlenk techniques.[2] An equimolar amount of solid BiCl₃ is added to a solution of the corresponding Aryl-BIAN ligand in dry CH₂Cl₂. The mixture is stirred at room temperature for approximately 16 hours. Crystals suitable for single-crystal X-ray diffraction can be obtained by slow vapor diffusion of pentane (B18724) into a CH₂Cl₂ solution of the complex.[2]
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., MoKα radiation, λ = 0.71073 Å).[1] The collected data are processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Solid-state carbon-13 nuclear magnetic resonance investigations of bismuth citrate complexes and crystal structure of Na2[Bi2(cit)2]·7H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of solid-state 209Bi NMR to the structural characterization of bismuth-containing materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry and Gas-Phase Chemistry of Bismuth-Oxido Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Computational chemistry calculations of stability for bismuth nanotubes, fullerene-like structures and hydrogen-containing nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predictions on Structural and Electronic Properties to Synthesize Bismuth-Carbon Compounds in Different Periodicities - PMC [pmc.ncbi.nlm.nih.gov]
A Quantum Chemical Investigation into the Contrasting Reaction Mechanisms of Bismuth and Antimony
A Comparative Guide for Researchers in Catalysis and Drug Development
In the realm of main-group chemistry and its burgeoning applications in catalysis, understanding the subtle yet significant differences in the reactivity of homologous elements is paramount. Bismuth and antimony, both members of Group 15, exhibit a rich and often contrasting chemistry, particularly in their catalytic cycles. This guide provides an objective comparison of their reaction mechanisms, supported by quantum chemical calculations, to elucidate the underlying principles governing their reactivity. The insights presented herein are crucial for the rational design of novel catalysts and therapeutics.
Key Mechanistic Differences at a Glance
Computational studies, primarily employing Density Functional Theory (DFT), have revealed fundamental dichotomies in the reaction pathways favored by bismuth and antimony compounds. A salient example is the hydroelementation of alkynes, where both elements catalyze the addition of an E-H bond (E = Bi, Sb) across a carbon-carbon triple bond. Despite the analogous nature of this transformation, the mechanistic details and energetics diverge significantly. Furthermore, in C-H activation reactions, a cornerstone of modern organic synthesis, bismuth and antimony complexes have been shown to operate via distinct radical and heterolytic pathways, respectively.
Quantitative Comparison: Hydroelementation of Phenylacetylene (B144264)
The hydrobismuthation and hydrostibination of phenylacetylene serve as an excellent case study for a direct quantitative comparison of reaction energetics. Both reactions are proposed to proceed through a radical mechanism, yet the calculated activation and reaction energies highlight differences in their thermodynamic and kinetic profiles.
| Reaction Step | Bismuth Catalyst | Antimony Catalyst |
| Overall Reaction | Hydrobismuthation of Phenylacetylene | Hydrostibination of Phenylacetylene |
| Proposed Mechanism | Radical | Radical |
| Gibbs Energy of Activation (ΔG‡) | 91 kJ mol⁻¹[1] | Data suggests a low barrier consistent with a radical pathway[1][2] |
| Reaction Energy (ΔGrxn) | -90 kJ mol⁻¹[1] | Thermodynamically favorable |
| Regioselectivity | Markovnikov[1] | anti-Markovnikov[2] |
Table 1: Comparison of calculated energetic data for the hydroelementation of phenylacetylene catalyzed by bismuth and antimony compounds.
The data indicates that while both reactions are thermodynamically favorable, the regioselectivity of the product is reversed. Computational studies suggest that for hydrobismuthation, the recombination of the bismuthinyl and 1-phenylvinyl radicals is the minimum energy pathway, leading to the Markovnikov product.[1] In contrast, the hydrostibination mechanism involves the separation of the stibinyl and 1-phenylvinyl radicals, allowing the stibinyl radical to add to another equivalent of phenylacetylene, ultimately yielding the anti-Markovnikov product.[1]
Qualitative Comparison: C-H Bond Activation
The activation of C-H bonds presents another fascinating point of contrast. Quantum chemical calculations, in conjunction with experimental observations, have shed light on the divergent mechanisms for analogous bismuth and antimony complexes.
| Feature | Bismuth-mediated C-H Activation | Antimony-mediated C-H Activation |
| Proposed Mechanism | Radical Pathway[3][4] | Heterolytic Pathway (involving charged species)[3][4] |
| Key Intermediates | Radical species | Charged intermediates[3][4] |
Table 2: Qualitative comparison of the proposed mechanisms for C-H activation by bismuth and antimony complexes.
DFT calculations support a mechanism for C-H activation at an antimony(III) center that proceeds through successive heterolytic bond cleavage and formation steps, involving charged intermediates.[3][4] This is in stark contrast to the radical pathway often suggested for congeneric bismuth species.[3][4] This fundamental difference in mechanism has profound implications for the types of transformations that can be effected by catalysts based on these two elements.
Experimental and Computational Protocols
The data presented in this guide is derived from quantum chemical calculations, specifically Density Functional Theory (DFT). The following provides a generalized overview of the computational methodologies typically employed in such studies.
Computational Details:
All geometry optimizations and frequency calculations are typically performed using a DFT functional, such as PBE0, with a suitable basis set, like Def2TZVP, which includes dispersion corrections (e.g., D3(BJ)).[4] For heavier elements like bismuth and antimony, relativistic effects are significant and are accounted for by using appropriate effective core potentials (ECPs) and corresponding basis sets. The nature of the stationary points (minima or transition states) is confirmed by the number of imaginary frequencies (0 for minima, 1 for transition states). Solvent effects are often included using a polarizable continuum model (PCM).
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways for the hydroelementation and C-H activation reactions.
Conclusion
The comparative analysis of bismuth and antimony reaction mechanisms through quantum chemical calculations reveals critical differences in their reactivity, largely influenced by relativistic effects and the intrinsic electronic properties of the elements. While bismuth often favors radical pathways, antimony can proceed through heterolytic mechanisms for analogous transformations. These fundamental insights are invaluable for the strategic development of new catalytic systems and for understanding the biochemical pathways of metallodrugs. The provided quantitative and qualitative data, along with detailed computational protocols, serve as a foundational guide for researchers navigating the nuanced landscape of heavy main-group element chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. C–H bond activation at antimony(iii): synthesis and reactivity of Sb(iii)–oxyaryl species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. C–H bond activation at antimony( iii ): synthesis and reactivity of Sb( iii )–oxyaryl species - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01400F [pubs.rsc.org]
Benchmarking Bismuth: A Comparative Guide to P-Block Element Catalysis in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the quest for more efficient, cost-effective, and environmentally benign catalysts, p-block elements have emerged as a compelling alternative to traditional transition metals. Among them, bismuth has garnered significant attention due to its low toxicity, ready availability, and unique catalytic activities. This guide provides an objective comparison of bismuth catalysts against other p-block element catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Catalytic Performance in Key Organic Transformations
The efficacy of bismuth catalysts is best illustrated through direct comparison with other p-block elements in various organic reactions. Below, we summarize the performance of bismuth catalysts in polyurethane foam synthesis, Friedel-Crafts alkylation, and C-N cross-coupling reactions, presenting quantitative data for easy comparison.
Polyurethane Foam Synthesis: Bismuth vs. Tin
Bismuth catalysts have shown great promise as non-toxic alternatives to conventional tin catalysts in the production of polyurethane foams (PUFs).
| Catalyst | Catalyst Loading (wt%) | Cream Time (s) | Rise Time (s) | Isocyanate Conversion (%) | Foam Density ( kg/m ³) | Compressive Strength (kPa) | Reference |
| Bismuth Triflate | 0.1 | ~12 | ~135 | >80 | 35.5 | 10.2 | [1] |
| Stannous Octoate | 0.1 | ~12 | ~135 | ~80 | 38.1 | 8.5 | [1] |
| Bismuth Neodecanoate | 0.01-0.12 | - | - | High | - | - | [2] |
| Dibutyltin Dilaurate (DBTDL) | >0.1 | - | - | High | - | - | [2] |
Table 1: Comparison of Bismuth and Tin Catalysts in Flexible Polyurethane Foam Synthesis.
Bismuth triflate demonstrates higher isocyanate conversion efficiency compared to stannous octoate, a standard tin catalyst.[1] Flexible PUFs prepared with bismuth triflate also exhibit improved mechanical properties, such as higher compressive strength, at similar foam densities.[1] The high solubility of bismuth triflate in water and its high Lewis acidity are key factors contributing to its excellent performance.[1] Bismuth neodecanoate is another effective catalyst, accelerating the reaction between the polyol and isocyanate components.[2]
Friedel-Crafts Alkylation: Bismuth vs. Other Lewis Acids
Bismuth(III) salts are effective Lewis acid catalysts for Friedel-Crafts reactions, often outperforming other metal triflates.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Bi(OTf)₃ | 0.5 | 0.5 | 95 | [3] |
| Sc(OTf)₃ | 5 | 2 | 92 | [3] |
| In(OTf)₃ | 5 | 2 | 90 | [3] |
| BiCl₃ | 20 | 1 | 51-71 | [4] |
| AlCl₃ | Stoichiometric | Variable | Variable | [3] |
Table 2: Performance of Bismuth Catalysts in the Friedel-Crafts Alkylation of Arenes.
In the benzylation of arenes, bismuth(III) triflate (Bi(OTf)₃) is a highly efficient catalyst, requiring a significantly lower catalyst loading and shorter reaction time to achieve a high yield compared to scandium(III) triflate (Sc(OTf)₃) and indium(III) triflate (In(OTf)₃).[3] Bismuth(III) chloride (BiCl₃) has also been successfully employed as a non-corrosive, low-cost Lewis acid catalyst for the synthesis of quinolone analogues via a Friedel-Crafts-type reaction, showcasing the versatility of bismuth catalysts.[4]
C-N Cross-Coupling: The Advent of Bismuth Radical Catalysis
Recent advancements have unveiled the potential of low-valent bismuth complexes in radical cross-coupling reactions, a domain traditionally dominated by transition metals.
| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Bismuthinidene (10 mol%) | Redox-active ester | N-nucleophile | up to 99% | [5][6][7][8] |
| Transition Metal Catalysts | Aryl halide | Amine | Variable | [5][6][7][8] |
Table 3: Bismuth-Catalyzed C(sp³)–N Cross-Coupling.
A low-valent bismuth complex can catalyze the C(sp³)–N cross-coupling of redox-active esters with a variety of N-nucleophiles under mild conditions.[5][6][7][8] This reactivity stems from the ability of the bismuth(I) center to undergo single-electron transfer, mimicking the behavior of first-row transition metals.[5][6][7][8] This opens up new avenues for C-N bond formation using earth-abundant and low-toxicity bismuth.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate the reproduction and further investigation of these catalytic systems.
Synthesis of Flexible Polyurethane Foam using Bismuth Triflate
Materials:
-
Polyol (e.g., Voranol CP 4755)
-
Isocyanate (e.g., Toluene diisocyanate)
-
Amine catalyst (e.g., Dabco 33-LV)
-
Surfactant (e.g., Tegostab B-8228)
-
Blowing agent (Water)
-
Bismuth triflate (Bi(OTf)₃) or Stannous octoate (Sn(II)Oct₂)
Procedure:
-
A premix is prepared by blending the polyol, amine catalyst, surfactant, and water using a mechanical mixer at 2000 rpm for 2 minutes.[1]
-
The bismuth triflate or stannous octoate catalyst is added to the premix and mixed thoroughly.[1]
-
The isocyanate is then added to the premix and stirred vigorously at 2000 rpm for 10 seconds.[1]
-
The reacting mixture is immediately poured into a mold and allowed to free-rise at room temperature.[1]
-
The foam is cured at room temperature for 24 hours before characterization.[1]
Friedel-Crafts Alkylation of Anisole (B1667542) with Benzyl (B1604629) Alcohol using Bi(OTf)₃
Materials:
-
Anisole
-
Benzyl alcohol
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a solution of anisole (2 mmol) and benzyl alcohol (1 mmol) in dichloromethane (5 mL), add bismuth(III) triflate (0.005 mmol, 0.5 mol%).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,1-diarylalkane.
Bismuth-Catalyzed C(sp³)–N Cross-Coupling
Materials:
-
Redox-active ester (e.g., N-hydroxyphthalimide ester) (1 equiv)
-
N-nucleophile (e.g., imidazole) (3 equiv)
-
Bismuthinidene catalyst (10 mol%)
-
Dimethylacetamide (DMA)
Procedure:
-
In a glovebox, a vial is charged with the redox-active ester (0.2 mmol), the N-nucleophile (0.6 mmol), and the bismuthinidene catalyst (0.02 mmol).[5]
-
Dimethylacetamide (0.033 M) is added, and the vial is sealed.[5]
-
The reaction mixture is stirred at 25 °C for 2 hours.[5]
-
The yield of the coupled product is determined by ¹H NMR spectroscopy using an internal standard.[5]
Visualizing Catalytic Cycles and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
The diagram above illustrates the proposed catalytic cycle for the bismuth(I)-catalyzed C-N cross-coupling reaction. The cycle is initiated by a single-electron transfer from the Bi(I) catalyst to the redox-active ester, leading to a bismuth(II) radical intermediate. Subsequent radical recombination forms an alkyl-bismuth(III) species, which then reacts with the N-nucleophile to afford the cross-coupled product and regenerate the Bi(I) catalyst.[5]
This workflow diagram outlines the key steps in the preparation of flexible polyurethane foam using a bismuth catalyst. It details the two main stages: the preparation of the premix containing the polyol, catalysts, surfactant, and blowing agent, followed by the foaming reaction initiated by the addition of the isocyanate.[1]
References
- 1. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. borchers.com [borchers.com]
- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. Bismuth radical catalysis in the activation and coupling of redox-active electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Mechanistic Validation of the Bi(I)/Bi(III) Redox Couple: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of main-group elements in catalysis has unveiled the remarkable potential of bismuth to mimic transition metal-like reactivity. Central to this is the Bi(I)/Bi(III) redox couple, which has been implicated in a variety of catalytic transformations. This guide provides a comparative overview of mechanistic studies that validate the role of this redox couple, presenting key experimental data, detailed protocols for validation, and visual representations of the catalytic cycles.
Comparative Performance Data
The catalytic efficacy of systems proposed to operate via a Bi(I)/Bi(III) redox cycle has been demonstrated in several transformations. The following tables summarize the performance of representative bismuth catalysts in transfer hydrogenation, hydrodefluorination, and the reduction of organic azides.
Transfer Hydrogenation of Azoarenes
| Catalyst/Precursor | Substrate | Reductant | Catalyst Loading (mol%) | Time (h) | Yield (%) | Ref. |
| 2,6-bis[N-(tert-butyl)iminomethyl]phenylbismuth (1a) | Azobenzene | p-trifluoromethylphenol / pinacolborane | 5 | 12 | >95 | [1] |
| Second-generation Bi catalyst | Azobenzene | p-trifluoromethylphenol / pinacolborane | 1 | 12 | >95 | [1] |
| Bismuthinidene | Azoarenes | Ammonia-borane | 5 | 2-12 | 85-99 | [2] |
Catalytic Hydrodefluorination of Polyfluoroarenes
| Catalyst | Substrate | Hydride Source | Catalyst Loading (mol%) | Time (h) | Yield (%) | Ref. |
| Phebox-Bi(I) | Pentafluoropyridine | (Me3Si)3SiH | 10 | 12 | 85 | [3] |
| OMe-Phebox-Bi(I) | Octafluorotoluene | (Me3Si)3SiH | 10 | 12 | 78 | [3] |
Catalytic Reduction of Organic Azides
| Catalyst | Substrate | Reductant | Catalyst Loading (mol%) | Time (h) | Yield (%) | Ref. |
| N,C,N-pincer bismuthinidenes | 4-tert-butylbenzyl azide (B81097) | HBpin | 5 | 2 | >98 | [4] |
| N,C,N-pincer bismuthinidenes | Phenyl azide | HBpin | 5 | 2 | 95 | [4] |
Key Experimental Protocols for Mechanistic Validation
The validation of the Bi(I)/Bi(III) redox couple relies on a combination of kinetic studies, spectroscopic analysis, and stoichiometric reactions of proposed intermediates.
Kinetic Analysis of Transfer Hydrogenation
Objective: To determine the rate orders of the catalyst, substrate, and reductants to identify the resting state of the catalyst and gain insight into the rate-determining step.[1]
Methodology:
-
A series of reactions are set up with varying initial concentrations of the bismuth catalyst, azoarene, phenol, and pinacolborane.
-
The reactions are monitored by taking aliquots at specific time intervals and analyzing them using ¹H NMR spectroscopy or GC-MS to determine the concentration of the product.
-
The initial rates of the reaction are calculated for each set of concentrations.
-
The rate orders with respect to each component are determined by plotting the logarithm of the initial rate against the logarithm of the concentration of each reactant.
-
These studies identified the Bi(I) complex as the catalyst resting state in the transfer hydrogenation of azoarenes.[1]
NMR Spectroscopic Studies for Intermediate Characterization
Objective: To identify and characterize key intermediates in the catalytic cycle.
Methodology:
-
Variable-Temperature NMR: This technique is employed to study the equilibrium between the Bi(I) catalyst and its adducts with reactants, such as phenols.[1] By monitoring the changes in the NMR spectra at different temperatures, thermodynamic parameters of the equilibrium can be established.
-
Stoichiometric Reactions: Proposed intermediates in the catalytic cycle are synthesized independently and their reactivity is studied. For instance, the reaction of a Bi(I) complex with an aryl azide can lead to the formation of a Bi(III) iminobismuthane, which can be characterized by multinuclear NMR spectroscopy.[4] Similarly, the oxidative addition of a C-F bond to a Bi(I) center to form a Bi(III) species has been observed and characterized spectroscopically.[3]
Cyclic Voltammetry (CV)
Objective: To probe the redox behavior of the bismuth complexes and determine the feasibility of the Bi(I)/Bi(III) redox couple under electrochemical conditions.
Methodology:
-
A solution of the bismuth complex and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in a suitable solvent is prepared.
-
The solution is placed in an electrochemical cell with a working electrode, a reference electrode, and a counter electrode.
-
The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
The cyclic voltammogram reveals the oxidation and reduction potentials of the complex, providing evidence for the accessibility of different oxidation states. For a two-coordinate bismuth(I) complex stabilized by a bis(germylene) ligand, CV analysis showed two quasi-reversible oxidation processes, consistent with the formation of Bi(II) and Bi(III) species.[5]
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles involving the Bi(I)/Bi(III) redox couple in different transformations.
Caption: Proposed catalytic cycle for transfer hydrogenation via a Bi(I)/Bi(III) redox couple.
Caption: Catalytic cycle for hydrodefluorination involving Bi(I)/Bi(III) intermediates.
Caption: Proposed mechanism for the catalytic reduction of organic azides via Bi(I)/Bi(III) redox cycling.
References
A Comparative Kinetic Analysis of Bismuth and Tin-Catalyzed Polymerizations
A shift towards safer and more efficient catalysts in polymer synthesis has intensified research into alternatives for traditionally used organotin compounds. This guide provides a detailed comparison of the kinetic performance of bismuth- and tin-based catalysts in key polymerization reactions, supported by experimental data from the literature. The focus is on ring-opening polymerization (ROP) of cyclic esters, such as lactide, and the formation of polyurethanes, areas where both catalyst types are prominently used.
This analysis is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are seeking to understand the catalytic efficiencies, mechanisms, and experimental considerations for selecting between bismuth and tin catalysts.
Executive Summary
Bismuth catalysts are emerging as viable, less-toxic alternatives to conventional tin catalysts in various polymerization reactions.[1][2] Kinetic studies reveal that bismuth catalysts can exhibit significantly higher activity in the ring-opening polymerization of lactide compared to traditional tin(II) octoate.[3] In polyurethane production, bismuth catalysts are characterized as fast-acting, though they may necessitate higher concentrations to achieve comparable performance to tin catalysts.[4] The choice between these two catalysts is nuanced, depending on the specific application, desired reaction kinetics, and the final properties of the polymer.
Comparative Kinetic Data
The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of bismuth and tin catalysts in different polymerization systems.
Table 1: Ring-Opening Polymerization of L-Lactide (L-LA)
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Apparent Rate Constant (k_app) | Molecular Weight (M_n, g/mol ) | Polydispersity Index (PDI) | Reference |
| Bismuth Salen Alkoxide | 200:1 | 25 | - | 28,000 | 1.2 | [3] |
| Tin(II) Octoate (Sn(Oct)₂) | 200:1 | 25 | Slower than Bi catalyst | - | - | [3] |
| Bismuth Subsalicylate (BiSS) | 1000:1 | 180 | 0.208 h⁻¹ | 18,500 | 1.48 | [5][6] |
| Bismuth(III) Hexanoate (BiHex₃) | - | 100-140 | Less efficient initiator than SnOct₂ | - | - | [7] |
| Tin(II) 2-Ethylhexanoate (SnOct₂) | - | 100-140 | More efficient initiator than BiHex₃ | - | - | [7] |
Note: Direct comparison of rate constants is challenging due to varying experimental conditions across different studies. The qualitative assessment from the source is provided where specific values are not available under identical conditions.
Table 2: Polyurethane Formation
| Catalyst | Reaction | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, cal/mol·K) | Isocyanate Conversion Efficiency | Reference |
| Bismuth Carboxylate | Phenylisocyanate/1-Octanol | 8.8 ± 0.5 | -29 ± 2 | - | [8] |
| Stannous Octoate | Phenylisocyanate/1-Octanol | 5.8 ± 0.3 | -39 ± 1 | - | [8] |
| Bismuth Triflate | Flexible Polyurethane Foam | - | - | More efficient than Stannous Octoate | [9] |
| Stannous Octoate | Flexible Polyurethane Foam | - | - | Less efficient than Bismuth Triflate | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized experimental protocols for kinetic analysis of ring-opening polymerization, synthesized from the cited literature.
Protocol 1: Kinetic Analysis of L-Lactide ROP via ¹H NMR Spectroscopy
-
Preparation: In a nitrogen-filled glovebox, a known amount of the catalyst (e.g., Bismuth Salen Alkoxide or Tin(II) Octoate) is dissolved in a deuterated solvent (e.g., toluene-d₈ or CDCl₃) in an NMR tube.
-
Initiation: A predetermined amount of L-lactide monomer and an initiator (e.g., benzyl (B1604629) alcohol) are added to the NMR tube.
-
Data Acquisition: The NMR tube is sealed and transferred to the NMR spectrometer, pre-heated to the desired reaction temperature (e.g., 25°C or 80°C). ¹H NMR spectra are recorded at regular time intervals.
-
Analysis: The conversion of the monomer is determined by integrating the signals corresponding to the monomer (e.g., methine proton of L-lactide) and the polymer. The natural logarithm of the monomer concentration versus time is plotted to determine the apparent rate constant (k_app) from the slope of the resulting linear fit, assuming a first-order reaction with respect to the monomer.[3][10]
Protocol 2: Kinetic Analysis of L-Lactide ROP via Non-isothermal Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A precise amount of L-lactide and the catalyst/initiator system (e.g., liquid tin(II) n-alkoxides) are weighed and mixed in a DSC pan.[11]
-
DSC Analysis: The sample is subjected to a controlled heating program under an inert atmosphere (e.g., nitrogen). The heat flow is recorded as a function of temperature.[11]
-
Kinetic Parameters: The exothermal peak corresponding to the polymerization reaction is analyzed using specialized software to determine kinetic parameters such as the activation energy (Ea) and the reaction order. This method allows for a rapid determination of the polymerization kinetics.[11]
Mechanisms and Logical Relationships
The catalytic mechanisms for both bismuth and tin in ring-opening polymerization and polyurethane formation share similarities, often proceeding through a coordination-insertion pathway.
Ring-Opening Polymerization (ROP) Mechanism
In the ROP of cyclic esters like lactide, the metal catalyst, in conjunction with an alcohol initiator, forms a metal alkoxide species. This species then coordinates with the monomer, activating the carbonyl group for nucleophilic attack by the alkoxide, leading to the ring-opening and propagation of the polymer chain.
Figure 1: Generalized coordination-insertion mechanism for ROP.
Polyurethane Formation Mechanism
For polyurethane synthesis, the metal catalyst is believed to activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. An alternative pathway involves the activation of the hydroxyl group.
Figure 2: Simplified mechanism for metal-catalyzed urethane formation.
Conclusion
The kinetic analysis of bismuth-catalyzed versus tin-catalyzed polymerizations reveals distinct advantages and characteristics for each system. Bismuth catalysts often present a compelling case due to their lower toxicity and, in some instances, superior catalytic activity, particularly in the ring-opening polymerization of lactides.[3][7] For polyurethane applications, while tin catalysts have a long history of efficiency, bismuth catalysts are proving to be potent alternatives, with some studies indicating higher conversion rates.[9] The selection of a catalyst will ultimately depend on a holistic evaluation of reaction kinetics, process conditions, desired polymer properties, and regulatory and safety considerations. The data and protocols presented here serve as a foundational guide for researchers to navigate these choices and design effective polymerization systems.
References
- 1. tri-iso.com [tri-iso.com]
- 2. Optimize your processes with our bismuth catalysts - TIB Chemicals AG [tib-chemicals.com]
- 3. Single-site bismuth alkoxide catalysts for the ring-opening polymerization of lactide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patchamltd.com [patchamltd.com]
- 5. Bismuth subsalicylate, a low-toxicity catalyst for the ring-opening polymerization (ROP) of l-lactide (l-LA) with aliphatic diol initiators: synthesis, characterization, and mechanism of initiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Kinetic Analysis of the Immortal Ring-Opening Polymerization of Cyclic Esters: A Case Study with Tin(II) Catalysts - American Chemical Society - Figshare [acs.figshare.com]
- 11. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
A Comparative Analysis of the Toxicity of Bismuth, Antimony, and Arsenic Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of bismuth, antimony, and arsenic compounds. The following sections detail quantitative toxicity data, experimental methodologies for assessment, and the distinct signaling pathways implicated in their toxic effects.
The elements bismuth, antimony, and arsenic, all members of Group 15 of the periodic table, exhibit a fascinating and graded trend in their biological activities and toxicities. While they share certain chemical similarities, their impact on living organisms differs significantly. Arsenic is a well-documented toxicant and carcinogen. Antimony, a metalloid like arsenic, is recognized for its toxicity, though it is also used in some therapeutic agents. Bismuth, the heaviest stable element, is generally considered the least toxic of the three, with several of its compounds being used in medical formulations. This guide provides a comparative overview of their toxicities, supported by experimental data and methodologies.
Quantitative Toxicity Data
The toxicity of these elements and their compounds is often quantified by the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested population. The following tables summarize available LD50 values for various bismuth, antimony, and arsenic compounds, providing a quantitative basis for comparison. It is important to note that toxicity can be influenced by the specific compound, its solubility, and the route of administration.
Table 1: Oral LD50 Values in Rodents
| Compound | Chemical Formula | Animal Model | Oral LD50 (mg/kg) |
| Bismuth Compounds | |||
| Bismuth Oxychloride | BiOCl | Rat | 21,500[1] |
| Soluble Bismuth Pharmaceuticals | Various | Not Specified | 13 - 82[1] |
| Antimony Compounds | |||
| Antimony Trioxide | Sb2O3 | Rat | > 20,000 |
| Antimony Potassium Tartrate | K2Sb2(C4H2O6)2·3H2O | Rat | 115 |
| Arsenic Compounds | |||
| Arsenic Trioxide | As2O3 | Rat | 15.1 |
| Sodium Arsenite | NaAsO2 | Rat | 41 |
| Metallic Arsenic | As | Rat | 763[2] |
| Sodium Arsenate | Na2HAsO4·7H2O | Rat | 20-50 |
Table 2: Intraperitoneal LD50 Values in Rodents
| Compound | Chemical Formula | Animal Model | Intraperitoneal LD50 (mg/kg) |
| Antimony Compounds | |||
| Antimony Trichloride | SbCl3 | Rat | 40 |
| Arsenic Compounds | |||
| Arsenic Trioxide | As2O3 | Rat | 7.5 |
| Sodium Arsenite | NaAsO2 | Mouse | 7.6 |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 |
| Bismuth Compounds | ||
| Bismuth Diethyldithiocarbamate (B1195824) | MCF-7 (Breast Cancer) | 1.26 µM[3] |
| Bismuth Nanoparticles | HT-29 (Colon Cancer) | 28.7 µg/ml[4] |
| Bismuth(III) Complex | EC109 (Esophageal Cancer) | 0.654 µM[2] |
| Antimony Compounds | ||
| Dimethyl Dithiocarbamate Antimony Complexes | MCF-7 (Breast Cancer) | Nanomolar concentrations[5] |
| Arsenic Compounds | ||
| Arsenic Trioxide | Various Cancer Cell Lines | 0.62 - 7.72 µM[6] |
| Potassium Arsenite | NCI Cell Line Panel | Generally less cytotoxic than Arsenic Trioxide[7] |
Experimental Protocols
Accurate and reproducible assessment of toxicity is paramount in research and drug development. The following are detailed methodologies for key experiments cited in the toxicological evaluation of these compounds.
In Vivo Acute Oral Toxicity (LD50 Determination)
The determination of the median lethal dose (LD50) is a primary step in assessing the acute oral toxicity of a chemical. The following protocol is based on the OECD Guidelines for the Testing of Chemicals, specifically Test Guideline 423 (Acute Toxic Class Method).[8][9]
1. Principle: This method involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the dosage for the subsequent step. The goal is to classify the substance based on its toxicity rather than determining a precise LD50 value, thereby reducing the number of animals used.[9]
2. Animal Selection and Preparation:
-
Species: Healthy, young adult rats of a standard laboratory strain are typically used.[10]
-
Sex: Usually, females are used as they are generally slightly more sensitive.[11]
-
Housing: Animals are housed in appropriate cages with controlled temperature (22 ± 3°C) and humidity (30-70%).[10]
-
Fasting: Animals are fasted (food, but not water, is withheld) for a specified period before administration of the test substance.[11]
3. Dose Administration:
-
The test substance is administered orally in a single dose via gavage.[11]
-
The volume administered should not exceed a certain limit (e.g., 1 mL/100 g body weight for aqueous solutions).
-
Starting doses are selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[11]
4. Observation Period:
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body weight of the animals is recorded weekly.[11]
5. Data Analysis:
-
The number of animals that die within the observation period is recorded for each dose level.
-
The substance is classified into a toxicity category based on the number of mortalities at specific dose levels.
In Vitro Cytotoxicity Assay (IC50 Determination)
In vitro cytotoxicity assays are crucial for screening the toxic potential of compounds on cultured cells. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays. The following is a general protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Select an appropriate cell line (e.g., a specific cancer cell line or a normal cell line).
-
Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (bismuth, antimony, or arsenic compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent only) and a blank (medium only).
3. MTT Assay:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Signaling Pathways and Mechanisms of Toxicity
The toxic effects of bismuth, antimony, and arsenic compounds are mediated through their interactions with various cellular components and the disruption of critical signaling pathways.
Bismuth Compounds: Induction of Apoptosis
Bismuth compounds, while generally less toxic, can induce cell death, particularly in cancer cells, primarily through the intrinsic pathway of apoptosis. This process involves the mitochondria and is characterized by a cascade of molecular events.[3][12]
Antimony Compounds: Oxidative Stress and Kinase Pathway Inhibition
Antimony compounds exert their toxicity through multiple mechanisms, including the induction of oxidative stress and the inhibition of key protein kinases involved in cell survival and proliferation, such as the Akt/mTOR pathway.[13][14]
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. A bismuth diethyldithiocarbamate compound induced apoptosis via mitochondria-dependent pathway and suppressed invasion in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular Effects of Environmental Metal Antimony: Redox Dyshomeostasis as the Key Pathogenic Driver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. mdpi.com [mdpi.com]
- 13. Antimony, a novel nerve poison, triggers neuronal autophagic death via reactive oxygen species-mediated inhibition of the protein kinase B/mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimony induces oxidative stress to impair enteroendocrine cells and disrupt glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Round-Robin Testing of Bismuth Analysis in Environmental Samples
This guide provides an objective comparison of analytical methodologies for the determination of bismuth (Bi) in environmental samples. The performance of several common techniques is evaluated based on published experimental data, presented in a format analogous to a round-robin inter-laboratory study. This document is intended for researchers, scientists, and professionals in drug development who require accurate and reliable methods for bismuth quantification in various environmental matrices.
Experimental Protocols
The methodologies summarized below are based on protocols described in various scientific studies. These protocols represent common practices for the analysis of bismuth in environmental samples such as soil, sediment, and water.
1. Sample Preparation and Digestion:
-
Solid Samples (Soil and Sediment): A representative, homogenized sample is weighed. For total bismuth determination, acid digestion is employed. A common method involves using concentrated nitric acid (HNO₃) in a closed-vessel microwave digestion system. This ensures the complete dissolution of bismuth from the sample matrix.
-
Aqueous Samples (Water): Water samples are typically acidified with nitric acid to a pH < 2 to stabilize the bismuth ions and prevent adsorption to container walls. If particulate matter is present, the sample may be filtered, and the filtrate and particulate matter analyzed separately.
2. Analytical Techniques:
-
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS): An aliquot of the digested sample solution is injected into a graphite tube. The tube is heated in a programmed sequence to dry, pyrolyze, and finally atomize the sample. Bismuth concentration is determined by measuring the absorption of light from a bismuth-specific lamp by the atomized sample. Chemical modifiers, such as a combination of zirconium, titanium, niobium, and tungsten carbides with barium nitrate (B79036) (Ba(NO₃)₂), can be used to reduce matrix interferences and enhance the analytical signal[1].
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): The sample solution is nebulized into an argon plasma, which excites the bismuth atoms. The excited atoms emit light at characteristic wavelengths, and the intensity of this emission is proportional to the bismuth concentration. ICP-OES is a widely used technique for bismuth determination in environmental samples[2]. For trace analysis, a preconcentration step, such as ultrasound-assisted emulsification–microextraction, can be employed[3].
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Similar to ICP-OES, the sample is introduced into an argon plasma, but in this case, the ions produced are directed into a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio, providing high sensitivity and specificity for bismuth determination.
-
Hydride Generation Atomic Absorption Spectrometry (HG-AAS): Bismuth in the sample is chemically reduced to its volatile hydride (BiH₃) using a reducing agent like sodium borohydride. The gaseous hydride is then swept into a heated quartz cell in the light path of an atomic absorption spectrometer for quantification. This technique is noted for its high accuracy and recovery[4].
-
Adsorptive Cathodic Stripping Voltammetry (AdCSV): This electrochemical technique involves the preconcentration of bismuth by adsorption of a bismuth-cupferron complex onto a hanging mercury drop electrode, followed by a potential scan to strip the bismuth and generate a current signal proportional to its concentration. This method is suitable for the simultaneous determination of bismuth and other metals like uranium in water samples[5].
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of the different analytical methods for bismuth determination as reported in the literature.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reported Relative Standard Deviation (RSD) | Reference |
| GF-AAS | 50 ng/g | 160 ng/g | Soil, Sediment | < 6% | [1] |
| GF-AAS | 1.84 µg/L | Not Reported | Stationary Source Emissions | Not Reported | [4] |
| ICP-OES (with preconcentration) | 0.54 - 0.78 µg/L | Not Reported | Water | 2.0 - 4.3% | [3] |
| HG-AAS | 0.06 µg/L | Not Reported | Stationary Source Emissions | Not Reported | [4] |
| AdCSV | 2 x 10⁻⁹ mol/L (approx. 0.42 µg/L) | Not Reported | Water | Not Reported | [5] |
Workflow for a Round-Robin Bismuth Analysis Test
The following diagram illustrates a typical workflow for a round-robin or proficiency testing program for bismuth analysis in environmental samples. Such programs are essential for external quality assessment and ensuring the reliability of analytical data among different laboratories[6].
Objective Comparison and Conclusion
The selection of an appropriate analytical method for bismuth determination in environmental samples depends on several factors, including the expected concentration range, the sample matrix, available instrumentation, and the specific goals of the analysis.
-
Sensitivity: For ultra-trace analysis, techniques like HG-AAS and AdCSV demonstrate very low limits of detection, making them suitable for pristine environments or water samples with low bismuth levels[4][5]. ICP-MS, while not detailed with a specific LOD in the provided context, is generally renowned for its high sensitivity. GF-AAS also offers excellent sensitivity, particularly for solid samples[1].
-
Matrix Effects: Environmental samples often contain complex matrices that can interfere with the analysis. GF-AAS may require the use of chemical modifiers to overcome these interferences[1]. Techniques like ICP-MS and ICP-OES are also susceptible to matrix effects, though modern instrumentation includes features to mitigate these. Hydride generation in HG-AAS serves as an effective separation and preconcentration step, which can reduce matrix interferences.
-
Throughput and Multi-element Capability: ICP-OES and ICP-MS are multi-element techniques, allowing for the simultaneous determination of bismuth and other elements, which can be highly efficient for comprehensive environmental monitoring. In contrast, GF-AAS and HG-AAS are typically single-element techniques.
-
Cost and Complexity: The initial investment and operational costs for ICP-MS are generally the highest, followed by ICP-OES. AAS instruments are typically less expensive. Voltammetric methods like AdCSV can be very cost-effective but may require more specialized expertise.
References
- 1. Determination of bismuth in environmental samples by slurry sampling graphite furnace atomic absorption spectrometry using combined chemical modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Simultaneous quantification of Bi(III) and U(VI) in environmental water samples with a complicated matrix containing organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis | Lab Manager [labmanager.com]
Safety Operating Guide
Safe Disposal of Bismuthine: A Procedural Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of bismuthine (BiH₃). This compound is a highly unstable gas that decomposes to bismuth metal and hydrogen well below room temperature, a property that dictates its disposal procedure.[1][2] Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Core Safety and Logistical Information
Due to its extreme thermal instability, this compound cannot be stored and requires immediate management upon generation. The primary disposal method involves its controlled decomposition into solid bismuth and hydrogen gas.
Key Hazards:
-
Extreme Instability: this compound decomposes rapidly at temperatures above -60°C.[3]
-
Flammability: The decomposition of this compound produces hydrogen gas, which is highly flammable.
-
Toxicity: While the low stability of BiH₃ limits significant health effects due to its rapid decomposition, any un-decomposed gas is expected to be toxic, similar to other heavy metal hydrides.[1]
Personal Protective Equipment (PPE): A comprehensive list of required personal protective equipment for handling substances related to this compound disposal is provided below.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[4][5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] Nitrile rubber gloves (>0.11 mm thickness) are recommended.[6] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a fume hood. For spills or significant releases, a NIOSH-approved respirator may be necessary.[7] |
Experimental Protocol: Controlled Decomposition and Disposal
This protocol outlines the detailed methodology for the safe decomposition and subsequent disposal of this compound waste.
Materials:
-
Reaction vessel where this compound is generated
-
Inert gas supply (e.g., nitrogen or argon) with a regulator and flow meter
-
Scrubbing solution (e.g., a solution capable of reacting with any residual this compound, though decomposition is the primary mechanism)
-
Gas-tight syringe or appropriate transfer line
-
Collection container for solid bismuth waste
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Cease this compound Generation: Stop the chemical reaction that is producing the this compound gas.
-
Inert Gas Purge: Gently purge the reaction vessel and associated apparatus with an inert gas (nitrogen or argon). This will carry the this compound gas to a safe decomposition/venting location. The flow should be slow and controlled.
-
Controlled Decomposition: As this compound is carried by the inert gas stream, it will naturally decompose into bismuth metal (a black solid) and hydrogen gas.[1][2] Ensure the exhaust from this process is directed into a fume hood or other well-ventilated area to safely dissipate the hydrogen gas.
-
Collection of Solid Waste: The solid bismuth metal will deposit on the surfaces of the apparatus. Once the system is thoroughly purged and free of flammable gases, carefully open the apparatus.
-
Waste Characterization: The collected solid waste should be characterized as bismuth metal.
-
Containerization: Scrape or rinse the bismuth metal from the apparatus into a clearly labeled waste container.
-
Final Disposal: Dispose of the bismuth waste in accordance with federal, state, and local regulations for heavy metal waste.[8][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Chemical Compatibility
Proper segregation of chemicals is crucial to prevent hazardous reactions. Bismuth and its alloys are incompatible with the following substances:
-
Perchloric acid: Contact can lead to hazardous reactions.[10][11][12]
-
Strong oxidizing agents: Can react vigorously.[4]
-
Acids: Can react to form flammable hydrogen gas.[4]
-
Halogens: Incompatible.[4]
Always consult the Safety Data Sheet (SDS) for any chemical before mixing or storing it near bismuth or bismuth-containing waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Bismuth compounds - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.ca [fishersci.ca]
- 8. physics.purdue.edu [physics.purdue.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. Chemical compatibility [fishersci.de]
- 11. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 12. Chemical Compatibility | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 13. Appendix A: Chemical Compatibility List [k-state.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
